(4-(2-Cyanoethyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(2-cyanoethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXZPURHTWUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681582 | |
| Record name | [4-(2-Cyanoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905971-98-4 | |
| Record name | [4-(2-Cyanoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-(2-Cyanoethyl)phenyl)boronic acid (CAS 905971-98-4): A Versatile Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
Introduction: (4-(2-Cyanoethyl)phenyl)boronic acid, with the CAS number 905971-98-4, is emerging as a significant and versatile building block for researchers and scientists in the field of drug development. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable cyanoethyl group, makes it an invaluable tool in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions and its emerging role in the architecture of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 905971-98-4 | [1] |
| Molecular Formula | C₉H₁₀BNO₂ | [2][1] |
| Molecular Weight | 174.99 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | General observation for arylboronic acids |
| Melting Point | Not available (decomposes) | |
| Boiling Point | 412.1±47.0 °C (Predicted) | [3] |
| Density | 1.16±0.1 g/cm³ (Predicted) | [3] |
| pKa | Estimated to be slightly lower than phenylboronic acid (8.83) due to the electron-withdrawing nature of the cyano group. | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water and nonpolar solvents like hexanes.[4] | Inferred from general solubility of phenylboronic acids[4] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is an interpretation of the expected spectroscopic data.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the boronic acid group will likely appear more downfield than those ortho to the cyanoethyl group.
-
Ethyl Protons: Two triplets corresponding to the -CH₂-CH₂-CN moiety. The methylene group adjacent to the phenyl ring (-Ar-CH₂-) would likely appear around δ 2.8-3.0 ppm, while the methylene group adjacent to the cyano group (-CH₂-CN) would be slightly further downfield, around δ 2.6-2.8 ppm.
-
Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O and can vary in chemical shift depending on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon attached to the boron atom (ipso-carbon) often showing a broader signal or being difficult to observe due to quadrupolar relaxation.[5]
-
Cyano Carbon: A signal for the nitrile carbon (-C≡N) is expected in the range of δ 115-125 ppm.
-
Ethyl Carbons: Two signals for the methylene carbons of the ethyl chain.
¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A single, relatively broad signal is expected in the range of δ 28-33 ppm for the trigonal planar sp²-hybridized boron atom.[5][6]
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹ for the nitrile group.
-
B-O stretch: A strong band in the region of 1300-1400 cm⁻¹.
-
Aromatic C-H and C=C stretches: Signals in their characteristic regions.
Synthesis and Purification
Proposed Synthetic Workflow
A plausible precursor for the synthesis is 3-(4-bromophenyl)propanenitrile. The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-(4-bromophenyl)propanenitrile
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 3-(4-bromophenyl)propanenitrile (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Gently heat the mixture to initiate the Grignard reaction, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining solution of 3-(4-bromophenyl)propanenitrile dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene/hexanes.
-
Key Applications in Drug Discovery
The synthetic utility of this compound is primarily centered around the reactivity of its boronic acid and cyanoethyl functionalities.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8] this compound serves as an excellent coupling partner in these reactions to introduce the 4-(2-cyanoethyl)phenyl moiety into a target molecule.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide or iodide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/water, Toluene/water, or DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A Versatile Building Block for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The modular nature of PROTACs, consisting of a warhead for the target protein, a ligand for the E3 ligase, and a linker, requires a diverse toolkit of chemical building blocks for their synthesis.
This compound is classified as a "Protein Degrader Building Block" and offers several advantages in PROTAC design:[1]
-
Linker Attachment Point: The cyanoethyl group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for linker attachment. This allows for the systematic variation of linker length and composition, which is critical for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.
-
Introduction of a Phenyl Group: The phenyl ring can serve as a rigid spacer within the linker, influencing the overall conformation of the PROTAC.
-
Potential for Further Functionalization: The aromatic ring can be further functionalized if necessary to fine-tune the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Caption: Role of this compound in PROTAC synthesis.
Handling, Storage, and Safety
As with all laboratory chemicals, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Safety Precautions: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[10] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to prevent degradation.[10]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, coupled with its potential for facile incorporation into complex molecular architectures like PROTACs, underscores its importance in modern drug discovery. The ability to readily modify the cyanoethyl group provides a strategic advantage for linker design and optimization in the development of targeted protein degraders. As the field of drug discovery continues to evolve, the demand for such adaptable and functionalized building blocks is expected to grow, positioning this compound as a key player in the synthesis of next-generation therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]
- 3. 4-(2-Cyanoethyl)phenylboronic acid | 905971-98-4 [amp.chemicalbook.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 905971-98-4|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid for Researchers and Drug Development Professionals
Introduction
(4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid is a specialized organic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structure, featuring a phenylboronic acid moiety linked to a cyanoethyl-functionalized amide, presents a versatile scaffold for the development of targeted therapeutics and advanced chemical probes. Boronic acids, in general, are recognized for their ability to form reversible covalent bonds with diols, a characteristic that makes them valuable for interacting with biological molecules such as carbohydrates and glycoproteins.[1][2][3] The incorporation of the cyanoethylcarbamoyl side chain introduces additional possibilities for molecular interactions and can influence the compound's overall physicochemical properties, including its solubility and binding affinity. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid, offering a technical resource for researchers and professionals in the field.
Core Properties and Characterization
A thorough understanding of the fundamental properties of (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid is essential for its effective application in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 850568-16-0 | [4][5][6] |
| Molecular Formula | C₁₀H₁₁BN₂O₃ | [5][6] |
| Molecular Weight | 218.02 g/mol | [7] |
| IUPAC Name | (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid | [5] |
| Physical State | Solid | [5] |
| Melting Point | 166-170 °C | [7] |
| Storage Temperature | Inert atmosphere, room temperature | [5] |
| Purity | Typically ≥95% | [8] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: Doublets are expected in the aromatic region (δ 7.5-8.0 ppm) corresponding to the para-substituted phenyl ring.
-
Amide Proton: A broad singlet or triplet is anticipated for the N-H proton, likely in the region of δ 8.0-9.0 ppm.
-
Ethyl Protons: Two triplets are expected for the -CH₂CH₂- group. The methylene group adjacent to the amide nitrogen (-NH-CH₂-) would likely appear around δ 3.5-3.7 ppm, while the methylene group adjacent to the cyano group (-CH₂-CN) would be shifted further downfield, around δ 2.7-2.9 ppm.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 165-170 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons would appear between δ 120-140 ppm. The carbon atom attached to the boronic acid group would be expected at the lower end of this range.
-
Cyano Carbon: The carbon of the nitrile group (-C≡N) is expected to have a chemical shift in the range of δ 117-120 ppm.
-
Ethyl Carbons: The methylene carbons of the ethyl group would likely appear in the aliphatic region, with the carbon adjacent to the nitrogen at approximately δ 35-40 ppm and the carbon adjacent to the cyano group around δ 15-20 ppm.
Synthesis and Purification
The synthesis of (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid is most logically achieved through an amide coupling reaction between 4-carboxyphenylboronic acid and 3-aminopropionitrile. This approach is a standard and well-documented method for the formation of benzamides from their corresponding carboxylic acids and amines.[14][15]
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on standard amide coupling methodologies.[7][16] Optimization of specific conditions may be required.
Materials:
-
4-Carboxyphenylboronic acid (1.0 eq)
-
3-Aminopropionitrile (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.5 eq) and stir the mixture for 30 minutes at 0 °C to activate the carboxylic acid.
-
Amine Addition: To the activated mixture, add a solution of 3-aminopropionitrile (1.1 eq) and DIEA (2.0 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid.
Applications in Research and Drug Development
While specific applications of (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid are not extensively documented in peer-reviewed literature, its structural features suggest several potential areas of utility. Phenylboronic acids are widely employed as building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the construction of complex biaryl structures.[6][17]
The cyanoethyl group can serve as a versatile functional handle. The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for further derivatization and the creation of compound libraries for structure-activity relationship (SAR) studies. This adaptability makes it a valuable intermediate in the synthesis of more complex molecules.
Furthermore, boronic acids are known to act as inhibitors of various enzymes, with bortezomib being a prominent example of an FDA-approved proteasome inhibitor containing a boronic acid warhead.[1] The unique substituent of (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid could potentially be exploited to achieve selective targeting of specific enzymes or biological pathways. The cyano group, being a hydrogen bond acceptor, and the amide linkage could participate in specific interactions within a protein's active site.
Potential Research Applications Workflow
Caption: Potential research applications of the title compound.
Safety and Handling
(4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a dry and cool place, preferably under an inert atmosphere to maintain its stability.[5]
Conclusion
(4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid is a compound with significant potential for application in synthetic chemistry and drug discovery. Its combination of a reactive boronic acid moiety and a modifiable cyanoethylcarbamoyl side chain makes it an attractive building block for the synthesis of novel organic molecules and potential therapeutic agents. While further research is needed to fully elucidate its specific biological activities and applications, this technical guide provides a solid foundation of its core properties, a plausible synthetic route, and a perspective on its potential uses for researchers and drug development professionals.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bmse000668 Benzamide at BMRB [bmrb.io]
- 11. rsc.org [rsc.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Physical Properties of (4-(2-Cyanoethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(2-Cyanoethyl)phenyl)boronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating a boronic acid moiety and a cyanoethyl group, offers a wide range of possibilities for chemical modifications and applications. The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] Concurrently, the cyanoethyl group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.[1] This dual reactivity makes this compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its application extends to the development of sensors and fluorescent probes, leveraging the boronic acid's affinity for diols in carbohydrate detection and bioimaging.[1]
This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics, stability, and handling. The information presented herein is intended to support researchers and developers in the effective utilization of this compound in their scientific endeavors.
Molecular Structure and Key Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀BNO₂ | [2][3][4] |
| Molecular Weight | 174.99 g/mol | [1][2][4] |
| CAS Number | 905971-98-4 | [1][2][3][5] |
| Appearance | White to off-white crystalline powder (typical for phenylboronic acids) | [6] |
| Melting Point | Data not available. For comparison, (4-cyanophenyl)boronic acid has a melting point of >350 °C.[7] | [7] |
| Boiling Point (Predicted) | 412.1 ± 47.0 °C | [2] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |
| pKa | Data not available. For comparison, the pKa of phenylboronic acid is 8.83.[6][8] | [6][8] |
| Storage Temperature | Room temperature; some suppliers recommend -20°C for long-term storage.[1][4] | [1][4] |
Molecular Structure Diagram:
References
- 1. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]
- 2. 4-(2-Cyanoethyl)phenylboronic acid | 905971-98-4 [amp.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. usbio.net [usbio.net]
- 5. 905971-98-4|this compound|BLD Pharm [bldpharm.com]
- 6. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 7. 4-Cyanophenylboronic acid = 95 126747-14-6 [sigmaaldrich.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility of (4-(2-Cyanoethyl)phenyl)boronic acid in Organic Solvents: A Predictive and Practical Approach
Abstract
Part 1: Physicochemical Characterization and Theoretical Solubility Analysis
A molecule's solubility is dictated by its intermolecular interactions with the solvent. By dissecting the structure of (4-(2-Cyanoethyl)phenyl)boronic acid, we can predict its behavior in various solvent environments based on the principle of "like dissolves like."
Molecular Structure and Physicochemical Properties
-
IUPAC Name: 3-(4-(dihydroxyboranyl)phenyl)propanenitrile
-
Molecular Formula: C₉H₁₀BNO₂[3]
-
Molecular Weight: 174.99 g/mol [2]
The molecule's structure is a composite of three distinct functional regions, each contributing uniquely to its overall polarity and interaction potential:
-
Boronic Acid Group [-B(OH)₂]: This is a highly polar and acidic functional group. The hydroxyl moieties are excellent hydrogen bond donors and acceptors, promoting strong interactions with polar protic solvents. It is important to note that boronic acids can undergo dehydration, especially under anhydrous conditions or upon heating, to form a cyclic trimer known as a boroxine.[4] Boroxines are significantly less polar than their corresponding monomeric acids, which can lead to a time- and condition-dependent solubility profile.
-
Phenyl Ring [-C₆H₄-]: This aromatic core is nonpolar and hydrophobic. It engages in van der Waals forces and can participate in π-π stacking interactions, favoring solubility in aromatic and other nonpolar to moderately polar solvents.
-
Cyanoethyl Group [-CH₂CH₂CN]: This substituent presents a mixed character. The terminal nitrile (C≡N) function possesses a strong dipole moment, contributing significantly to the molecule's overall polarity and favoring interactions with polar aprotic solvents. The ethyl linker (–CH₂CH₂–) is nonpolar and adds a degree of lipophilicity.
Interplay of Functional Groups and Solvent Affinity
The solubility of this compound is a result of the balance between these competing functionalities. The following diagram illustrates the logical relationship between the molecule's structural components and their affinity for different solvent classes.
Caption: Functional group contributions to solvent affinity.
Predicted Solubility Profile
Based on the structural analysis and data from analogous compounds like phenylboronic acid[4][5][6], the following solubility profile is predicted. This table serves as a practical starting point for solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The boronic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups. Boronic acids are often recrystallized from alcohols.[7] |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar boronic acid and nitrile groups are expected. These are common solvents for Suzuki reactions.[][9] |
| Ethers | Diethyl Ether, Dioxane | Moderate | Phenylboronic acid itself has high solubility in ethers.[5][6] The polarity of the cyanoethyl group may slightly modulate this. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Phenylboronic acid shows moderate solubility in chloroform.[5] The molecule's overall polarity might limit solubility in less polar DCM. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | The phenyl ring favors these solvents, but the polar functional groups will limit overall solubility. Sufficient solubility is often achieved at elevated temperatures for reactions. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Very Low / Insoluble | The high polarity of the boronic acid and nitrile groups makes the molecule incompatible with these nonpolar solvents. Phenylboronic acid is poorly soluble in hexanes.[4] |
Part 2: A Practical Guide to Experimental Solubility Determination
While theoretical predictions are invaluable for initial screening, precise, quantitative data is essential for robust process development. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a liquid.
Experimental Workflow: Isothermal Shake-Flask Method
This protocol outlines the determination of solubility at a specified temperature (e.g., 25 °C).
Caption: Workflow for experimental solubility determination.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at 25 °C.
Materials & Equipment:
-
This compound (high purity)
-
Certified HPLC-grade organic solvents
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled orbital shaker or water bath
-
20 mL glass vials with PTFE-lined screw caps
-
Calibrated volumetric flasks and pipettes
-
Syringes (glass or polypropylene)
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
HPLC with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Analytical Method Preparation:
-
Develop a quantitative analytical method (e.g., HPLC-UV).
-
Prepare a series of standard solutions of the boronic acid in the chosen solvent at known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration. Ensure the curve is linear (R² > 0.999) over the expected concentration range.
-
-
Sample Preparation:
-
Add approximately 10 mL of the test solvent to a 20 mL vial.
-
Add an excess amount of this compound to the vial. A significant amount of undissolved solid should be clearly visible.
-
Seal the vial tightly. Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to 25 °C.
-
Agitate the samples at a constant speed for a predetermined time (e.g., 24 to 48 hours).
-
Trustworthiness Check: To ensure equilibrium is reached, take measurements at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Sampling and Analysis:
-
After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the solution into a clean vial. This step must be performed quickly to prevent temperature changes that could alter solubility.
-
Accurately dilute a known volume of the filtered, saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.
-
Analyze the diluted sample using the validated HPLC-UV or UV-Vis method.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
The result is the solubility of the compound in that solvent, typically expressed in mg/mL or mol/L.
-
Part 3: Implications of Solubility in Key Applications
Suzuki-Miyaura Cross-Coupling Reactions
The choice of solvent is critical for the success of a Suzuki coupling. The solvent system must effectively dissolve the boronic acid, the aryl halide partner, and facilitate the activity of the palladium catalyst and base.[][10] Common solvents like THF, dioxane, toluene, and DMF are used precisely because they offer sufficient solubility for these components at reaction temperatures.[9] Poor solubility can lead to slow reaction rates, incomplete conversion, and heterogeneous mixtures that are difficult to manage at scale.
Purification by Recrystallization
Solubility data is the foundation of purification by recrystallization. An ideal solvent for this purpose is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. The predicted profile suggests that a mixed solvent system, such as Toluene/Heptane or Ethanol/Water, could be an effective choice for purifying this compound.
Conclusion
This compound is a molecule of significant synthetic utility. While a comprehensive public database of its solubility is lacking, a robust predictive framework can be established through a first-principles analysis of its molecular structure. This guide provides such a framework, predicting high solubility in polar solvents and low solubility in nonpolar aliphatic hydrocarbons. For researchers and process chemists, this theoretical profile serves as an essential starting point, to be refined and quantified using the detailed experimental protocol provided herein. This dual approach of prediction and practical verification empowers scientists to confidently and efficiently utilize this versatile building block in their research and development endeavors.
References
- 1. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]
- 2. 905971-98-4|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. reddit.com [reddit.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (4-(2-Cyanoethyl)phenyl)boronic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-(2-Cyanoethyl)phenyl)boronic acid. In the absence of directly published experimental spectra, this guide leverages established principles of NMR spectroscopy and extensive data from structurally analogous compounds to offer a robust and well-reasoned interpretation. The document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the structural characterization of this bifunctional molecule. Included are detailed experimental protocols for acquiring high-quality NMR data, a thorough explanation of the predicted chemical shifts based on substituent effects, and summary tables for quick reference.
Introduction: The Structural Significance of this compound
This compound is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates two key functional groups: a boronic acid and a cyanoethyl substituent. The boronic acid moiety is renowned for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] Furthermore, the ability of boronic acids to reversibly bind with diols makes them invaluable in the design of sensors and drug delivery systems.[3] The cyanoethyl group, on the other hand, offers a versatile handle for further chemical transformations. Understanding the precise atomic arrangement and electronic environment of this molecule is paramount for its effective application, and NMR spectroscopy stands as the most powerful tool for this purpose.
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting the expected chemical shifts and coupling patterns, we can gain a deep understanding of the molecule's electronic and structural characteristics.
Predicted NMR Spectra and Interpretation
The following sections detail the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the additive effects of substituents on a benzene ring, with data drawn from analogous compounds such as phenylboronic acid, 4-cyanophenylboronic acid, and 3-phenylpropanenitrile.[4][5][6]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethylenic protons of the cyanoethyl group, and the acidic protons of the boronic acid.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 | ~ 7.80 | d | ~ 8.0 | 2H |
| H-3, H-5 | ~ 7.35 | d | ~ 8.0 | 2H |
| -CH₂-CN | ~ 2.95 | t | ~ 7.5 | 2H |
| Ar-CH₂- | ~ 2.85 | t | ~ 7.5 | 2H |
| B(OH)₂ | ~ 8.0 (broad) | s | - | 2H |
Causality Behind Predicted Shifts:
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The aromatic region is anticipated to show a characteristic AA'BB' system, which often appears as two distinct doublets for para-substituted benzene rings. The protons ortho to the boronic acid group (H-2, H-6) are expected to be deshielded and resonate at a lower field (~7.80 ppm) due to the electron-withdrawing nature of the boronic acid. Conversely, the protons ortho to the cyanoethyl group (H-3, H-5) will be slightly more shielded and appear at a higher field (~7.35 ppm).
-
Cyanoethyl Protons (-CH₂-CN and Ar-CH₂-): The two methylene groups of the cyanoethyl substituent will appear as two triplets, a result of coupling with each other. The methylene group adjacent to the electron-withdrawing cyano group (-CH₂-CN) is expected to be more deshielded, resonating around 2.95 ppm. The methylene group attached to the phenyl ring (Ar-CH₂-) will likely appear slightly upfield, around 2.85 ppm.
-
Boronic Acid Protons (B(OH)₂): The protons of the boronic acid hydroxyl groups typically appear as a broad singlet due to rapid chemical exchange with residual water in the solvent and quadrupolar broadening from the boron nucleus.[7] Its chemical shift can be highly variable depending on concentration, temperature, and the solvent used, but is predicted to be around 8.0 ppm in DMSO-d₆.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 135 (broad) |
| C-2, C-6 | ~ 134.5 |
| C-3, C-5 | ~ 128.5 |
| C-4 | ~ 145.0 |
| Ar-CH₂- | ~ 35.0 |
| -CH₂-CN | ~ 19.0 |
| -CN | ~ 119.0 |
Causality Behind Predicted Shifts:
-
Aromatic Carbons: The carbon atom directly attached to the boron (C-1) is often difficult to observe or appears as a broad signal due to the quadrupolar relaxation of the boron nucleus.[8] Its chemical shift is predicted to be around 135 ppm. The ipso-carbon attached to the cyanoethyl group (C-4) is expected to be significantly downfield (~145.0 ppm) due to the combined electron-withdrawing effects of the substituent and the boronic acid in the para position. The chemical shifts of C-2, C-6 (~134.5 ppm) and C-3, C-5 (~128.5 ppm) are assigned based on the expected electronic environment.
-
Cyanoethyl Carbons: The carbon of the nitrile group (-CN) will appear in the characteristic region for nitriles, around 119.0 ppm. The methylene carbons, Ar-CH₂- and -CH₂-CN, are predicted to resonate at approximately 35.0 ppm and 19.0 ppm, respectively.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized and carefully executed experimental procedure is essential. Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra.[9] The following protocol is designed to minimize such issues and ensure reliable data acquisition.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its excellent dissolving power for boronic acids and its ability to disrupt the formation of boroxines through hydrogen bonding. Other suitable solvents include methanol-d₄ or a mixture of CDCl₃ and DMSO-d₆.[10]
-
Procedure:
-
Weigh approximately 10-20 mg of this compound into a clean, dry 5 mm NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Cap the tube and gently agitate or sonicate until the sample is fully dissolved. Gentle warming may be applied if necessary.
-
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion.
-
Temperature: Maintain a constant probe temperature, typically 298 K.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Perform peak picking to accurately determine the chemical shifts of all signals.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
Experimental Workflow
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
This technical guide provides a detailed and reasoned prediction of the ¹H and ¹³C NMR spectra of this compound, along with a robust experimental protocol for its acquisition. By understanding the expected spectral features, researchers can more effectively characterize this important bifunctional molecule, confirm its synthesis, and assess its purity. The provided workflows and interpretations are intended to serve as a valuable reference for scientists engaged in research and development where this compound is of interest.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-PHENYLPROPIONITRILE(629-08-3) 1H NMR [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Spectroscopic Analysis of (4-(2-Cyanoethyl)phenyl)boronic acid
Foreword: The Analytical Imperative for a Versatile Building Block
(4-(2-Cyanoethyl)phenyl)boronic acid, with the molecular formula C₉H₁₀BNO₂, is a bifunctional molecule of significant interest in modern chemistry.[1][2] Its structure, featuring a phenylboronic acid moiety and a cyanoethyl group, makes it a versatile building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl systems prevalent in pharmaceuticals and advanced materials.[3] The cyanoethyl group offers a handle for further chemical modification, such as hydrolysis or reduction, expanding its synthetic utility.[3]
Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers an in-depth, field-proven perspective on the core spectroscopic techniques used to characterize this compound, moving beyond mere data reporting to explain the causal relationships behind methodological choices and data interpretation.
Prerequisite: Safety and Handling Protocols
Before any analytical work commences, a thorough understanding of the compound's safety profile is essential. This compound is classified as an irritant.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[4][5]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[6] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][7] It is incompatible with strong oxidizing agents.[4]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[4][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Rinse mouth and call a physician or poison control center if you feel unwell.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework.
The Challenge: Boronic Acid Oligomerization
A primary challenge in the NMR analysis of arylboronic acids is their tendency to undergo dehydration to form cyclic trimers known as boroxines.[8] This equilibrium between the monomeric acid and the trimeric anhydride can lead to broadened signals or complex, unintelligible spectra, compromising data quality.
Caption: Monomer-Trimer equilibrium of arylboronic acids.
The choice of NMR solvent is therefore not a trivial matter but a critical experimental parameter to control this equilibrium. Protic solvents like deuterated methanol (CD₃OD) can often disrupt the hydrogen bonding network required for trimerization, favoring the monomeric form and yielding sharper, more easily interpretable spectra.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The use of DMSO-d₆ is common, but CD₃OD may be required if signal broadening is observed.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire the ¹H spectrum using a 400 MHz or higher spectrometer. Subsequently, acquire the ¹³C spectrum. Standard acquisition parameters are typically sufficient.
-
Processing: Process the spectra using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.
Data Interpretation: Expected Chemical Shifts
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Insights |
| B(OH)₂ | 8.0 - 8.5 (broad s) | N/A | This proton is acidic and readily exchanges, resulting in a broad singlet. Its integration may be variable. In CD₃OD, this signal may be absent due to exchange with the solvent. |
| Aromatic H (ortho to -B(OH)₂) | 7.8 - 8.1 (d) | 134 - 136 | These protons are deshielded by the electron-withdrawing boronic acid group, shifting them downfield. They appear as a doublet due to coupling with the meta protons. |
| Aromatic H (meta to -B(OH)₂) | 7.3 - 7.5 (d) | 128 - 130 | These protons are less affected by the boronic acid group and appear upfield relative to the ortho protons. |
| -CH₂- (alpha to phenyl) | 2.9 - 3.1 (t) | 35 - 38 | Protons on the carbon attached to the aromatic ring. They appear as a triplet due to coupling with the adjacent -CH₂- group. |
| -CH₂- (beta to phenyl) | 2.7 - 2.9 (t) | 18 - 20 | Protons on the carbon adjacent to the cyano group. Deshielded by the nitrile, but typically upfield from the alpha-CH₂. Appears as a triplet. |
| -C≡N | N/A | 118 - 121 | The nitrile carbon has a characteristic chemical shift in the ¹³C NMR spectrum. |
| C-B (ipso-carbon) | N/A | 130 - 135 (often not observed) | The carbon directly attached to the boron atom. The signal is often broadened due to quadrupolar relaxation of the boron nucleus, making it difficult to observe. |
Note: Predicted shifts are based on analogous structures and may vary slightly based on solvent and concentration.[9][10]
¹¹B NMR Spectroscopy: A Direct Probe of the Boron Environment
¹¹B NMR is a powerful, albeit less common, technique for directly observing the boron atom. It provides definitive information about the coordination state of the boron center.[11][12]
-
Trigonal Boronic Acid (sp²): The monomeric form, Ar-B(OH)₂, will exhibit a broad signal in the range of δ +28 to +32 ppm .
-
Tetracoordinate Boronate Ester/Adduct (sp³): If the boronic acid forms a complex (e.g., with a diol or a Lewis base), the boron becomes tetracoordinate and the signal shifts significantly upfield to δ +5 to +15 ppm .[11][12]
This technique is exceptionally useful for studying interactions with diols in drug development or sensor applications.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
Data Interpretation: Characteristic Vibrational Modes
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance & Interpretation |
| 3200 - 3600 (broad) | O-H stretch | A strong, broad absorption characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. Dimerization can influence the shape of this band.[13] |
| 2240 - 2260 (sharp) | C≡N stretch | A sharp, medium-intensity peak that is highly characteristic of the nitrile functional group. Its presence is a key confirmation of the cyanoethyl moiety. |
| ~3030 | Aromatic C-H stretch | Absorption just above 3000 cm⁻¹ indicates C-H bonds on the phenyl ring. |
| 2850 - 2960 | Aliphatic C-H stretch | Absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the ethyl chain. |
| ~1600, ~1475 | Aromatic C=C stretch | Skeletal vibrations of the phenyl ring. |
| 1350 - 1410 | B-O stretch | A strong absorption associated with the boron-oxygen single bond. This is a key signature of the boronic acid group.[14][15] |
| ~1090 | B-C stretch | Stretching vibration of the boron-carbon bond.[14] |
| ~850 | Out-of-plane C-H bend | Bending vibration of the aromatic C-H bonds, indicative of 1,4-disubstitution on the phenyl ring. |
Reference spectra for phenylboronic acid and related compounds can be found in various databases.[16][17]
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. For this compound, the absorption is dominated by the electronic transitions within the phenyl ring.
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-5 to 10-4 M).
-
Analysis: Record the spectrum, typically from 200 to 400 nm, using a matched pair of quartz cuvettes, with one containing the pure solvent as a blank.
Data Interpretation: Expected Absorption
The spectrum is expected to show characteristic absorptions for a substituted benzene ring.
-
Primary Band (π → π*): A strong absorption peak (λmax) is expected in the range of 220-240 nm .
-
Secondary (Benzenoid) Band: A weaker, fine-structured absorption may be observed around 260-280 nm .
While not as structurally informative as NMR or IR, UV-Vis is crucial for quantitative analysis (e.g., using the Beer-Lambert law) and for monitoring reactions involving the aromatic ring.[18][19]
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids.[20]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of modifier like formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Infusion: Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system. LC-MS is particularly powerful for analyzing the purity of the sample.[21][22]
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Negative ion mode is often successful for boronic acids, detecting the deprotonated molecule [M-H]⁻.
Data Interpretation: Expected Ions
The molecular formula is C₉H₁₀BNO₂, with a monoisotopic mass of approximately 175.08 g/mol .[2]
| Observed m/z | Ion Mode | Assignment | Interpretation |
| ~176.09 | Positive | [M+H]⁺ | The protonated parent molecule. |
| ~174.07 | Negative | [M-H]⁻ | The deprotonated parent molecule. This is often a strong signal for boronic acids.[21] |
| ~158.08 | Both | [M-OH]⁺ or [M-H-H₂O]⁻ | A common fragment resulting from the loss of a hydroxyl group or water from the boronic acid moiety. |
| ~121.06 | Both | [M - C₂H₃CN]⁻/⁺ | Fragmentation corresponding to the cleavage of the cyanoethyl group from the phenyl ring. |
Integrated Analytical Workflow
A robust characterization of this compound relies on the synergistic use of these techniques. The following workflow ensures a comprehensive and self-validating analysis.
References
- 1. 4-(2-Cyanoethyl)phenylboronic acid | 905971-98-4 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]
- 4. junsei.co.jp [junsei.co.jp]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. 905971-98-4|this compound|BLD Pharm [bldpharm.com]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Mercaptophenylboronic acid: conformation, FT-IR, Raman, OH stretching and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Phenylboronic acid(98-80-6) IR Spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scirp.org [scirp.org]
- 22. scirp.org [scirp.org]
Stability and Storage of (4-(2-Cyanoethyl)phenyl)boronic acid: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(4-(2-Cyanoethyl)phenyl)boronic acid is a versatile building block in modern medicinal chemistry and organic synthesis. Its utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions, makes it a valuable reagent in the development of novel pharmaceuticals and advanced materials.[1][2] The presence of both a reactive boronic acid moiety and a functionalizable cyanoethyl group allows for sequential modifications, providing a strategic advantage in multi-step syntheses.[1] However, the efficacy and reproducibility of reactions involving this and other arylboronic acids are critically dependent on their stability. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven insights and protocols for its optimal storage and handling.
The Chemistry of Arylboronic Acid Stability
The primary degradation pathway for arylboronic acids is protodeboronation , a process that involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[3] This undesired side reaction consumes the reagent, leading to reduced yields and the formation of impurities that can complicate purification.[4] Understanding the mechanisms that drive protodeboronation is essential for mitigating this decomposition.
The rate of protodeboronation is highly sensitive to the reaction conditions, particularly pH.[3][5] Two primary mechanisms are recognized:
-
Acid-Catalyzed Protodeboronation: In acidic media, the boronic acid can react with a proton source, leading to the cleavage of the C-B bond.[3][6]
-
Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its corresponding anionic boronate form. This boronate species is often more susceptible to reaction with a proton source like water, which facilitates the C-B bond cleavage.[3][4] This pathway is particularly relevant for widely used cross-coupling reactions, which are often conducted in basic media.[4]
Moisture is a key reactant in the protodeboronation process, acting as the proton source.[3][7] Therefore, excluding moisture during storage and handling is a critical first line of defense against degradation.
Structural Influences on Stability
The electronic properties of substituents on the aromatic ring can influence the rate of protodeboronation. Electron-withdrawing groups, such as the cyanoethyl group in this compound, can affect the Lewis acidity of the boron atom and the overall stability of the molecule.[8] While a comprehensive kinetic profile for this specific molecule is not widely published, general principles suggest that both electron-donating and electron-withdrawing groups can be tolerated in protodeboronation, with the reaction rate being highly context- and pH-dependent.[5]
Furthermore, some arylboronic acids are known to be unstable under ambient conditions, gradually decomposing over time.[9] This highlights the necessity for stringent storage protocols to ensure the reagent's integrity and purity for use in sensitive applications like drug discovery.[8][10][11]
Physicochemical Properties and Identification
A clear identification of the reagent is the first step in proper handling and data management.
| Property | Value |
| CAS Number | 905971-98-4[1] |
| Molecular Formula | C₉H₁₀BNO₂[1] |
| Molecular Weight | 174.99 g/mol [1] |
| Appearance | Typically a white to off-white solid |
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, adherence to strict storage and handling guidelines is paramount. The following protocols are synthesized from safety data sheets of analogous compounds and established best practices for handling air- and moisture-sensitive reagents.
Long-Term Storage
The primary objective for long-term storage is to minimize exposure to agents that promote degradation: moisture, heat, light, and oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated)[12][13] | Reduces the rate of thermal decomposition and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Excludes atmospheric moisture and oxygen, which are key drivers of protodeboronation and oxidation.[14][15] |
| Container | Tightly sealed, opaque container.[12][16][17] | Prevents ingress of moisture and air. Opaque material protects against potential light-induced degradation. |
| Environment | Store in a dry, well-ventilated location.[16][17] | A desiccator cabinet is ideal. Ensures a low-humidity environment and safety in case of container breach. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[16][17] | Prevents unwanted and potentially hazardous chemical reactions. |
Handling Procedures
Proper handling ensures both the stability of the compound and the safety of the researcher.
-
Work Area: All manipulations should be performed in a well-ventilated fume hood.[18] For highly sensitive applications, use of a glovebox with an inert atmosphere is recommended.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][19]
-
Dispensing: Avoid generating dust when handling the solid material.[17][20] Use appropriate tools (e.g., non-sparking spatulas) and weigh the required amount promptly.
-
Moisture Avoidance: Minimize the time the container is open to the atmosphere. If possible, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Avoid Contamination: Use clean, dry glassware and equipment. Never return unused material to the original container.
Visualizing Degradation and Experimental Workflow
Understanding the transformation that occurs during degradation is crucial for interpreting analytical data and troubleshooting reactions.
Diagram 2: Primary Degradation Pathway via Protodeboronation
Caption: Protodeboronation of the parent compound to its degradation product.
To ensure the reliability of experimental results, it is prudent to periodically assess the purity of the boronic acid, especially for older batches or those stored under suboptimal conditions.
Diagram 3: Experimental Workflow for Stability Assessment via ¹H NMR
Caption: Flowchart for monitoring compound stability using ¹H NMR spectroscopy.
Experimental Protocol: Stability Assessment by ¹H NMR Spectroscopy
This protocol provides a self-validating method to assess the stability of this compound under specific stress conditions.
Objective
To quantify the rate of degradation of this compound under elevated temperature and exposure to atmosphere by monitoring the change in concentration of the parent compound and the appearance of the protodeboronated product over time.
Materials
-
This compound
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
Analytical balance
-
Volumetric flasks and pipettes
-
NMR Spectrometer (≥400 MHz)
Procedure
-
Stock Solution Preparation:
-
Accurately weigh ~50 mg of the internal standard (1,3,5-trimethoxybenzene) and dissolve it in 10 mL of DMSO-d₆ in a volumetric flask. This is the Internal Standard Stock.
-
-
Sample Preparation (Time = 0):
-
Accurately weigh ~20 mg of this compound directly into an NMR tube.
-
Add 600 µL of the Internal Standard Stock solution to the NMR tube.
-
Cap the tube and gently vortex until the solid is completely dissolved.
-
-
Initial NMR Acquisition (Time = 0):
-
Acquire a quantitative ¹H NMR spectrum immediately after preparation. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (e.g., d1 = 30 seconds).
-
Identify and integrate the characteristic aromatic signals of the boronic acid, the protodeboronated product (if any), and the singlet of the internal standard.
-
-
Stress Conditioning:
-
Remove the cap from the NMR tube and place it in a temperature-controlled environment (e.g., a heating block set to 40°C) that is open to the laboratory atmosphere.
-
-
Time-Point Acquisitions:
-
At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove the sample from the heating block, cap it, and acquire another quantitative ¹H NMR spectrum using the same parameters as the initial acquisition.
-
-
Data Analysis:
-
For each time point, calculate the molar ratio of the boronic acid relative to the internal standard.
-
Plot the concentration (or molar ratio) of this compound versus time to determine the stability profile under the tested conditions. The appearance and increase of signals corresponding to 3-phenylpropanenitrile will confirm the degradation pathway.
-
Conclusion
While this compound is a powerful tool for chemical synthesis, its utility is directly linked to its purity and stability. The principal degradation pathway, protodeboronation, is primarily influenced by moisture, pH, and temperature. By implementing rigorous storage and handling protocols—specifically, refrigeration under a dry, inert atmosphere and away from incompatible chemicals—researchers can significantly extend the shelf-life and ensure the reliability of this critical reagent. Regular quality control, for which a straightforward NMR-based protocol is provided, serves as a final validation of the compound's integrity, safeguarding the investment in research and development and ensuring reproducible, high-quality scientific outcomes.
References
- 1. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. angenechemical.com [angenechemical.com]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. junsei.co.jp [junsei.co.jp]
- 17. fishersci.com [fishersci.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. fishersci.com [fishersci.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the X-ray Crystal Structure of (4-(2-Cyanoethyl)phenyl)boronic acid
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations for determining the single-crystal X-ray structure of (4-(2-Cyanoethyl)phenyl)boronic acid. While a published crystal structure for this specific molecule is not currently available in crystallographic databases, this document serves as a robust framework for its determination and analysis. By leveraging established protocols for the synthesis, purification, and crystallization of arylboronic acids, and by drawing parallels with structurally related compounds, we present a detailed roadmap for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity. The anticipated structural features and their implications for drug design and materials science are also discussed, grounded in authoritative literature.
Introduction: The Significance of Arylboronic Acids in Drug Discovery
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of numerous pharmaceuticals and agrochemicals. Beyond their utility as synthetic intermediates, the boronic acid moiety itself is a key pharmacophore in a growing number of approved drugs. Its ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases, has led to the development of potent and selective inhibitors.
This compound is a bifunctional molecule of significant interest. The phenylboronic acid group provides a handle for cross-coupling reactions or for direct interaction with biological targets. The cyanoethyl substituent offers opportunities for further chemical modification, such as hydrolysis to a carboxylic acid or reduction to an amine, allowing for the generation of diverse molecular scaffolds. Elucidating the precise three-dimensional structure of this molecule through X-ray crystallography is paramount for understanding its solid-state properties, predicting its behavior in different environments, and designing new molecules with tailored functionalities.
Experimental Workflow: From Synthesis to Single Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The following sections detail a robust, field-proven protocol.
Synthesis and Purification of this compound
While this compound is commercially available[1], for crystallographic studies, it is often necessary to synthesize and/or rigorously purify the compound to ensure the highest possible purity, which is critical for successful crystallization. A common synthetic route to arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis and purification of this compound.
Detailed Protocol for Purification by Recrystallization:
Recrystallization is a powerful technique for purifying solid organic compounds and is often a prerequisite for growing high-quality single crystals. The choice of solvent is critical.
-
Solvent Screening: In separate small test tubes, test the solubility of a few milligrams of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude boronic acid in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Expertise & Experience Insight: Arylboronic acids have a propensity to form trimeric anhydrides, known as boroxines, upon dehydration. It is crucial to use solvents that are not rigorously dried and to avoid prolonged heating. Recrystallization from hot water or aqueous solvent mixtures can often hydrolyze any boroxine back to the desired boronic acid.[2]
Single Crystal Growth
Growing single crystals suitable for X-ray diffraction is often the most challenging step. Several methods can be employed, and success often requires patience and experimentation.[3][4][5]
Common Crystallization Techniques:
| Method | Description | Advantages | Considerations |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. | Simple to set up; can produce large, well-formed crystals. | Requires a solvent with appropriate volatility; sensitive to dust and vibrations. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Good for compounds with a significant temperature-dependent solubility. | Requires precise temperature control for optimal results. |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a larger volume of a "poor" solvent (antisolvent). The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility and inducing crystallization. | Excellent control over the rate of crystallization; can yield high-quality crystals. | Requires a carefully selected solvent/antisolvent pair. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface as the solvents slowly mix. | Can be effective when other methods fail. | Difficult to set up without disturbing the interface. |
Trustworthiness: A Self-Validating System
The quality of the crystals can be initially assessed under a microscope. Ideal crystals will have well-defined faces, be transparent, and extinguish light sharply when viewed between crossed polarizers. The ultimate validation of crystal quality is the diffraction experiment itself.
X-ray Data Collection and Structure Determination
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms in the crystal lattice.
Diagram of the X-ray Crystallography Workflow:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern.
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters, the space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms are determined using computational methods such as direct methods or the Patterson function. This provides a preliminary model of the molecule.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).
Anticipated Crystal Structure of this compound: An Analysis Based on Analogs
While the specific crystal structure of the title compound is not yet published, we can make informed predictions about its key structural features by examining the crystal structures of similar phenylboronic acid derivatives. Phenylboronic acids are known to form hydrogen-bonded dimers in the solid state.[6]
Expected Crystallographic Data and Structural Parameters:
The following table summarizes expected crystallographic parameters for this compound, based on data from related structures such as 4-carboxyphenylboronic acid and 4-(methoxycarbonyl)phenylboronic acid.[7]
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for organic molecules. |
| C-B Bond Length | 1.55 - 1.57 Å | Typical for an sp² carbon to boron bond. |
| B-O Bond Lengths | 1.36 - 1.38 Å | Characteristic of boronic acids. |
| O-B-O Angle | 118 - 122° | Close to the ideal 120° for sp² hybridization. |
| Hydrogen Bonding Motif | R²₂(8) homodimer | A robust and common synthon in boronic acid crystal structures, where two molecules are linked by a pair of O-H···O hydrogen bonds. |
Diagram of the Expected Hydrogen Bonding Motif:
Caption: The common R²₂(8) hydrogen-bonded dimer expected in the crystal structure.
In the crystal lattice of this compound, it is anticipated that the primary supramolecular assembly will be driven by the formation of these robust hydrogen-bonded dimers between the boronic acid groups. The cyanoethyl substituents will likely pack in a way that optimizes van der Waals interactions, and there may be weaker C-H···N or C-H···O hydrogen bonds that further stabilize the crystal packing. The planarity of the phenyl ring and the boronic acid group will also influence the overall packing arrangement.
Implications for Drug Development and Materials Science
The detailed structural information obtained from X-ray crystallography is invaluable for:
-
Rational Drug Design: Understanding the precise geometry and hydrogen bonding capabilities of the boronic acid moiety can guide the design of more potent and selective enzyme inhibitors.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities, stabilities, and bioavailabilities. Crystallography is the definitive method for identifying and characterizing polymorphs.
-
Crystal Engineering: The predictable hydrogen bonding of boronic acids makes them excellent building blocks for the construction of more complex supramolecular architectures, such as co-crystals and metal-organic frameworks (MOFs), with tailored properties.[7][8]
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining and analyzing the X-ray crystal structure of this compound. By following the detailed protocols for synthesis, purification, and crystallization, researchers can obtain high-quality single crystals suitable for diffraction studies. The anticipated structural features, based on well-understood principles of boronic acid chemistry and analysis of analogous structures, provide a solid foundation for interpreting the experimental results. The resulting crystallographic data will be of significant value to the fields of medicinal chemistry, materials science, and organic synthesis, enabling the rational design of new molecules with enhanced properties and functionalities.
References
- 1. 905971-98-4|this compound|BLD Pharm [bldpharm.com]
- 2. reddit.com [reddit.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
(4-(2-Cyanoethyl)phenyl)boronic acid molecular weight
An In-Depth Technical Guide to (4-(2-Cyanoethyl)phenyl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique bifunctional nature, combining a reactive boronic acid moiety with a versatile cyanoethyl group, makes it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, and critical applications, with a particular focus on its role in drug development. We delve into its utility in Suzuki-Miyaura cross-coupling reactions, its function as a precursor for further chemical modification, and its emerging significance in the synthesis of targeted protein degraders. Detailed experimental protocols, analytical methodologies, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile reagent.
Core Physicochemical Properties
This compound is a stable, solid compound at room temperature. Its fundamental properties are crucial for its handling, reaction setup, and purification. The key data are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 174.99 g/mol | [1][2][3] |
| Molecular Formula | C₉H₁₀BNO₂ | [1][2][4] |
| CAS Number | 905971-98-4 | [2][4] |
| Predicted Boiling Point | 412.1 ± 47.0 °C | [2] |
| Predicted Density | 1.16 ± 0.1 g/cm³ | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C or -20°C | [1][3] |
Chemical Structure:
Figure 1. Chemical structure of this compound.
Synthesis and Purification
While numerous proprietary methods exist, a general and plausible synthetic route to this compound can be conceptualized based on established organoboron chemistry.[5] A common strategy involves the palladium-catalyzed Miyaura borylation of a corresponding aryl halide.
References
An In-depth Technical Guide to (4-(2-Cyanoethyl)phenyl)boronic acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
Boronic acids have emerged from relative obscurity to become indispensable tools in the arsenal of the medicinal chemist.[1][2] Their unique electronic properties, general stability, and versatile reactivity have positioned them as crucial building blocks in the synthesis of complex organic molecules.[3] Initially perceived with caution due to preconceived notions of toxicity, this perspective has been thoroughly revised, particularly following the clinical success of boron-containing pharmaceuticals like the proteasome inhibitor bortezomib (Velcade®).[2][3]
The utility of boronic acids is multifaceted, extending from their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to their application as enzyme inhibitors and biosensors.[4][5] The boronic acid moiety, -B(OH)₂, is a mild Lewis acid capable of forming reversible covalent bonds with diols, a property that has been ingeniously exploited in drug design and delivery.[2]
This guide focuses on a particularly valuable, yet specific, member of this class: (4-(2-Cyanoethyl)phenyl)boronic acid . Its structure, featuring both the reactive boronic acid group and a versatile cyanoethyl substituent, offers a dual functionality that is highly advantageous in the iterative process of drug design and lead optimization.
Chemical Identity and Synonyms of this compound
Accurate identification of chemical reagents is paramount for reproducible scientific research. This compound is known by several synonyms in chemical literature and commercial catalogs.
| Identifier | Value |
| Systematic Name | This compound |
| Synonyms | 3-(4-Boronophenyl)propanenitrile, Boronic acid, B-[4-(2-cyanoethyl)phenyl]- |
| CAS Number | 905971-98-4[6] |
| Molecular Formula | C₉H₁₀BNO₂[6] |
| Molecular Weight | 174.99 g/mol [7] |
Physicochemical Properties and Characterization
While specific experimental data for some properties of this compound are not widely published, predictions based on its structure and data from analogous compounds provide valuable insights.
| Property | Predicted/Typical Value | Notes |
| Appearance | White to off-white crystalline powder | Typical for arylboronic acids.[8] |
| Melting Point | >300 °C | A high melting point is expected. For comparison, 4-cyanophenylboronic acid has a reported melting point of >350 °C.[9] |
| Boiling Point | 412.1 ± 47.0 °C (Predicted)[7] | |
| Density | 1.16 ± 0.1 g/cm³ (Predicted)[7] | |
| Solubility | Soluble in polar organic solvents such as methanol, DMSO, and DMF; sparingly soluble in water and nonpolar organic solvents. | Phenylboronic acid is soluble in diethyl ether and ethanol, but poorly soluble in hexanes.[8] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Sensitive to moisture. | Boronic acids can dehydrate to form boroxines, which can affect reactivity.[10] |
Spectroscopic Characterization
Unambiguous characterization of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The two methylene groups of the cyanoethyl substituent will present as two triplets, integrating to two protons each, in the upfield region (typically δ 2.5-3.5 ppm). The protons of the boronic acid hydroxyl groups will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbon attached to the boron atom often showing a broader signal due to quadrupolar relaxation.[11] The nitrile carbon will have a characteristic chemical shift in the range of δ 115-125 ppm. The two methylene carbons of the ethyl chain will also be present in the aliphatic region.
Synthesis and Purification
The synthesis of this compound is not widely detailed in standard literature, but a logical and efficient synthetic route can be devised from commercially available starting materials.
Proposed Synthetic Pathway
A common and effective method for the preparation of arylboronic acids involves the reaction of an organometallic reagent (such as a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[3]
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 4-(2-Cyanoethyl)phenylboronic acid | 905971-98-4 [amp.chemicalbook.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. 905971-98-4|this compound|BLD Pharm [bldpharm.com]
- 10. sciforum.net [sciforum.net]
- 11. raineslab.com [raineslab.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-(2-Cyanoethyl)phenyl)boronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Complex Molecules
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] Central to this reaction is the choice of the organoboron reagent. (4-(2-Cyanoethyl)phenyl)boronic acid has emerged as a particularly valuable building block, especially in the realms of medicinal chemistry and materials science.[2] Its structure uniquely combines the reactivity of a phenylboronic acid with a versatile cyanoethyl functional group. This allows for the straightforward construction of complex biaryl scaffolds, which are prevalent in a wide array of pharmaceuticals and functional materials.[3][4] The cyanoethyl moiety serves as a synthetic handle that can be readily hydrolyzed or reduced, offering a pathway for further molecular elaboration and diversification.[2] This makes it an attractive intermediate in drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is paramount.[5][6]
This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura coupling reactions. It details the underlying mechanism, offers optimized reaction protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.
Chemical Properties and Handling
This compound is a solid at room temperature. For optimal stability and to prevent degradation, it should be stored at a controlled room temperature.[2]
| Property | Value |
| Molecular Formula | C₉H₁₀BNO₂ |
| Molecular Weight | 174.99 g/mol |
| CAS Number | 905971-98-4 |
| Storage | Room temperature |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.
-
Transmetalation: The boronic acid is activated by a base, forming a boronate species. This boronate then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron atom is transferred to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex then undergo reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
The presence of the cyanoethyl group in this compound does not typically interfere with the Suzuki-Miyaura coupling under standard conditions. However, the choice of base and catalyst system can be tailored to ensure high yields and minimize any potential side reactions.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with this compound. The reaction conditions can be optimized for different substrates.
Materials and Reagents
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add toluene (10 mL) followed by a 2 M aqueous solution of potassium carbonate (2.0 mL).
-
Reaction: Stir the mixture vigorously and heat to 80-90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biaryl product.
Optimization and Considerations
The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommendation | Rationale and Field-Proven Insights |
| Catalyst | Pd(OAc)₂/PPh₃, Pd(PPh₃)₄, PdCl₂(dppf) | The choice of palladium catalyst and ligand is crucial. For many standard couplings, Pd(OAc)₂ with PPh₃ is effective and economical.[3] For more challenging substrates, pre-formed catalysts like Pd(PPh₃)₄ or catalysts with more specialized ligands (e.g., dppf) may offer improved yields. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is essential for the activation of the boronic acid.[7] K₂CO₃ is a common and effective choice. For less reactive substrates, stronger bases like Cs₂CO₃ or K₃PO₄ can be beneficial. |
| Solvent | Toluene/Water, Dioxane/Water, DMF/Water | A biphasic solvent system is often used to dissolve both the organic reactants and the inorganic base.[8] Toluene is a good starting point. Dioxane and DMF can also be effective, particularly for less soluble substrates. |
| Temperature | 60-100 °C | The reaction temperature will depend on the reactivity of the substrates and the chosen solvent. Generally, heating is required to drive the reaction to completion in a reasonable time. |
Applications in Drug Discovery and Materials Science
The biaryl structures synthesized using this compound are valuable intermediates in several fields.
-
Pharmaceuticals: The ability to introduce a functionalizable side chain makes this reagent particularly useful in medicinal chemistry. The cyanoethyl group can be converted to other functional groups, such as carboxylic acids or amines, which are common in bioactive molecules.[9] This versatility is especially relevant in the synthesis of PROTACs, where the linker component plays a critical role in the molecule's efficacy.[6][10]
-
Materials Science: Biaryl compounds are core components of many advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and conducting polymers. The specific electronic and physical properties of the biaryl unit can be fine-tuned by the substituents on the aromatic rings.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura coupling reaction. Its unique combination of a reactive boronic acid and a modifiable cyanoethyl group provides a powerful tool for researchers in drug discovery and materials science. By following the detailed protocols and considering the optimization parameters outlined in this guide, scientists can reliably and efficiently synthesize a wide range of valuable molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Implementation of (4-(2-Cyanoethyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth protocol for the use of (4-(2-Cyanoethyl)phenyl)boronic acid, a versatile building block in pharmaceutical and materials science. The presence of the cyanoethyl moiety offers a valuable synthetic handle for post-coupling transformations.[3] This document details the reaction mechanism, provides a robust experimental protocol, outlines key optimization parameters, and offers a systematic troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Cyanoethyl Moiety
The Suzuki-Miyaura reaction facilitates the synthesis of biaryl, polyolefin, and styrene compounds by coupling organoboron species with organic halides or triflates using a palladium catalyst and a base.[1][4] Its widespread adoption is due to the mild reaction conditions, commercial availability of reagents, and the low toxicity of the boron-containing byproducts.[1][5]
This compound is a particularly useful reagent. The cyanoethyl group is a versatile functional group that can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a strategic anchor for further molecular elaboration in drug discovery and materials science.[3] This application note provides the foundational knowledge to successfully implement this reagent in complex synthetic campaigns.
The Catalytic Cycle: A Mechanistic Rationale for Protocol Design
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.[1] This step is often the rate-determining step of the reaction. Electron-rich, bulky phosphine ligands on the palladium center can accelerate this process, which is particularly important when using less reactive aryl chlorides.[8][9]
-
Transmetalation: This step involves the transfer of the organic group (R²) from the boronic acid to the Pd(II) center.[1][7] Crucially, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[4][10][11] The choice of base and solvent is critical for the efficiency of this step.[11]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7] Bulky ligands can promote this final step.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific coupling partner.
3.1. Materials and Reagents
-
Aryl Halide (Ar-X): e.g., 4-Bromoanisole (1.0 equiv)
-
This compound: (1.1 - 1.5 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%)
-
Base: e.g., K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: e.g., 1,4-Dioxane/Water (4:1 or 5:1 v/v) or Toluene/Ethanol/Water
-
Equipment: Reaction flask (e.g., round-bottom flask or microwave vial), condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen), heating mantle or oil bath, TLC plates or LC-MS for reaction monitoring.
3.2. Reaction Parameter Table
| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Mol (mmol) | Mass/Vol |
| 4-Bromoanisole | 187.04 | 1.0 | 1.0 | 187 mg |
| This compound | 174.99 | 1.2 | 1.2 | 210 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water | - | - | - | 1.0 mL |
3.3. Step-by-Step Procedure
-
Flask Preparation: To a flame-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The solvent should be deoxygenated beforehand by sparging with an inert gas for at least 30 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 equiv). Purge the flask with the inert gas for an additional 5 minutes.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).[6] Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Optimizing Reaction Conditions
While the generalized protocol is robust, achieving high yields with challenging substrates requires careful optimization. The nitrile functionality in this compound is generally stable under standard Suzuki conditions, but prolonged heating with strong bases in aqueous media could potentially lead to hydrolysis.
| Parameter | Options & Considerations | Rationale & Justification |
| Catalyst & Ligand | Standard: Pd(PPh₃)₄, PdCl₂(dppf)Advanced: Buchwald ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ or Pd(OAc)₂. | For unreactive aryl chlorides or sterically hindered substrates, bulky, electron-rich phosphine ligands (Buchwald-type) are superior as they promote the difficult oxidative addition step and facilitate reductive elimination.[9][12][13] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Et₃N (less common)Fluoride: KF (for base-sensitive groups) | The base activates the boronic acid.[11] Cs₂CO₃ and K₃PO₄ are stronger bases that can be effective for difficult couplings.[6] KF is a milder option if base-labile functional groups are present elsewhere in the molecule. |
| Solvent System | Biphasic: Toluene/H₂O, Dioxane/H₂O, THF/H₂OAnhydrous: DMF, Acetonitrile | A mixed aqueous-organic solvent system is most common, as water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[4][8] Anhydrous conditions may be explored if substrate hydrolysis is a concern.[14] |
| Temperature | Room Temperature to 120 °C | Most reactions proceed well between 80-100 °C. Room temperature couplings are possible with highly active catalyst systems, especially for reactive aryl iodides or bromides.[10] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Common Problems & Solutions:
-
No Reaction (Starting Materials Intact):
-
Cause: Inactive catalyst due to oxygen exposure, or conditions are too mild for oxidative addition (especially with aryl chlorides).
-
Solution: Ensure all reagents and solvents are rigorously deoxygenated.[8] Switch to a more active catalyst system (e.g., a Buchwald ligand/precatalyst).[9] Increase the reaction temperature.
-
-
Low Yield (Aryl Halide Consumed):
-
Cause: Protodeborylation (boronic acid is replaced by a proton) or homocoupling of the boronic acid. Protodeborylation can be accelerated by certain structural motifs or harsh conditions.[8] Homocoupling is often promoted by the presence of oxygen.[8]
-
Solution: Use a milder base or lower the temperature. Consider converting the boronic acid to a more stable pinacol (Bpin) ester. Ensure the reaction is strictly anaerobic to prevent homocoupling.
-
-
Formation of Homocoupled Byproduct (Ar-Ar):
-
Cause: This side reaction of the boronic acid is typically promoted by Pd(II) species in the presence of oxygen.[8]
-
Solution: Rigorous degassing is key. Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) precatalyst, ensure conditions are suitable for its rapid reduction to Pd(0) in the catalytic cycle.
-
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Chan-Lam Cross-Coupling using (4-(2-Cyanoethyl)phenyl)boronic acid
Introduction: Strategic C-N Bond Formation in Modern Drug Discovery
The imperative in contemporary drug discovery and development is the efficient and modular synthesis of complex molecular architectures. Among the most critical transformations is the formation of carbon-nitrogen (C-N) bonds, a cornerstone in the construction of a vast array of pharmaceutically active compounds. The Chan-Lam cross-coupling reaction has emerged as a powerful tool in this endeavor, offering a mild, versatile, and operationally simple method for the synthesis of N-aryl compounds.[1][2] This reaction, catalyzed by inexpensive and abundant copper, provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[3] Key advantages of the Chan-Lam coupling include its tolerance to a wide range of functional groups and its ability to be conducted under aerobic conditions, often at room temperature.[4][5]
This application note provides a comprehensive guide to the Chan-Lam cross-coupling reaction with a specific focus on the use of (4-(2-Cyanoethyl)phenyl)boronic acid . This substrate is of particular interest due to the presence of a cyanoethyl group, a versatile functional handle that can be further elaborated, making it a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into optimization and troubleshooting to empower researchers to confidently apply this methodology in their synthetic campaigns.
Mechanistic Insights: The Copper Catalytic Cycle
The generally accepted mechanism of the Chan-Lam coupling involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction commences with the coordination of the N-H containing nucleophile (e.g., an amine, amide, or heterocycle) to the copper(II) catalyst. This is followed by transmetalation of the aryl group from the boronic acid to the copper center. The resulting copper intermediate then undergoes reductive elimination to forge the desired C-N bond and release the product, generating a Cu(I) species. The catalytic cycle is completed by the re-oxidation of Cu(I) to the active Cu(II) state by an external oxidant, which is often atmospheric oxygen.[3] The presence of a base is typically required to facilitate the deprotonation of the nucleophile and/or the boronic acid.[4]
It is noteworthy that the cyano group of the boronic acid does not poison the copper catalyst and is well-tolerated under Chan-Lam conditions.[2]
Caption: A simplified representation of the Chan-Lam cross-coupling catalytic cycle.
Experimental Protocol: N-Arylation of a Heterocycle with this compound
This protocol provides a detailed procedure for a model Chan-Lam coupling reaction between this compound and a generic N-H containing heterocycle (e.g., imidazole, pyrazole). This protocol is based on established procedures for the N-arylation of azoles with functionalized arylboronic acids.[6]
Materials and Reagents
-
This compound
-
N-H containing heterocycle (e.g., imidazole, pyrazole)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
Caption: A schematic overview of the experimental workflow for the Chan-Lam coupling.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the N-H containing heterocycle (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and copper(II) acetate (0.1-0.2 mmol, 10-20 mol%).
-
Expert Insight: An excess of the boronic acid is often used to drive the reaction to completion and compensate for potential side reactions like protodeboronation or homocoupling.[3]
-
-
Reagent Addition: Add anhydrous methanol (5-10 mL) to the flask, followed by pyridine (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature and open to the atmosphere for 12-24 hours. For less reactive substrates, heating to 40-60 °C may be necessary.
-
Self-Validating System: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of a new, more nonpolar product spot.
-
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Expert Insight: The ammonium chloride quench helps to remove the copper catalyst from the organic phase by forming a water-soluble copper-ammonia complex.
-
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Optimization and Troubleshooting
The success of a Chan-Lam coupling can be highly dependent on the specific substrates and reaction conditions. The following table provides a guide for optimizing the reaction and troubleshooting common issues.
| Parameter | Typical Range/Conditions | Expert Insights and Rationale |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl, Cu₂O | Cu(OAc)₂ is the most common and cost-effective choice. The counter-ion can influence reactivity, with Cu(OTf)₂ sometimes showing higher activity.[6] |
| Base | Pyridine, Et₃N, K₂CO₃, Cs₂CO₃ | The choice of base can be critical. For N-H heterocycles, pyridine is often effective. For amines, hindered bases like 2,6-lutidine can be beneficial.[4] |
| Solvent | DCM, CH₃CN, MeOH, THF, Dioxane | Solvent choice affects solubility and reaction rate. Aprotic solvents like DCM or CH₃CN are common, while protic solvents like MeOH can also be effective.[3][6] |
| Temperature | Room Temperature to 100 °C | Most Chan-Lam couplings proceed at room temperature. For less reactive substrates, gentle heating can increase the reaction rate.[3] |
| Atmosphere | Air, O₂, Inert (N₂ or Ar) | Air (oxygen) is typically the oxidant for re-generating the Cu(II) catalyst. In some cases, an oxygen atmosphere or the addition of an external oxidant (e.g., TEMPO) can be beneficial.[3] |
| Common Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor solubility of reagents. | 1. Use fresh, high-purity Cu(OAc)₂. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃). 3. Try a different solvent or a co-solvent system. |
| Protodeboronation of Boronic Acid | Presence of water or acidic protons. | Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture. |
| Homocoupling of Boronic Acid | Can be a competing side reaction. | Use a slight excess of the N-H nucleophile. Optimize the reaction temperature and time. |
| Formation of Phenol Byproduct | Hydroxylation of the boronic acid. | Run the reaction under an inert atmosphere (N₂ or Ar) if phenol formation is significant. |
| Difficulty in Purification | Co-elution of product with starting materials or byproducts. | Optimize the chromatography conditions (e.g., different solvent system, use of a different stationary phase). |
Conclusion
The Chan-Lam cross-coupling reaction is a highly valuable transformation for the synthesis of N-aryl compounds, and its application with functionalized substrates like this compound opens up numerous possibilities for the rapid construction of complex molecules in drug discovery and development. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can effectively utilize this powerful methodology. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of the Chan-Lam coupling in your synthetic endeavors.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of PROTACs Utilizing a (4-(2-Cyanoethyl)phenyl)boronic Acid Linker for Targeted Protein Degradation
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm-shifting therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-relevant proteins.[1][2] A PROTAC molecule's architecture consists of two ligands—one for a protein of interest (POI) and one for an E3 ubiquitin ligase—joined by a chemical linker.[3] The linker is not merely a spacer but a critical determinant of PROTAC efficacy, profoundly influencing the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase).[4][5] This application note provides a detailed guide for the synthesis of PROTACs incorporating a semi-rigid (4-(2-cyanoethyl)phenyl)boronic acid linker. We present a convergent synthetic strategy centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering a robust and modular approach for PROTAC development. This guide includes detailed, step-by-step protocols, rationale for experimental design, and methods for biochemical validation, intended for researchers in drug discovery and chemical biology.
Introduction: The Central Role of the Linker in PROTAC Design
The efficacy of a PROTAC is contingent upon its ability to induce a productive ternary complex between the POI and an E3 ligase.[5] The linker connecting the two recognition elements dictates the spatial orientation and proximity of these proteins.[4] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common due to their synthetic tractability[], there is a growing appreciation for more rigid linkers that can reduce the entropic penalty of ternary complex formation and offer precise conformational control.[7]
The this compound scaffold presents several advantages:
-
Structural Rigidity: The phenyl ring provides a defined, semi-rigid backbone, which can help pre-organize the warhead and E3 ligase ligand, potentially enhancing cooperativity in the ternary complex.[7]
-
Modularity via Suzuki Coupling: The boronic acid functional group is an ideal handle for the Suzuki-Miyaura cross-coupling reaction, a highly reliable and versatile method for forming carbon-carbon bonds.[8] This allows for a modular and convergent synthesis strategy.
-
Physicochemical Modulation: The cyanoethyl group can influence the linker's polarity and hydrogen bonding capacity, which may impact crucial properties like cell permeability and solubility.
This guide details a synthetic workflow that leverages these features to construct novel PROTACs.
Overall Synthetic Strategy
A convergent approach is employed, wherein the warhead and E3 ligase ligand are independently functionalized with aryl halides. These precursors are then sequentially coupled to the bifunctional this compound linker. This strategy allows for the modular combination of different warheads and E3 ligase ligands, facilitating the rapid generation of PROTAC libraries for optimization.
Detailed Experimental Protocols
The following protocols are generalized and may require optimization based on the specific properties of the chosen warhead and E3 ligase ligand. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.
Protocol 1: Synthesis of Halogenated Warhead Precursor (Example: JQ1-Aryl Bromide)
This protocol describes the functionalization of a known warhead, JQ1, a BET bromodomain inhibitor[9], with an aryl bromide handle suitable for Suzuki coupling.
Reagents & Materials:
-
JQ1-acid derivative (1.0 eq)
-
4-Bromoaniline (1.1 eq)
-
HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄, Silica gel
Procedure:
-
To a solution of JQ1-acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and 4-bromoaniline (1.1 eq).
-
Add DIPEA (3.0 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the JQ1-aryl bromide precursor.
Protocol 2: Synthesis of Halogenated E3 Ligase Ligand Precursor (Example: Pomalidomide-Aryl Iodide)
This protocol details the functionalization of pomalidomide, a common CRBN E3 ligase ligand[10], with an iodo-functionalized linker for subsequent coupling.
Reagents & Materials:
-
Pomalidomide (1.0 eq)
-
1-(2-Bromoethyl)-4-iodobenzene (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMF
-
Ethyl Acetate, Water, Brine
-
Anhydrous Na₂SO₄, Silica gel
Procedure:
-
Combine pomalidomide (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.
-
Add 1-(2-bromoethyl)-4-iodobenzene (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/methanol) to yield the pomalidomide-aryl iodide precursor.
Protocol 3: First Suzuki-Miyaura Cross-Coupling
This core protocol describes the coupling of the halogenated warhead with the this compound linker.
Reagents & Materials:
-
JQ1-aryl bromide (from Protocol 1) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
In a reaction vessel, combine the JQ1-aryl bromide (1.0 eq), this compound (1.2 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Add the degassed solvent mixture, followed by the palladium catalyst (0.05 eq).
-
Heat the reaction to 85-95 °C and stir for 12-18 hours. Monitor for the disappearance of starting material by LC-MS.[11]
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate and purify by flash chromatography to isolate the Warhead-Linker intermediate.
Table 1: Representative Conditions for Suzuki Coupling Optimization
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Representative Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 75 |
| 2 | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 68 |
| 3 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 85 | 82 |
| 4 | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 80 | 78 |
Note: This data is illustrative. Optimal conditions must be determined empirically for each specific substrate pairing.[8][10]
Protocol 4: Final PROTAC Assembly (Second Suzuki Coupling)
This protocol completes the PROTAC synthesis by coupling the Warhead-Linker intermediate (which now has a boronic acid group) with the halogenated E3 ligase ligand precursor. Alternatively, if the intermediate from Protocol 3 was made via borylation of an aryl halide, the second coupling would use the boronic acid on the E3-ligand side. For this example, we assume the Warhead-Linker intermediate now acts as the boronic acid partner after a borylation step or that the initial linker was a bis-boronic ester. A more direct route is to couple the Warhead-Linker-Halide with an E3-ligand-boronic acid. The principles remain the same.
Procedure: The procedure is analogous to Protocol 3, using the Warhead-Linker intermediate (1.0 eq) and the Pomalidomide-aryl iodide precursor (1.1 eq) as the coupling partners. The same catalyst, base, and solvent systems can be explored. Purification of the final PROTAC molecule often requires reverse-phase HPLC to achieve high purity (>95%) suitable for biological assays.
PROTAC Mechanism of Action & Validation
The synthesized PROTAC mediates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][12]
Protocol 5: Western Blot for Target Degradation
A fundamental method to confirm PROTAC activity is to measure the reduction in POI levels in a relevant cell line.
Procedure:
-
Cell Culture: Plate a relevant cell line (e.g., MV4-11 for BRD4) in 6-well plates and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time period (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities to determine the percentage of POI degradation relative to the vehicle control. Calculate the DC₅₀ (concentration for 50% degradation).[14]
Conclusion
The use of a this compound linker, integrated via a modular Suzuki coupling strategy, provides a powerful platform for the rational design and synthesis of novel PROTACs. This approach offers precise control over linker geometry and physicochemical properties, which are critical for optimizing degradation efficiency and overall drug-like properties. The protocols outlined in this note serve as a comprehensive guide for researchers to build and validate new targeted protein degraders, accelerating the development of this transformative therapeutic modality.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC unleashed: Unveiling the synthetic approaches and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTACs: great opportunities for academia and industry - PMC [pmc.ncbi.nlm.nih.gov]
(4-(2-Cyanoethyl)phenyl)boronic acid: A Bifunctional Linchpin for Drug Discovery
As a cornerstone in modern synthetic and medicinal chemistry, boronic acids have emerged from being niche reagents to indispensable tools in the drug discovery and development pipeline.[1][2][3] Their unique combination of stability, low toxicity, and versatile reactivity has solidified their status as privileged building blocks.[1][4] The advent of the first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), demystified concerns about their toxicity and catalyzed a surge of interest in boron-containing compounds for therapeutic applications.[1][5][6][7]
At the heart of their utility is the boronic acid moiety [-B(OH)₂], a Lewis acidic group that can engage in reversible covalent bonding with biological nucleophiles and diols, a property expertly exploited in the design of enzyme inhibitors and sensors.[1][8] However, their most prominent role in medicinal chemistry is as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2]
This guide focuses on a particularly versatile reagent, (4-(2-Cyanoethyl)phenyl)boronic acid . We will explore its strategic application in medicinal chemistry, detailing not only the protocols for its use but also the underlying scientific principles that make it a superior choice for the synthesis of complex molecular architectures.
This compound is more than a simple arylboronic acid. Its true value lies in its bifunctional nature. The molecule incorporates two key features that can be addressed orthogonally:
-
The Boronic Acid Moiety : This is the reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of a C(sp²)-C(sp²) bond with a variety of aryl or heteroaryl halides and triflates.
-
The Cyanoethyl Group : This aliphatic nitrile serves as a latent functional group. It is relatively inert under standard Suzuki-Miyaura conditions but can be readily transformed into other valuable functionalities, such as a primary amine or a carboxylic acid, in subsequent synthetic steps.[9] This provides a strategic vector for late-stage diversification of a drug candidate, allowing for the fine-tuning of physicochemical properties like solubility, polarity, and basicity, which are critical for optimizing pharmacokinetic profiles.[9][10]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl scaffolds, which are ubiquitous motifs in marketed pharmaceuticals.[2] The reaction's tolerance of a wide array of functional groups, mild conditions, and the commercial availability of a vast library of boronic acids make it a workhorse in medicinal chemistry.[2][11]
Principle and Mechanism
The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organic halide or triflate. The catalytic cycle, while complex, can be simplified into three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X).
-
Transmetalation : The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[11][12]
-
Reductive Elimination : The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, regenerating the active Pd(0) catalyst.
Detailed Protocol: Synthesis of 4'-(2-Cyanoethyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol describes a representative coupling between this compound and 4-bromobenzonitrile.
Materials:
-
This compound (1.0 eq)
-
4-Bromobenzonitrile (1.05 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq) or a more advanced ligand like SPhos
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromobenzonitrile, and potassium carbonate.
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup :
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Data Presentation: Optimizing Reaction Conditions
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of common variables for consideration.
| Parameter | Common Choices | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ. Choice depends on substrate reactivity and stability. |
| Ligand | PPh₃, PCy₃, Buchwald-type ligands (e.g., SPhos, XPhos) | Simple phosphines like PPh₃ are suitable for many couplings. Bulky, electron-rich phosphine ligands (Buchwald-type) are more effective for challenging substrates (e.g., aryl chlorides or sterically hindered partners) as they promote faster oxidative addition and reductive elimination.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | A base is essential for activating the boronic acid.[11] Stronger bases like K₃PO₄ or Cs₂CO₃ can be effective for less reactive boronic acids. Aqueous bases are common, but anhydrous conditions with KF can be used for base-sensitive substrates.[12] |
| Solvent | Toluene, Dioxane, Dimethoxyethane (DME), Ethanol/Water mixtures | The solvent must solubilize the reactants and be stable at the reaction temperature. Aprotic solvents like toluene or dioxane are common. The inclusion of water often accelerates the reaction.[13] |
Advanced Application: Synthesis of Bioactive Benzofuran Scaffolds
Benzofurans are a class of heterocyclic compounds found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anti-tumor, antibacterial, and anti-viral properties.[14][15][16] this compound is an excellent reagent for incorporating a functionalizable phenyl moiety onto a benzofuran core, creating novel derivatives for structure-activity relationship (SAR) studies.
Synthetic Strategy
A common strategy involves the Suzuki-Miyaura coupling of a halogenated benzofuran intermediate with this compound. This approach allows for the late-stage introduction of the cyanoethylphenyl group onto a pre-built heterocyclic system.
Exemplary Protocol: Synthesis of 2-(4-(2-Cyanoethyl)phenyl)-benzofuran
Materials:
-
2-Bromobenzofuran (1.0 eq)
-
This compound (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)
-
Solvent: Dimethoxyethane (DME)
Procedure:
-
Reagent Loading : In a microwave vial or Schlenk tube, combine 2-bromobenzofuran, this compound, and Pd(dppf)Cl₂.
-
Inert Atmosphere : Seal the vessel and purge with Argon or Nitrogen.
-
Solvent and Base Addition : Add DME followed by the 2M aqueous Na₂CO₃ solution.
-
Reaction : Heat the mixture to 90 °C (or use microwave irradiation, e.g., 120 °C for 30 minutes) until the starting materials are consumed as determined by LC-MS.[13]
-
Workup and Purification : Follow the standard workup and purification procedure as described in the general Suzuki-Miyaura protocol to isolate the desired 2-arylbenzofuran product.
Post-Coupling Diversification: Unleashing the Potential of the Cyanoethyl Group
The true elegance of using this compound is realized in the transformations that can be performed after the core scaffold has been assembled. The cyanoethyl group provides a gateway to further functionalization.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]
- 10. nbinno.com [nbinno.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. oldsciparks.lbp.world [oldsciparks.lbp.world]
Applications of (4-(2-Cyanoethyl)phenyl)boronic acid in Drug Discovery: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. (4-(2-Cyanoethyl)phenyl)boronic acid, a seemingly unassuming molecule, has emerged as a powerful and versatile tool for medicinal chemists. Its unique trifunctional nature—a reactive boronic acid moiety, a stable phenyl ring, and a modifiable cyanoethyl group—offers a remarkable degree of synthetic flexibility and strategic advantage in the construction of complex, biologically active compounds.
This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its utility in cornerstone synthetic reactions, its role in the development of targeted therapies, and its application as a sophisticated chemical probe. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to harness the full potential of this remarkable compound.
Key Attributes of this compound
| Property | Value | Significance in Drug Discovery |
| CAS Number | 905971-98-4 | Unique identifier for procurement and regulatory purposes. |
| Molecular Formula | C₉H₁₀BNO₂ | Provides information on elemental composition. |
| Molecular Weight | 174.99 g/mol | Useful for stoichiometric calculations in chemical reactions. |
| Physical Form | Typically a white to off-white solid | Easy to handle and weigh for experimental setups. |
| Key Functional Groups | Boronic acid, Phenyl ring, Cyanoethyl group | Enables a diverse range of chemical transformations and applications. |
Application I: Advanced Intermediate in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many approved drugs.[1] this compound serves as an excellent coupling partner in these reactions, enabling the efficient formation of carbon-carbon bonds.[2]
Scientific Rationale
The boronic acid group readily undergoes transmetalation with a palladium catalyst, which then couples with an organic halide or triflate. The phenyl ring provides a rigid scaffold for building molecular complexity. The para-substitution of the cyanoethyl group can influence the electronic properties of the phenyl ring, potentially impacting reaction kinetics and yields. Furthermore, the cyanoethyl group remains intact during the coupling reaction, providing a valuable functional handle for subsequent modifications.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Workflow Diagram
References
Application Notes & Protocols: (4-(2-Cyanoethyl)phenyl)boronic acid as a Versatile Building Block for Targeted Protein Degradation
Introduction: A Modern Approach to Drug Discovery
Targeted Protein Degradation (TPD) has emerged as a transformative modality in therapeutic development, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution.[1] These heterobifunctional molecules act as molecular bridges, recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system to induce selective degradation of the POI.[2]
The modular nature of PROTACs—comprising a POI ligand, an E3 ligase ligand, and a connecting linker—offers vast opportunities for chemical exploration and optimization.[] The linker itself is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[2]
This guide provides a detailed technical overview of (4-(2-Cyanoethyl)phenyl)boronic acid , a strategic building block for the synthesis of PROTAC linkers. We will explore its chemical advantages and provide detailed, field-proven protocols for its incorporation into a model PROTAC targeting the epigenetic reader protein BRD4 for degradation via the Cereblon (CRBN) E3 ligase.
Rationale for Use: The Boronic Acid and Cyanoethyl Advantage
The selection of this compound as a linker component is underpinned by key chemical features that impart significant advantages in PROTAC synthesis and design.
-
The Boronic Acid Handle: The boronic acid moiety is a cornerstone of modern cross-coupling chemistry, particularly the palladium-catalyzed Suzuki-Miyaura reaction.[4] This reaction is renowned for its broad functional group tolerance, mild reaction conditions, and high yields, making it an ideal method for the late-stage assembly of complex molecules like PROTACs.[5] It allows for the reliable formation of a carbon-carbon bond, connecting the phenyl ring of the building block to a suitably functionalized E3 ligase or POI ligand.
-
The Cyanoethyl Moiety: The cyanoethyl group (—CH₂CH₂CN) offers several strategic benefits:
-
Vectorial Control and Rigidity: It introduces a defined, semi-rigid vector away from the phenyl core, which can be crucial for optimizing the orientation and distance between the two ends of the PROTAC for effective ternary complex formation.[2]
-
Modulation of Physicochemical Properties: The nitrile group is a polar feature that can influence the PROTAC's solubility, a common challenge in degrader development due to their high molecular weight.[6] Its presence can help to mitigate the hydrophobicity of larger aromatic systems.
-
Metabolic Stability: While linkers are often susceptible to metabolism, the propionitrile linkage is generally stable under physiological conditions.[7]
-
Synthetic Handle: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, offering a potential attachment point for further modifications or the incorporation of different linker motifs.[8]
-
Chemical Properties and Handling of this compound
A summary of the key properties of the title compound is presented below.
| Property | Value |
| CAS Number | 905971-98-4 |
| Molecular Formula | C₉H₁₀BNO₂ |
| Molecular Weight | 174.99 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
Storage and Handling: this compound should be stored at room temperature in a dry, well-ventilated area.[8] Like many boronic acids, it can be susceptible to dehydration to form boroxines over time, although this typically does not impede its reactivity in Suzuki-Miyaura coupling reactions. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Synthetic Strategy Overview
The following protocols detail a convergent synthesis of a model BRD4-degrading PROTAC. The strategy involves the Suzuki-Miyaura coupling of this compound with a brominated pomalidomide derivative, followed by conjugation to a JQ1-alkyne warhead via a "click" reaction. This modular approach allows for flexibility and rapid optimization.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-N-(prop-2-yn-1-yl)pomalidomide (E3 Ligand Precursor)
This protocol describes the synthesis of a brominated pomalidomide derivative, which will serve as the electrophilic partner in the Suzuki-Miyaura coupling.
-
Materials:
-
4-Bromopomalidomide
-
Propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-bromopomalidomide (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution, followed by propargylamine (1.5 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-bromo-N-(prop-2-yn-1-yl)pomalidomide as a solid.
-
Protocol 2: Suzuki-Miyaura Coupling to Synthesize the Linker-E3 Ligand Conjugate
This is the core protocol demonstrating the application of this compound.
-
Materials:
-
4-Bromo-N-(prop-2-yn-1-yl)pomalidomide (from Protocol 1)
-
This compound
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and Water)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add 4-bromo-N-(prop-2-yn-1-yl)pomalidomide (1.0 eq), this compound (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), to the flask.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v). The mixture should be thoroughly degassed by sparging with argon for 15-20 minutes.[9]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired linker-pomalidomide conjugate.
-
Protocol 3: Final Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to attach the POI ligand. An azide-functionalized JQ1 derivative is required. The synthesis of JQ1-azide is well-documented in the literature.[10]
-
Materials:
-
Linker-pomalidomide conjugate (from Protocol 2, which is an alkyne)
-
JQ1-azide (prepared separately)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-Butanol and Water)
-
-
Procedure:
-
In a vial, dissolve the linker-pomalidomide conjugate (1.0 eq) and JQ1-azide (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 eq in water) and sodium ascorbate (0.2 eq in water).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction should become heterogeneous. Monitor progress by LC-MS.[11]
-
Upon completion, dilute the reaction with water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC using preparative HPLC to obtain the high-purity product.
-
Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.
| Technique | Expected Observations |
| ¹H NMR | Presence of characteristic peaks for the JQ1, pomalidomide, and linker moieties. Integration should correspond to the expected number of protons for each part of the molecule. The newly formed triazole proton will appear as a distinct singlet. |
| ¹³C NMR | Correlation of all carbon signals to the final structure. |
| HRMS (ESI) | Accurate mass measurement of the [M+H]⁺ or [M+Na]⁺ ion, confirming the elemental composition of the final PROTAC. |
| HPLC | A single major peak indicating the purity of the final compound (typically >95%). |
Mechanism of Action
The synthesized PROTAC functions by inducing the formation of a ternary complex between the BRD4 protein and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to a lysine residue on BRD4, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of further BRD4 molecules.
Troubleshooting Guide for Suzuki-Miyaura Coupling (Protocol 2)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst. Ensure proper inert atmosphere is maintained. |
| Insufficiently degassed solvent. | Degas the solvent mixture thoroughly by sparging with argon for at least 20 minutes. | |
| Base is not effective. | Try an alternative base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. | |
| Protodeborylation of Boronic Acid | Presence of excess water or acid. | Use anhydrous solvents. Ensure the base is sufficient to neutralize any acidic impurities. |
| Reaction temperature too high or time too long. | Monitor the reaction closely and stop it once the starting material is consumed. Consider a lower temperature. | |
| Formation of Homocoupled Byproducts | Catalyst decomposition or incorrect stoichiometry. | Lower the catalyst loading. Ensure the stoichiometry of the boronic acid is not excessively high (1.1-1.3 eq is typical). |
| Difficulty in Purification | Residual palladium catalyst. | Perform an aqueous workup with a solution of thiourea or filter through a pad of silica gel treated with a sulfur-containing scavenger. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of protein degraders. Its boronic acid functionality provides a reliable handle for robust Suzuki-Miyaura cross-coupling reactions, enabling the efficient assembly of the PROTAC linker. The integral cyanoethyl group offers a strategic vector and modulates the physicochemical properties of the resulting degrader. The protocols outlined in this guide demonstrate a practical and modular approach to incorporating this building block into a potent BRD4-degrading PROTAC, providing a solid foundation for researchers in the field of targeted protein degradation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. publications.iupac.org [publications.iupac.org]
- 9. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Advanced Fluorescent Probes Using (4-(2-Cyanoethyl)phenyl)boronic acid
Introduction: The Strategic Advantage of (4-(2-Cyanoethyl)phenyl)boronic acid in Probe Development
Fluorescent probes are indispensable tools in modern research, enabling the real-time visualization and quantification of specific analytes within complex biological and chemical systems.[] The design of a high-performance probe hinges on the synergy between its core components: a fluorophore (the signaling unit), a recognition moiety (for target specificity), and a linker.[2][3] The selection of foundational building blocks is therefore a critical step that dictates the probe's ultimate functionality and versatility.
This compound emerges as a uniquely valuable synthon in this context. Its utility extends beyond simply acting as a structural component. The boronic acid group provides a reliable handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the facile construction of biaryl frameworks common in many fluorophores.[4][5] More strategically, the cyanoethyl tail (-CH₂CH₂CN) serves as a versatile functional handle. This group is relatively stable under typical cross-coupling conditions but can be readily hydrolyzed to a carboxylic acid or reduced to an amine, enabling post-synthesis conjugation to biomolecules, targeting ligands, or other functional groups. This built-in potential for subsequent modification makes it a superior choice for developing modular and highly specific sensor systems.
This guide provides a comprehensive overview of the principles, detailed protocols, and practical insights for leveraging this compound in the synthesis of advanced fluorescent probes.
Foundational Scientific Principles
Core Architecture of Fluorescent Probes
A successful fluorescent probe is meticulously designed, balancing photophysical performance with target selectivity and biocompatibility.[] The fundamental architecture typically involves three key domains:
-
Fluorophore: The engine of the probe, responsible for absorbing and emitting light. The choice of fluorophore determines critical properties like brightness (a product of molar absorptivity and quantum yield), photostability, and the operational wavelength (UV, visible, or near-infrared).[][6]
-
Recognition Moiety: This is the "smart" component that selectively interacts with the target analyte (e.g., a specific ion, enzyme, or pH level). This interaction triggers a change in the fluorophore's emission, a process often mediated by mechanisms like Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).[7][8]
-
Linker: The spacer that connects the fluorophore and recognition moiety. Its design is crucial for ensuring that the two domains can function optimally without interfering with each other.
The Suzuki-Miyaura Cross-Coupling: A Cornerstone of Synthesis
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons (e.g., in aryl or vinyl groups).[9][10] Its widespread use is due to its mild reaction conditions, tolerance for a wide array of functional groups, and the general stability and low toxicity of boronic acid reagents.[9][11] Understanding its catalytic cycle is essential for optimizing the synthesis of probes derived from this compound.
The cycle, catalyzed by a Palladium(0) species, involves three primary steps:[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halide bond of the fluorophore precursor (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex ([Ar²-B(OH)₃]⁻) that facilitates the transfer.[5][12]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Application Protocols
This section outlines a representative workflow for synthesizing, purifying, and characterizing a novel fluorescent probe by coupling this compound with a halogenated fluorophore core, such as 4-bromo-1,8-naphthalimide.
General Experimental Workflow
The overall process follows a logical progression from chemical synthesis to photophysical analysis.
Caption: General workflow for fluorescent probe synthesis and characterization.
Protocol: Synthesis of a Naphthalimide-Based Probe
This protocol details the Suzuki-Miyaura coupling of N-alkyl-4-bromo-1,8-naphthalimide with this compound.
Materials & Reagents:
-
N-Butyl-4-bromo-1,8-naphthalimide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Butyl-4-bromo-1,8-naphthalimide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.[9]
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe. The biphasic solvent system is common and often enhances reaction rates.[9]
-
Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture and spot them on a TLC plate, eluting with a suitable solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). The disappearance of the starting aryl bromide and the appearance of a new, fluorescent spot indicates product formation. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Protocol: Purification by Column Chromatography
Purification is critical to remove unreacted starting materials, catalyst residues, and byproducts, which can interfere with spectroscopic measurements.[15][16]
Materials & Equipment:
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexanes and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product from step 3.2 in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent (e.g., 9:1 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent to separate the components. The desired fluorescent product will typically travel down the column as a distinct band.
-
Fraction Collection: Collect the fractions containing the fluorescent product. Use TLC to check the purity of each fraction.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorescent probe as a solid.
Protocol: Photophysical Characterization
Characterization confirms the probe's identity and quantifies its key optical properties.[17][18][19]
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer (Fluorometer)
-
Cuvettes (quartz)
-
Spectroscopic grade solvent (e.g., DMSO, Ethanol)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified probe in a suitable spectroscopic grade solvent.
-
Absorption Spectrum: Dilute the stock solution to a working concentration (e.g., 10 µM). Record the absorption spectrum using the UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_abs) is the optimal excitation wavelength.[18]
-
Emission Spectrum: Using the fluorometer, excite the sample at its λ_abs. Record the emission spectrum to determine the wavelength of maximum fluorescence emission (λ_em).[18][20]
-
Quantum Yield (Relative Method): Measure the fluorescence quantum yield (Φ_F) relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). This involves measuring the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparison.
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.[9] |
| Base | K₃PO₄ | A moderately strong base effective in promoting transmetalation without degrading sensitive functional groups.[9] |
| Solvent | Toluene / H₂O | A biphasic system that often accelerates the reaction and helps dissolve both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome activation barriers in the catalytic cycle. |
| Atmosphere | Argon / Nitrogen | Prevents oxidative degradation of the Pd(0) catalyst.[9] |
Table 2: Expected Photophysical Properties of the Naphthalimide Probe
| Property | Symbol | Typical Value | Significance |
|---|---|---|---|
| Absorption Max. | λ_abs | ~410 nm | Optimal wavelength for excitation. |
| Emission Max. | λ_em | ~530 nm | Wavelength of peak fluorescence signal. |
| Stokes Shift | Δλ | ~120 nm | The separation between absorption and emission peaks; a large shift is desirable to minimize signal overlap.[20] |
| Quantum Yield | Φ_F | 0.4 - 0.8 | A measure of the probe's brightness; higher values are better.[] |
Conclusion and Future Outlook
This compound is a powerful and strategic building block for the synthesis of functional fluorescent probes. The protocols outlined here demonstrate a robust pathway for its incorporation into a common fluorophore scaffold via the Suzuki-Miyaura cross-coupling reaction. The true power of this reagent lies in the latent functionality of the cyanoethyl group, which opens a gateway for subsequent chemical modifications. Future work can focus on converting the nitrile to a carboxylic acid or amine to conjugate the probe to antibodies, peptides, or other targeting moieties, thereby creating highly specific imaging agents for applications in cell biology, diagnostics, and drug development.
References
- 2. Design strategies for organelle-selective fluorescent probes: where to start? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]
- 5. Boron Suzuki Coupling | Borates Today [borates.today]
- 6. New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-(2-Cyanoethyl)phenylboronic acid | 905971-98-4 [amp.chemicalbook.com]
- 14. 905971-98-4|this compound|BLD Pharm [bldpharm.com]
- 15. rsc.org [rsc.org]
- 16. Fluorescent Protein Production, Purification, and Coupling to Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 20. Fluorescent Probes | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Optimal Base Selection for Suzuki-Miyaura Coupling of (4-(2-Cyanoethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the synthesis of biaryl and heteroaryl structures common in pharmaceuticals and functional materials. The choice of base is a critical parameter that dictates the reaction's efficiency, yield, and selectivity. This is particularly true for substrates bearing sensitive or electron-withdrawing functional groups, such as (4-(2-Cyanoethyl)phenyl)boronic acid. This document provides a comprehensive guide to selecting the optimal base for Suzuki-Miyaura reactions involving this substrate, detailing the mechanistic role of the base, potential side reactions, and a systematic approach to base screening and optimization.
Introduction: The Challenge of this compound in Suzuki-Miyaura Coupling
This compound is a valuable building block, incorporating a flexible cyanoethyl moiety. However, the electron-withdrawing nature of the cyano group can deactivate the boronic acid towards transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. Furthermore, this deactivation increases the propensity for the undesired side reaction of protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of a dearomatized byproduct and reduced yield of the desired coupled product.[1][2] The selection of an appropriate base is therefore paramount to overcome these challenges, as the base plays a multifaceted role in the reaction mechanism.[3][4]
The Mechanistic Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base is a crucial component in the Suzuki-Miyaura reaction, primarily facilitating the transmetalation step.[4][5] Two primary pathways are generally accepted for the base's mode of action: the boronate pathway and the hydroxide pathway.
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate. This increased nucleophilicity enhances the rate of transfer of the aryl group from boron to the palladium center.[3]
-
The Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This species then reacts with the neutral boronic acid in the transmetalation step.[3]
The operative pathway is influenced by the choice of base, solvent, and substrates.[3] A well-chosen base will promote the desired transmetalation pathway while minimizing side reactions.
Visualizing the Catalytic Cycle and the Role of the Base
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the dual role of the base in activating the boronic acid (Boronate Pathway) and the palladium complex (Hydroxide Pathway).
Comparative Analysis of Bases for Coupling with this compound
The selection of a suitable base is a critical optimization step. Both inorganic and organic bases are employed in Suzuki-Miyaura couplings, with their efficacy being dependent on factors such as strength, solubility, and steric hindrance.
| Base Category | Examples | pKa of Conjugate Acid | Typical Solvents | Advantages | Disadvantages | Suitability for this compound |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 10.3 (HCO₃⁻) | Toluene/H₂O, Dioxane/H₂O, DMF | Cost-effective, widely applicable, moderate strength minimizes side reactions.[6] | Limited solubility in some organic solvents. | Good starting point. K₂CO₃ and Cs₂CO₃ are often effective.[7] |
| Phosphates | K₃PO₄ | 12.3 (HPO₄²⁻) | Toluene, Dioxane, THF | Strong, non-nucleophilic base, effective for challenging substrates.[8] | Can be hygroscopic. | Excellent choice, particularly for less reactive aryl chlorides or hindered substrates. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | 15.7 (H₂O) | Ethanol/H₂O, THF/H₂O | Strong bases, can be effective at lower temperatures. | Can promote hydrolysis of sensitive functional groups and protodeboronation.[3] | Use with caution due to high basicity. May be suitable under carefully controlled conditions. |
| Fluorides | KF, CsF | 3.2 (HF) | Anhydrous Dioxane, THF | Effective for specific substrates, such as 2-pyridyl boronates.[9] | Can be less effective for general aryl-aryl couplings. | Generally not the first choice for this substrate type. |
| Organic Amines | Triethylamine (TEA), DIPEA | 10.8 (Et₃NH⁺), 11.0 (DIPEAH⁺) | Toluene, THF | Soluble in organic solvents. | Often less effective than inorganic bases for Suzuki couplings.[7] | Not generally recommended as the primary base. |
Experimental Protocols: A Systematic Approach to Base Screening
To identify the optimal base for the Suzuki-Miyaura coupling of this compound with a given aryl halide, a systematic screening protocol is recommended.
Model Reaction
A representative model reaction for this screening is the coupling of this compound with 4-bromoacetophenone.
Materials and Reagents
-
This compound
-
4-Bromoacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Bases for screening: K₂CO₃, K₃PO₄, NaOH, Cs₂CO₃
-
Solvent: Toluene and Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
General Experimental Procedure for Base Screening
-
Reaction Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.2 mmol, 1.2 equiv), 4-bromoacetophenone (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Base Addition: To each vial, add a different base to be screened (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vials with septa, and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to each vial via syringe.
-
Reaction: Place the vials in a preheated oil bath or heating block at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up:
-
Cool the reaction mixtures to room temperature.
-
Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product for each base.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Workflow for Base Selection and Optimization
Figure 2: A systematic workflow for selecting and optimizing the base for the Suzuki-Miyaura coupling of this compound.
Mitigating Protodeboronation
As previously mentioned, protodeboronation is a significant side reaction for electron-deficient boronic acids.[1] The choice of base plays a crucial role in mitigating this undesired pathway.
-
Weaker Bases: Using moderately strong bases like carbonates (K₂CO₃, Cs₂CO₃) can be advantageous as they are strong enough to promote transmetalation without excessively increasing the rate of protodeboronation.[6]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a soluble base can suppress protodeboronation.
-
Boronic Esters: The use of boronic esters, such as the pinacol ester, can enhance stability and reduce the rate of protodeboronation.
Conclusion
The successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the base. A systematic screening approach, starting with common and effective bases such as potassium carbonate and potassium phosphate, is highly recommended. By understanding the mechanistic role of the base and being mindful of potential side reactions like protodeboronation, researchers can optimize their reaction conditions to achieve high yields of the desired biaryl products. The protocols and guidelines presented herein provide a robust framework for navigating the challenges associated with this valuable class of substrates in drug discovery and materials science.
References
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
Application Notes and Protocols: One-Pot Synthesis of (4-(2-Cyanoethyl)phenyl)boronic acid
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the efficient one-pot synthesis of (4-(2-Cyanoethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. We will explore a robust synthetic strategy that combines iridium-catalyzed C-H borylation and copper-mediated cyanation in a single reaction vessel, thereby enhancing procedural efficiency and minimizing waste. This application note is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations for successful implementation.
Introduction: The Significance of this compound and the Advantage of One-Pot Synthesis
This compound is a versatile bifunctional molecule. The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] The cyanoethyl group offers a latent reactive handle that can be further transformed, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, expanding its synthetic utility.[3] This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[4]
Traditional multi-step syntheses of such substituted boronic acids often involve the isolation of intermediates, leading to increased solvent consumption, reduced overall yield, and longer reaction times. One-pot syntheses, where sequential reactions are carried out in a single reactor, offer a more streamlined and sustainable alternative.[5][6] The methodology detailed herein leverages an iridium-catalyzed C-H borylation followed by a copper-mediated cyanation, a powerful combination for the direct functionalization of aromatic C-H bonds.[7][8]
Reaction Mechanism and Rationale
The one-pot synthesis of this compound from 3-phenylpropanenitrile proceeds through a two-step catalytic cycle sequence within a single pot.
Step 1: Iridium-Catalyzed C-H Borylation
The initial step involves the regioselective borylation of the aromatic C-H bond of 3-phenylpropanenitrile. An iridium catalyst, typically generated in situ from a precursor like [Ir(cod)OMe]2 and a bipyridine ligand, is employed for this transformation. The iridium complex selectively activates a C-H bond on the aromatic ring, which then reacts with a boron source, such as bis(pinacolato)diboron (B₂pin₂), to form a boronate ester intermediate.[7][9]
Step 2: Copper-Mediated Cyanation
Following the completion of the borylation step, a copper catalyst and a cyanide source are introduced into the same reaction vessel. The in situ generated arylboronate ester undergoes a copper-mediated cyanation. The copper catalyst facilitates the transfer of the cyano group from the cyanide source to the aromatic ring at the position of the boron moiety, yielding the desired this compound after workup and hydrolysis of the boronate ester.[7][8]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: Bioconjugation Reactions with (4-(2-Cyanoethyl)phenyl)boronic acid
Introduction: A Versatile Reagent for Modern Bioconjugation
In the landscape of chemical biology and drug development, the ability to selectively and efficiently conjugate molecules to proteins and other biomolecules is paramount. This process, known as bioconjugation, is the cornerstone of creating sophisticated tools for research and therapeutic applications, including antibody-drug conjugates (ADCs), diagnostic imaging agents, and novel biomaterials.[1][2] (4-(2-Cyanoethyl)phenyl)boronic acid emerges as a compelling reagent in this field, offering a unique combination of functionalities for innovative bioconjugation strategies.
This molecule incorporates two key reactive handles: a boronic acid and a cyanoethyl group. The boronic acid moiety is renowned for its ability to form reversible covalent bonds with diols, a feature widely exploited for sensing and capturing glycoproteins.[3][4] More pertinent to targeted bioconjugation, ortho-substituted phenylboronic acids have demonstrated remarkable efficacy in mediating rapid and selective reactions with N-terminal cysteine residues on proteins, forming stable heterocyclic structures.[3][5] The cyano group, particularly when positioned on a benzothiazole scaffold, is a well-established electrophile for reaction with 1,2-aminothiols, such as an N-terminal cysteine, mimicking the biosynthesis of luciferin.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing this compound in bioconjugation. We will explore its application in forming stable linkages with proteins bearing N-terminal cysteine residues, leveraging the synergistic potential of its functional groups.
Chemical Properties and Handling
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 905971-98-4 | |
| Molecular Formula | C₉H₁₀BNO₂ | |
| Molecular Weight | 174.99 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C, desiccated | |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust. |
Principle of Bioconjugation: The Cyanobenzothiazole (CBT)-Cysteine Condensation
The primary bioconjugation strategy involving a cyano-functionalized aromatic compound and a protein is the cyanobenzothiazole (CBT)-cysteine condensation. This reaction is inspired by the natural biosynthesis of luciferin in fireflies, where a 2-cyanobenzothiazole derivative reacts with D-cysteine.[6][7] This bioorthogonal reaction is highly specific for N-terminal cysteine residues due to the unique reactivity of the 1,2-aminothiol moiety.[3]
The proposed mechanism for the bioconjugation of a protein with an N-terminal cysteine using a reagent analogous to this compound, after its conversion to a 2-cyanobenzothiazole derivative, is as follows:
-
Thioimidate Formation: The thiolate of the N-terminal cysteine attacks the electrophilic carbon of the cyano group, forming a thioimidate intermediate.
-
Intramolecular Cyclization: The adjacent free amine of the cysteine then performs an intramolecular attack on the thioimidate carbon.
-
Thiazoline Ring Formation: This cyclization, followed by the elimination of ammonia, results in the formation of a stable thiazoline ring, thus covalently linking the molecule to the protein.
While this compound itself is not a cyanobenzothiazole, its cyanoethyl group can be envisioned as a precursor or a component of a larger construct that includes a CBT moiety. For the purpose of this application note, we will focus on the established reactivity of the CBT core, which can be synthesized to incorporate the this compound structure.
Experimental Protocols
This section provides detailed protocols for the bioconjugation of a protein containing an N-terminal cysteine with a custom-synthesized 2-cyanobenzothiazole derivative of this compound (CBT-CEPB).
Protocol 1: Synthesis of a CBT Derivative of this compound (Illustrative)
The synthesis of a suitable CBT derivative is a prerequisite for the bioconjugation reaction. A plausible synthetic route could involve the coupling of this compound to a pre-functionalized 2-cyanobenzothiazole core, for example, 6-amino-2-cyanobenzothiazole (ACBT).[6]
Materials:
-
6-amino-2-cyanobenzothiazole (ACBT)
-
This compound
-
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar crosslinker
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reaction vessel
-
Magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve ACBT in anhydrous DMF.
-
Add an equimolar amount of a suitable crosslinker (e.g., SMCC) and triethylamine. Stir at room temperature for 2-4 hours to form the maleimide-functionalized ACBT.
-
In a separate vessel, dissolve this compound in DMF.
-
Add the maleimide-functionalized ACBT to the boronic acid solution. The specifics of this coupling will depend on the chosen crosslinker and may require further optimization.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the desired CBT-CEPB conjugate using reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry and NMR.
Protocol 2: Bioconjugation of CBT-CEPB to an N-Terminal Cysteine Protein
This protocol details the conjugation of the synthesized CBT-CEPB to a protein engineered to have an N-terminal cysteine residue.
Materials:
-
Protein with an N-terminal cysteine (e.g., recombinant antibody fragment, enzyme)
-
CBT-CEPB (synthesized in Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (100 mM)
-
Dimethyl sulfoxide (DMSO)
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Incubator or water bath at 37°C
-
Size-exclusion chromatography (SEC) column for purification
-
SDS-PAGE analysis equipment
-
Mass spectrometer for conjugate characterization
Procedure:
-
Protein Preparation:
-
Dissolve the N-terminal cysteine-containing protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
To ensure the cysteine thiol is in its reduced, reactive state, add TCEP solution to a final concentration of 1 mM. Incubate at room temperature for 30 minutes.
-
-
Conjugation Reaction:
-
Prepare a stock solution of CBT-CEPB in DMSO (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the CBT-CEPB stock solution to the reduced protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Gently mix the reaction and incubate at 37°C for 1-4 hours. The optimal reaction time and temperature should be determined empirically for each specific protein and conjugate.
-
-
Purification of the Conjugate:
-
Remove the unreacted CBT-CEPB and other small molecules by size-exclusion chromatography (SEC). Use a column with an appropriate molecular weight cutoff for the protein of interest.
-
Elute the protein conjugate with PBS (pH 7.4).
-
Collect the fractions containing the purified protein conjugate.
-
-
Characterization of the Conjugate:
-
SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions to confirm successful conjugation and assess the purity of the product. The conjugated protein should exhibit a higher molecular weight compared to the unconjugated protein.
-
Mass Spectrometry: Determine the precise molecular weight of the conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the addition of the CBT-CEPB moiety. This will also allow for the determination of the drug-to-antibody ratio (DAR) in the case of ADC development.
-
The Role of the Boronic Acid: A Hypothesis for Enhanced Reactivity and Stability
While the primary conjugation chemistry described relies on the CBT-cysteine reaction, the presence of the boronic acid moiety in the this compound component is not merely passive. Based on studies of ortho-substituted phenylboronic acids, it is plausible that the boronic acid can play a significant role in modulating the bioconjugation process.[3][5]
Specifically, boronic acids are known to form reversible complexes with the 1,2-aminothiol of an N-terminal cysteine.[5] This interaction could pre-concentrate the CBT-CEPB reagent at the desired reaction site on the protein, thereby increasing the effective local concentration and accelerating the rate of the subsequent CBT-cysteine condensation.
Furthermore, the boronic acid could contribute to the stability of the final conjugate through non-covalent interactions with the protein surface or by influencing the local chemical environment.
Figure 1: A hypothesized workflow for the bioconjugation of a CBT-CEPB derivative to an N-terminal cysteine, highlighting the potential role of the boronic acid in facilitating the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low conjugation efficiency | - Incomplete reduction of cysteine thiol.- Insufficient molar excess of CBT-CEPB.- Suboptimal reaction time or temperature.- Protein instability under reaction conditions. | - Increase TCEP concentration or incubation time.- Increase the molar excess of the CBT-CEPB reagent.- Optimize reaction time and temperature (e.g., longer incubation, slightly higher temperature if the protein is stable).- Perform a buffer screen to identify optimal conditions for protein stability. |
| Protein aggregation/precipitation | - High concentration of DMSO.- Protein instability at the reaction pH or temperature.- Non-specific interactions of the conjugate. | - Reduce the final DMSO concentration to <5%.- Optimize pH and temperature.- Include stabilizing excipients (e.g., arginine, sucrose) in the reaction buffer. |
| Heterogeneous conjugate (multiple species) | - Incomplete reaction.- Non-specific labeling at other sites.- Disulfide scrambling. | - Increase reaction time or reagent concentration.- Confirm the specificity of the CBT-cysteine reaction for the target protein.- Ensure complete reduction of all cysteines prior to conjugation. |
Conclusion and Future Perspectives
This compound represents a promising and versatile building block for the development of novel bioconjugation reagents. By incorporating this molecule into a 2-cyanobenzothiazole scaffold, researchers can leverage the highly specific and efficient CBT-cysteine condensation reaction for the site-specific modification of proteins. The presence of the boronic acid moiety offers intriguing possibilities for enhancing reaction kinetics and conjugate stability, warranting further investigation.
The protocols and principles outlined in this application note provide a solid foundation for scientists to explore the potential of this compound in their research and drug development endeavors. Future work should focus on the detailed kinetic analysis of the conjugation reaction and a thorough investigation of the role of the boronic acid in modulating the reaction pathway. The development of "plug-and-play" kits containing pre-activated CBT derivatives of this boronic acid could further accelerate its adoption in the scientific community.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Suzuki Coupling with (4-(2-Cyanoethyl)phenyl)boronic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions involving (4-(2-Cyanoethyl)phenyl)boronic acid. Due to its electron-deficient nature, this particular boronic acid can present unique challenges, primarily manifesting as low product yields. This resource offers a combination of frequently asked questions for quick reference and a detailed troubleshooting guide to methodically resolve experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the first things I should check?
A1: When encountering low yields with this substrate, begin with a systematic review of your reagents and reaction setup:
-
Reagent Quality: this compound, being an electron-deficient arylboronic acid, is particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] It is crucial to use a fresh, high-purity batch of the boronic acid. If you suspect degradation, consider converting it to a more stable form, such as a pinacol ester or a MIDA boronate, which can release the boronic acid slowly during the reaction.[2][3]
-
Aryl Halide Reactivity: The choice of your aryl halide coupling partner has a significant impact. The general order of reactivity is I > Br > OTf >> Cl.[4] If you are using an aryl chloride, a more specialized and highly active catalyst system will likely be necessary to achieve a good yield.[4]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Similarly, phosphine ligands are prone to oxidation.[2] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[2][5] The purity of your base is also critical.
Q2: I'm observing a significant amount of a byproduct that appears to be benzene with a 2-cyanoethyl group. What is happening and how can I prevent it?
A2: This byproduct is the result of protodeboronation.[6] This is a common side reaction for electron-deficient boronic acids.[1] Here are several strategies to minimize it:
-
Choice of Base: The base is necessary to activate the boronic acid for transmetalation but can also promote protodeboronation.[7][8] Consider using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2]
-
Anhydrous Conditions: While some Suzuki protocols employ aqueous bases, water can serve as a proton source for protodeboronation.[2] Using anhydrous conditions with a suitable base can be beneficial.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2][3] These reagents tend to release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus reducing the rate of protodeboronation.[3]
-
Reaction Time and Temperature: Minimizing reaction time and using the lowest effective temperature can decrease the extent of protodeboronation.[2]
Q3: I see consumption of my starting materials, but besides my desired product, I am also getting a significant amount of a biaryl byproduct derived from the homocoupling of this compound. What causes this?
A3: The formation of a biaryl byproduct from the self-coupling of the boronic acid is known as homocoupling. This side reaction is often competitive with the desired cross-coupling, particularly if the main reaction is slow.[9] It can be promoted by the presence of Pd(II) species and oxygen.[10] To mitigate homocoupling:
-
Ensure a Pd(0) Active Catalyst: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to residual Pd(II), which can promote homocoupling.[10] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous.[10]
-
Thorough Degassing: Rigorously degas your reaction mixture to remove oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which in turn can facilitate homocoupling.[10]
-
Use of Bulky Ligands: Sterically hindered ligands can disfavor the formation of the homocoupled product.[11]
II. Troubleshooting Guide
Issue 1: Low to No Product Formation
If you are experiencing very low or no formation of your desired product, a systematic approach to troubleshooting is essential. The following flowchart outlines a decision-making process to identify and resolve the root cause.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Detailed Troubleshooting Steps:
-
Verify Reagent Integrity and Stoichiometry:
-
Boronic Acid: As previously mentioned, this compound is prone to protodeboronation.[1] Ensure it is of high purity. Consider using a 1.1 to 1.5 molar excess relative to the aryl halide.
-
Aryl Halide: Confirm the purity of your aryl halide. The reactivity order is I > Br > OTf >> Cl.[4] For less reactive halides like chlorides, a more potent catalyst system is generally required.[4]
-
Catalyst and Ligand: Use fresh, high-quality palladium sources and ligands. Phosphine ligands, in particular, can be air-sensitive.[2]
-
-
Scrutinize Reaction Conditions:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that this atmosphere is maintained throughout the reaction.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions like protodeboronation.[2][9] If you are observing decomposition, try running the reaction at a lower temperature for a longer duration.
-
Stirring: Ensure efficient stirring to overcome mass transfer limitations, especially in biphasic solvent systems.
-
-
Optimize the Catalyst System:
-
For electron-deficient boronic acids, the choice of ligand is critical. Electron-rich and bulky phosphine ligands are often effective.[12][13] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[11]
-
Consider modern, well-defined palladium precatalysts, such as Buchwald's G3 palladacycles or PEPPSI-type catalysts, which are designed for challenging couplings and offer improved stability and activity.[14]
Table 1: Recommended Catalyst Systems for Challenging Suzuki Couplings
-
| Catalyst Precursor | Ligand | Typical Substrates | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Aryl chlorides, sterically hindered substrates | High activity, promotes difficult couplings.[3] |
| Pd(PPh₃)₄ | (None needed) | Aryl iodides and bromides | A common, readily available catalyst.[10] |
| PEPPSI™-IPr | (Integrated NHC ligand) | Aryl chlorides and bromides | Air and moisture stable precatalyst.[7] |
| Buchwald G3 Precatalysts | (Integrated Buchwald ligand) | Broad scope, including challenging substrates | High efficiency and catalyst stability.[14] |
-
Optimize the Base and Solvent System:
-
Base Selection: The base plays a crucial role in the transmetalation step.[15] For sensitive substrates, weaker bases like K₃PO₄, KF, or Cs₂CO₃ are often preferred over strong bases like NaOH or NaOMe to minimize protodeboronation.[2][4]
-
Solvent System: The choice of solvent can influence the solubility of reagents and the overall reaction rate. Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water. For substrates prone to protodeboronation, consider using an anhydrous solvent system.[2][5]
-
Issue 2: Formation of Side Products
The two most common side reactions in this specific coupling are protodeboronation and homocoupling.
Minimizing Protodeboronation:
As discussed in the FAQs, this is a major concern for this compound. The key is to manage the concentration of the free boronic acid and the availability of a proton source.
Experimental Protocol: Suzuki Coupling using a Pinacol Ester to Minimize Protodeboronation
-
Preparation of the Pinacol Ester: If not commercially available, the pinacol ester of this compound can be prepared by reacting the boronic acid with pinacol in a suitable solvent like toluene or THF with azeotropic removal of water.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the this compound pinacol ester (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).[9]
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with argon to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[9]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[9]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.[9]
Minimizing Homocoupling:
Homocoupling arises from the dimerization of the boronic acid.
Strategies to Reduce Homocoupling:
-
Strictly Anaerobic Conditions: Ensure thorough degassing of all solvents and the reaction mixture.
-
Use of Pd(0) Catalysts: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.[10]
-
Appropriate Ligand Choice: Bulky ligands can sterically hinder the formation of the homodimer.[11]
III. Understanding the Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X) to form a Pd(II) complex. This step is often rate-limiting and is facilitated by electron-rich ligands and electron-withdrawing groups on the aryl halide.[4][10][12]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][15]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new carbon-carbon bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
By understanding which factors influence each step, researchers can make more informed decisions when optimizing their reaction conditions. For example, a slow oxidative addition might be addressed by switching to a more electron-rich ligand, while issues in the transmetalation step might be resolved by screening different bases.
IV. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. --INVALID-LINK--
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. --INVALID-LINK--
-
Andrew G. Myers Research Group. The Suzuki Reaction. --INVALID-LINK--
-
Wikipedia. Suzuki reaction. --INVALID-LINK--
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. --INVALID-LINK--
-
ACS Publications. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. --INVALID-LINK--
-
BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. --INVALID-LINK--
-
Ketenes. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. --INVALID-LINK--
-
ACS Publications. Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. --INVALID-LINK--
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. --INVALID-LINK--
-
MDPI. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. --INVALID-LINK--
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. --INVALID-LINK--
-
BenchChem. Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. --INVALID-LINK--
-
CovaSyn. Optimizing Suzuki Coupling Reactions. --INVALID-LINK--
-
YouTube. Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). --INVALID-LINK--
-
RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids. --INVALID-LINK--
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. --INVALID-LINK--
-
Reddit. How to approach choosing reaction conditions for Suzuki?. --INVALID-LINK--
-
YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. --INVALID-LINK--
-
ResearchGate. Green Chemistry Suzuki-Miyaura cross-coupling of arenediazonium salts catalyzed by alginate/gellan-stabilized palladium nanoparticles under aerobic conditions in water | Request PDF. --INVALID-LINK--
-
Wikipedia. Protodeboronation. --INVALID-LINK--
-
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. --INVALID-LINK--
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. --INVALID-LINK--
-
YouTube. Suzuki cross-coupling reaction. --INVALID-LINK--
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Side reactions of (4-(2-Cyanoethyl)phenyl)boronic acid in cross-coupling
Welcome to the technical support guide for (4-(2-Cyanoethyl)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and field-proven protocols to help you navigate the complexities of your experiments and mitigate common side reactions.
Understanding the Reagent: A Double-Edged Sword
This compound is a valuable building block, offering a stable phenylboronic acid handle for Suzuki-Miyaura cross-coupling while carrying a synthetically useful cyanoethyl functional group. However, the very features that make it useful can also be sources of frustrating side reactions.
-
The Boronic Acid Moiety: Essential for the palladium-catalyzed cycle, the C–B bond is susceptible to cleavage under certain conditions, a side reaction known as protodeboronation.
-
The Cyanoethyl Group: This group imparts moderate electron-withdrawing character to the phenyl ring, which can influence the rates of key steps in the catalytic cycle. The cyano group itself can be sensitive to harsh basic or acidic conditions, and the ethyl linker introduces the theoretical possibility of β-hydride elimination in downstream intermediates, although this is less common for arylboronic acids.
This guide will focus on diagnosing and solving the most prevalent issues encountered when using this reagent.
Major Side Reactions: Mechanisms and Triggers
Understanding why a side reaction occurs is the first step toward preventing it. The two most common failure modes are protodeboronation and reactions involving the cyanoethyl group.
2.1. Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[1] This is a frequent cause of low yields, as it consumes the boronic acid reagent without forming the desired product.[2][3]
-
Mechanism: This reaction can be catalyzed by acid or base, but in the context of Suzuki coupling, base-catalyzed protodeboronation is the primary concern.[4][5] The base (e.g., OH⁻) attacks the boron atom to form a more nucleophilic boronate species. This intermediate can then be protonated by a proton source (like water or alcohol in the solvent), leading to the cleavage of the C–B bond.[5] Arylboronic acids with electron-withdrawing groups can be particularly susceptible to this side reaction under basic conditions.[1][5]
Caption: Base-mediated protodeboronation pathway.
2.2. Cyano Group Instability
While generally robust, the nitrile (cyano) functional group can undergo hydrolysis under sufficiently harsh conditions, particularly with prolonged heating in the presence of strong aqueous bases or during an acidic workup.[6][7]
-
Mechanism: The reaction typically proceeds in two stages. First, hydrolysis converts the nitrile to a primary amide.[7][8] With continued heating and harsh conditions, the amide can be further hydrolyzed to a carboxylic acid.[6][9] While complete hydrolysis is unlikely under standard Suzuki conditions, partial conversion to the amide is a possibility if reaction times are excessive or temperatures are too high.
Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format, providing diagnostic insights and actionable solutions.
Q1: My reaction has a low yield, and LC-MS analysis shows a major peak corresponding to 3-phenylpropanenitrile. What is happening?
-
Diagnosis: This is the classic signature of protodeboronation . Your this compound has been consumed by reacting with a proton source in the reaction mixture instead of coupling with your halide partner.
-
Solutions & Troubleshooting Steps:
-
Re-evaluate Your Base: Strong bases (NaOH, KOH) and high concentrations of water can accelerate protodeboronation.[10]
-
Control the Water Content: While a small amount of water can be beneficial for Suzuki couplings by aiding base solubility and boronate formation, too much can promote protodeboronation.[10]
-
Action: If using a mixed solvent system like Dioxane/H₂O, try reducing the water ratio from 10:1 to 20:1 or even using anhydrous conditions with a base like KF.
-
-
Lower the Temperature: High temperatures can accelerate the rate of decomposition.[10]
-
Action: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Monitor the reaction closely to find the sweet spot between reactivity and stability.
-
-
Protect the Boronic Acid: For particularly challenging couplings, consider converting the boronic acid to a more stable derivative.
-
Action: Convert the boronic acid to its corresponding pinacol ester (BPin), MIDA boronate, or trifluoroborate salt.[10] These are generally more resistant to protodeboronation and release the active boronic acid in situ.[12][13] A simple method involves forming the diethanolamine adduct, which is a stable, crystalline solid.[14]
-
-
Q2: My desired product is formed, but I have a persistent impurity with a mass of +18 Da (or +17 Da for the amide). How can I avoid this?
-
Diagnosis: This indicates hydrolysis of the cyano group to the corresponding carboxylic acid (+18 Da for H₂O addition) or amide (+17 Da for NH₃ fragment, though mass spec may show M+H of the amide). This is likely caused by overly harsh conditions.
-
Solutions & Troubleshooting Steps:
-
Reduce Reaction Time and Temperature: Prolonged exposure to basic, aqueous conditions at high temperatures is the primary cause.
-
Action: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. Avoid overnight heating if possible. If the reaction is sluggish, consider a more active catalyst/ligand system rather than simply increasing the temperature.
-
-
Use a Non-Aqueous Base/Solvent System: This eliminates the water needed for hydrolysis.
-
Action: Use a base like KF or anhydrous K₃PO₄ in a solvent like THF or Dioxane.
-
-
Modify the Workup: A strongly acidic workup can also hydrolyze the nitrile.
-
Action: Use a neutral or mildly basic aqueous workup (e.g., saturated NaHCO₃ or brine) instead of strong acids like 1M HCl.
-
-
Q3: The reaction is very slow or stalls completely. My starting materials are stable. What should I change?
-
Diagnosis: This points to a problem with the catalytic cycle itself, likely inefficient oxidative addition or transmetalation.[10] The choice of catalyst, ligand, and solvent system is critical.[12]
-
Solutions & Troubleshooting Steps:
-
Optimize the Catalyst and Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the reaction.[15][16] For electron-neutral or slightly deactivated boronic acids like this one, a suitable ligand is key.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), which can also promote homocoupling of the boronic acid.[12]
-
Action: Thoroughly degas your solvent(s) by sparging with argon or nitrogen for 15-30 minutes. Assemble the reaction under a positive pressure of an inert gas.
-
-
Check Solvent Choice: The solvent must be able to dissolve all components of the reaction and be stable at the reaction temperature.
-
Action: Aprotic polar solvents like Dioxane, THF, or DME are common and effective choices. Toluene can also be used, often with a phase-transfer catalyst if the base is inorganic.
-
-
Summary Troubleshooting Table
| Observed Problem | Likely Cause(s) | Recommended Solutions |
| Low Yield, Boronic Acid Consumed, Main byproduct is 3-phenylpropanenitrile | Protodeboronation | 1. Use milder base (K₃PO₄, Cs₂CO₃, KF).2. Reduce water content or use anhydrous conditions.3. Lower reaction temperature.4. Convert boronic acid to a more stable ester (BPin, MIDA). |
| Product contaminated with +18 Da or +17 Da impurity | Hydrolysis of cyano group | 1. Reduce reaction time and/or temperature.2. Use a non-aqueous base/solvent system.3. Employ a neutral or mildly basic workup. |
| Reaction Stalls / No Conversion | Inefficient catalytic cycle; Catalyst deactivation | 1. Switch to a more active catalyst/ligand system (e.g., Buchwald ligands).2. Ensure rigorous degassing and inert atmosphere.3. Screen different solvents (Dioxane, THF, Toluene). |
| Formation of Biaryl Homocoupling Product | Oxidative conditions; Inactive Pd(II) | 1. Improve degassing procedure.2. Use a pre-formed Pd(0) catalyst or ensure Pd(II) precatalyst is properly reduced. |
Preventative Strategies & Optimized Protocol
Setting up a reaction for success from the beginning is always the best strategy.
Best Practices:
-
Reagent Quality: Use high-purity this compound. Boronic acids can dehydrate to form boroxine trimers upon storage, which may have different reactivity.
-
Inert Conditions: Always use a properly dried flask and maintain a positive pressure of nitrogen or argon throughout the setup and reaction.[17]
-
Systematic Screening: If working with a new substrate, perform a small-scale screen of bases (e.g., K₃PO₄, K₂CO₃, KF) and catalyst systems to identify the optimal conditions quickly.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
-
Vial Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80–100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process: Catalytic Cycle and Troubleshooting
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization protocol for (4-(2-Cyanoethyl)phenyl)boronic acid
Welcome to the technical support guide for the purification of (4-(2-Cyanoethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining this crucial building block in high purity. Boronic acids, while versatile, can present unique purification challenges. This guide offers a foundational recrystallization protocol and a comprehensive troubleshooting section to address common issues encountered in the laboratory.
Core Concept: The Rationale Behind Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal via hot filtration). For aryl boronic acids, careful solvent selection is paramount to prevent common issues such as the formation of oils or the co-precipitation of impurities.
Foundational Recrystallization Protocol for this compound
This protocol provides a starting point for the recrystallization of this compound. Due to the unique nature of each crude sample, optimization of the solvent system and volumes may be necessary.
Experimental Workflow
-
Solvent Selection: Begin by determining a suitable solvent or solvent pair. Based on the general solubility of aryl boronic acids, promising candidates include ethyl acetate/hexane, acetone/hexane, or ethanol/water mixtures.[1][2] Phenylboronic acid, a related compound, exhibits high solubility in polar organic solvents like ethers and ketones, and poor solubility in hydrocarbons.[3][4][5]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary (more polar) solvent. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[6]
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from contaminating the final crystalline product.
-
Induce Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a solvent pair, slowly add the anti-solvent (less polar, e.g., hexane) to the hot solution until slight turbidity (cloudiness) persists.[7] Reheat gently until the solution becomes clear again.
-
Crystal Growth: Allow the flask to cool undisturbed to room temperature. Slow cooling is often key to forming larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizing the Recrystallization Workflow
Caption: A stepwise workflow for the recrystallization of this compound.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the purification of aryl boronic acids.
Q1: My compound "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Immediate Action: Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. If that fails, add a seed crystal of the pure compound if available.
-
Systematic Approach:
-
Reheat the solution to dissolve the oil.
-
Add more of the primary (good) solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can promote gradual crystal growth.[8]
-
Consider changing the solvent system to one with a lower boiling point.
-
Q2: The recrystallization yield is very low. How can I improve it?
A2: Low yield can result from several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Excess solvent will keep more of your product in the mother liquor upon cooling.
-
Cooling is incomplete: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is pre-heated.
-
Washing with warm solvent: Always use ice-cold solvent to wash the collected crystals to minimize redissolving the product.
Q3: After recrystallization, my product is still impure. What are the likely contaminants and how can I remove them?
A3: Common impurities in boronic acid syntheses include starting materials, protodeborylated byproducts, and boroxines (trimeric anhydrides).[9][10]
-
Boroxines: These are formed by the dehydration of the boronic acid.[11] They can sometimes be reverted to the boronic acid by dissolving the crude material in a solvent like methanol, which helps to break up the anhydride, and then re-isolating.[11]
-
Persistent Impurities: If recrystallization fails to remove certain impurities, consider an alternative purification strategy:
-
Acid-Base Extraction: Boronic acids are weakly acidic. One can attempt to dissolve the crude material in an organic solvent and extract it into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.[9][12]
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can often be selectively precipitated from a solution containing impurities. The pure boronic acid can then be regenerated from the adduct.[9][10][12]
-
Q4: I am having trouble finding a good single solvent for recrystallization. What should I try next?
A4: A two-solvent (or solvent pair) system is an excellent alternative.[1][7]
-
Principle: One solvent should readily dissolve the compound (the "good" solvent), while the other should be a poor solvent in which the compound is insoluble (the "bad" or "anti-solvent"). The two solvents must be miscible.
-
Common Pairs for Aryl Boronic Acids:
-
Ethyl Acetate / Hexane
-
Acetone / Hexane
-
Tetrahydrofuran (THF) / Hexane[2]
-
Ethanol / Water
-
-
Procedure: Dissolve the compound in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise at an elevated temperature until the solution becomes cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.
Solvent System Selection Guide
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Single Solvents | |||
| Water | High | 100 | Suitable for polar boronic acids.[2][13] |
| Ethanol | High | 78 | A generally good solvent for many organic compounds.[2][14] |
| Ethyl Acetate | Medium | 77 | Often a good choice for aryl boronic acids.[1] |
| Solvent Pairs | |||
| Acetone / Hexane | Med/Low | 56 / 69 | A versatile pair for compounds of intermediate polarity.[2] |
| THF / Hexane | Med/Low | 66 / 69 | Another effective pair for moderately polar compounds.[2] |
| Ethanol / Water | High | 78-100 | Excellent for more polar boronic acids. |
References
- 1. researchgate.net [researchgate.net]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. youtube.com [youtube.com]
- 8. unifr.ch [unifr.ch]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Column Chromatography Purification of (4-(2-Cyanoethyl)phenyl)boronic acid
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of (4-(2-Cyanoethyl)phenyl)boronic acid using column chromatography. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a higher rate of success in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the recommended starting stationary and mobile phases for this compound? A1: For a polar aromatic compound like this compound, normal-phase chromatography on silica gel (60 Å, 230-400 mesh) is the most common starting point. A standard mobile phase system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate [1]. The optimal ratio should be determined by Thin-Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound[1]. However, be aware that the acidic nature of silica gel can sometimes cause degradation or irreversible adsorption of boronic acids[2][3]. If issues arise, switching to neutral alumina is a viable alternative[4].
Q2: My compound is streaking badly on the silica TLC plate. What does this indicate? A2: Streaking is a common issue when dealing with boronic acids on silica gel[2]. It typically indicates a strong, undesirable interaction between the polar, acidic boronic acid group and the acidic silanol groups (Si-OH) on the surface of the silica. This can lead to slow, uneven migration up the TLC plate. Streaking may also suggest on-plate degradation[3]. To mitigate this, you can add a small amount of a polar modifier like methanol or a few drops of acetic acid to the TLC developing chamber to improve spot shape, but be mindful this will also change the elution profile.
Q3: How can I visualize this compound on a TLC plate? A3: Due to its phenyl ring, the compound is UV active and should be readily visible as a dark spot on a TLC plate containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm)[1]. If the concentration is low or for secondary visualization, you can use a staining agent. An iodine chamber is a good general-purpose, non-destructive stain. Alternatively, a potassium permanganate (KMnO₄) stain can be effective, as boronic acids can be oxidized.
Q4: Is reversed-phase column chromatography a suitable alternative for preparative purification? A4: While technically possible, reversed-phase high-performance liquid chromatography (RP-HPLC) is less common for large-scale preparative purification in a research setting due to the large volumes of aqueous solvents required (e.g., water/acetonitrile or water/methanol)[5][6]. Furthermore, highly polar boronic acids can sometimes exhibit poor retention on non-polar C18 stationary phases[7]. For analytical purposes or small-scale purification, RP-HPLC can be very effective, often providing excellent separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is another advanced technique well-suited for retaining and separating highly polar compounds[5].
Section 2: Troubleshooting Guide
This guide is structured in a "Problem, Probable Cause, and Solution" format to directly address challenges encountered during the purification process.
| Problem | Probable Cause(s) | Solution(s) |
| Poor or No Elution (Compound is stuck at the top of the column) | 1. Mobile Phase is Too Non-Polar: The eluent lacks the strength to displace the polar compound from the polar silica gel. 2. Irreversible Adsorption/Decomposition: The acidic boronic acid is interacting too strongly with the acidic silica gel, potentially leading to decomposition or chemisorption.[2][3][8] | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If already at 100% ethyl acetate, consider switching to a stronger eluent system like dichloromethane/methanol. 2. Deactivate the Stationary Phase: Switch to neutral alumina[4]. Alternatively, deactivate the silica gel by preparing the slurry and eluent with 0.5-1% triethylamine (Et₃N) to neutralize the acidic sites. |
| Product Degradation on Column (Fractions contain new, unwanted spots by TLC) | 1. Acid-Catalyzed Decomposition: The Lewis acidic sites on the silica gel surface are catalyzing the degradation of the boronic acid.[3][9] This is a known issue for sensitive compounds. | 1. Use a Deactivated or Alternative Stationary Phase: Use neutral alumina or triethylamine-treated silica as described above.[2][4] 2. Impregnate Silica with Boric Acid: Pre-treating the silica gel with boric acid can sometimes passivate the surface and prevent the target boronic acid from over-adsorbing, reducing contact time and degradation.[10] 3. Run a Faster "Flash" Column: Minimize the residence time of the compound on the column by using a shorter, wider column and applying pressure to increase the flow rate. |
| Poor Separation from Impurities (Product co-elutes with starting materials or byproducts) | 1. Inappropriate Mobile Phase: The chosen solvent system does not have the correct selectivity to resolve the compounds. 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.[1] 3. Poor Column Packing: The presence of channels or cracks in the stationary phase leads to band broadening and inefficient separation. | 1. Re-optimize Mobile Phase with TLC: Test different solvent systems. For example, try substituting ethyl acetate with acetone or using a ternary system like hexane/dichloromethane/ethyl acetate to alter the selectivity. Aim for a larger difference in Rf values (ΔRf > 0.2) between your product and the impurities. 2. Reduce Sample Load: Use a higher ratio of silica gel to crude product. A common rule of thumb is 50:1 to 100:1 (w/w). 3. Repack the Column: Ensure the silica gel is packed as a uniform, homogenous bed without any air bubbles or cracks. The "wet packing" or "slurry" method is generally most reliable.[11] |
| Product Elutes with the Solvent Front (Rf is too high) | 1. Mobile Phase is Too Polar: The eluent is too strong, causing all compounds, including the product, to move quickly without sufficient interaction with the stationary phase. | 1. Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent (e.g., hexanes) in your eluent. Your TLC analysis should guide you to a system where the product Rf is between 0.2 and 0.3.[1] |
Section 3: Detailed Experimental Protocols
These protocols provide a validated, step-by-step approach to the purification.
Protocol 1: Standard Silica Gel Flash Chromatography
This protocol is the recommended starting point for the purification.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., acetone or ethyl acetate).
-
Spot the solution on a silica gel TLC plate (F254).
-
Develop the plate in various hexane/ethyl acetate mixtures (e.g., 4:1, 3:1, 2:1, 1:1).
-
Identify the solvent system that provides an Rf of ~0.25 for the product spot. This will be your starting mobile phase.
-
-
Column Preparation (Wet Packing):
-
Select a glass column of appropriate size (e.g., for 1g of crude, a 40mm diameter column is suitable).
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[11]
-
In a beaker, prepare a slurry of silica gel in your starting mobile phase (approx. 50g of silica for 1g of crude).
-
Pour the slurry into the column, tapping the side gently to dislodge air bubbles. Open the stopcock to drain some solvent, helping the silica to pack evenly.
-
Once the silica has settled, add a protective layer of sand on top. Drain the excess solvent until it is just level with the top of the sand.[11]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[12]
-
Carefully add this powder onto the top layer of sand in the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to start the elution at a steady drip rate.
-
Collect fractions in an ordered array of test tubes.
-
Monitor the elution process by periodically taking TLC samples from the collected fractions.
-
-
Analysis and Product Isolation:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Section 4: Visual Workflows
Diagram 1: Method Development Workflow
Caption: General workflow for purification via flash column chromatography.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
Section 5: References
-
MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from --INVALID-LINK--
-
Reddit. (n.d.). HELP: Purifying boronic acids sucks : r/OrganicChemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 6-Cyanoindole by Column Chromatography. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Retrieved from --INVALID-LINK--
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from --INVALID-LINK--
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from --INVALID-LINK--
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from --INVALID-LINK--
-
Columbia University. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Purification challenges of 2-Cyano-3-hydroxyquinoline. Retrieved from --INVALID-LINK--
-
Reddit. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from --INVALID-LINK--
-
PubMed. (2001). Shielding of protein-boronate interactions during boronate chromatography of neoglycoproteins. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from --INVALID-LINK--
-
Sepax Technologies. (n.d.). Sepax Monomix Boronate Affinity Resin User Manual. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from --INVALID-LINK--
-
Chromatography Forum. (2018). Analysis of Boronic Acid and Identified Boranes. Retrieved from --INVALID-LINK--
-
Canadian Science Publishing. (1994). Separation of metal-cyanide complexes by reversed-phase ion-interaction high-performance liquid chromatography. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Springer Nature Experiments. (n.d.). Boronate Affinity Chromatography. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. columbia.edu [columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Optimizing reaction conditions for Chan-Lam coupling with substituted phenylboronic acids
Welcome to the technical support center for the Chan-Lam C-N/C-O cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions and troubleshoot common issues encountered when working with substituted phenylboronic acids. The Chan-Lam coupling is a powerful tool for forming carbon-heteroatom bonds, valued for its mild reaction conditions and tolerance of air and moisture.[1][2] However, like any reaction, its success can be substrate-dependent, and challenges can arise. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the Chan-Lam coupling reaction?
The Chan-Lam coupling is a copper-catalyzed or -mediated cross-coupling reaction between an aryl or vinyl boronic acid and a compound containing an N-H or O-H bond, such as an amine, alcohol, or amide, to form a new carbon-heteroatom bond.[2][3] A key advantage of this reaction is that it can often be performed at room temperature and is tolerant to air, setting it apart from many palladium-catalyzed cross-coupling reactions.[1][4]
Q2: What is the generally accepted mechanism for the Chan-Lam coupling?
The catalytic cycle of the Chan-Lam coupling is complex and can be influenced by the specific reaction conditions. However, a generally accepted mechanism involves the following key steps:
-
Ligand Exchange: The N-H or O-H containing nucleophile coordinates to the Cu(II) catalyst.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming an aryl-copper(II) intermediate.
-
Oxidation & Reductive Elimination: The aryl-copper(II) intermediate can undergo oxidation to a Cu(III) species, followed by reductive elimination to form the desired C-N or C-O bond and a Cu(I) species.[2][3][5]
-
Re-oxidation: The resulting Cu(I) species is re-oxidized to the active Cu(II) catalyst by an oxidant, which is typically molecular oxygen from the air.[3][6]
Below is a simplified representation of the catalytic cycle.
Caption: Simplified Catalytic Cycle of the Chan-Lam Coupling.
Q3: What are the typical starting components for a Chan-Lam coupling reaction?
A standard Chan-Lam coupling reaction will include:
-
Arylboronic acid: The source of the aryl group.
-
N-H or O-H containing nucleophile: The coupling partner (e.g., amine, alcohol, amide).
-
Copper source: Typically a Cu(II) salt like copper(II) acetate (Cu(OAc)₂).[3]
-
Base (optional but common): A base such as pyridine, triethylamine, or an inorganic base like potassium carbonate is often used to facilitate the reaction.[3]
-
Solvent: A variety of solvents can be used, with dichloromethane (DCM), methanol (MeOH), and acetonitrile (MeCN) being common choices.[3][7]
-
Oxidant: In most cases, atmospheric oxygen is sufficient.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your Chan-Lam coupling experiments.
Low or No Product Yield
Q: My reaction is giving a low yield or no product at all. What are the first things I should check?
A: Low or no yield is a common issue and can often be resolved by systematically evaluating your reaction setup and reagents. Here's a troubleshooting workflow:
Caption: Decision workflow for troubleshooting low reaction yields.
-
Reagent Integrity:
-
Boronic Acid Quality: Phenylboronic acids can dehydrate over time to form cyclic anhydrides known as boroxines. Boroxines are often less reactive in Chan-Lam couplings.[8] It is advisable to use fresh, high-purity boronic acid. If the purity is questionable, consider recrystallizing it or purchasing a new batch.
-
Copper Salt: Ensure your copper(II) salt is of good quality and has not been contaminated. Using a fresh bottle is a simple way to rule this out.
-
Solvent Quality: While the Chan-Lam reaction is tolerant to some moisture, using anhydrous solvents can be beneficial, especially for sensitive substrates, to minimize protodeboronation (see below).[6]
-
-
Reaction Atmosphere: The re-oxidation of Cu(I) to Cu(II) is crucial for catalytic turnover and relies on an oxidant, typically oxygen.[4] Ensure your reaction is open to the air or that you have a sufficient headspace of air. In some cases, bubbling a gentle stream of air or oxygen through the reaction mixture can improve yields.
-
Base Selection: The choice of base can be critical. While some Chan-Lam couplings proceed without a base, many are accelerated by one.[9] If you are not using a base, consider adding one. If you are, the base you've chosen may not be optimal. Organic bases like pyridine or triethylamine are common, but for some substrates, an inorganic base like K₂CO₃ may be more effective.[7]
Dealing with Side Reactions
Q: I'm observing significant amounts of side products. What are the most common side reactions and how can I minimize them?
A: The two most prevalent side reactions in Chan-Lam couplings are protodeboronation and homocoupling of the boronic acid.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, resulting in the formation of an arene. This side reaction is often promoted by moisture.
-
Homocoupling: This is the formation of a biaryl compound from the coupling of two molecules of the boronic acid.
-
Solution: The formation of biaryl side products can sometimes be suppressed by the addition of a suitable ligand to the copper catalyst. Pyridine is a commonly used ligand that can often mitigate this issue.[2] Additionally, carefully controlling the reaction temperature can also be beneficial, as higher temperatures can sometimes favor homocoupling.
-
| Side Reaction | Common Cause | Recommended Solution |
| Protodeboronation (Ar-H) | Excess moisture in the reaction | Use anhydrous solvents and consider adding 4 Å molecular sieves.[6] |
| Homocoupling (Ar-Ar) | Catalyst reactivity | Add a ligand such as pyridine; optimize reaction temperature.[2] |
| Oxidation of Nucleophile | Overly oxidative conditions | If using an external oxidant, reduce its concentration. Ensure the reaction is not being heated excessively. |
Challenges with Specific Substituted Phenylboronic Acids
Q: I'm having trouble with an electron-deficient phenylboronic acid. The reaction is very sluggish. How can I improve the yield?
A: Electron-deficient phenylboronic acids are known to be more challenging substrates for Chan-Lam coupling.[10] This is often attributed to a slower Cu(II)/Cu(III) oxidation step in the catalytic cycle.[10]
-
Increase Reaction Temperature: While many Chan-Lam couplings proceed at room temperature, heating the reaction can often overcome the activation barrier for less reactive substrates.[11]
-
Use of Additives: The addition of certain additives can promote the reaction. For instance, some protocols have found success with the addition of boric acid when using boronic acid pinacol esters.[12]
-
Ligand Screening: For challenging substrates, screening a variety of ligands can be beneficial. Bidentate ligands, such as phenanthroline derivatives, have been shown to improve yields in some cases.[7]
-
Alternative Protocols: Recent advancements have explored electrocatalytic and photocatalytic Chan-Lam couplings, which have shown promise for activating traditionally difficult substrates like electron-deficient aryl boronic acids.[13]
Q: My sterically hindered phenylboronic acid is not reacting. What can I do?
A: Steric hindrance around the boronic acid group can significantly impede the transmetalation step.
-
Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes compensate for the slower reaction rate.
-
Ligand Choice: For sterically hindered substrates, the use of specific ligand systems, such as Cu(NO₃)₂·TMEDA, has been reported to give impressive improvements in yield.[11]
-
Elevated Temperatures: As with electron-deficient substrates, increasing the reaction temperature is a common strategy to overcome steric hindrance.
General Optimization Protocol
For a new combination of a substituted phenylboronic acid and a nucleophile, a systematic approach to optimization is recommended.
Step 1: Initial Screening
-
Reaction: Arylboronic acid (1.2 equiv.), Nucleophile (1.0 equiv.), Cu(OAc)₂ (10 mol%), Pyridine (2.0 equiv.) in DCM at room temperature, open to air.
-
Analysis: Monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, 24 hours).
Step 2: Solvent and Base Screening (if initial yield is low)
-
Run parallel reactions in different solvents (e.g., DCM, MeOH, MeCN, THF).
-
In the best solvent, screen different bases (e.g., triethylamine, K₂CO₃, Cs₂CO₃).
Step 3: Temperature Optimization
-
If the reaction is still slow or incomplete at room temperature, increase the temperature in increments (e.g., 40 °C, 60 °C, reflux).
Step 4: Ligand and Catalyst Variation (for challenging substrates)
-
If optimization of the above parameters is insufficient, consider trying a different copper source (e.g., CuCl₂, Cu(OTf)₂) or adding a different ligand (e.g., 1,10-phenanthroline).
This systematic approach will allow you to efficiently identify the optimal conditions for your specific substrate combination.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Hub: Navigating the Challenges of the Cyano Group in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center dedicated to a common yet challenging aspect of synthetic chemistry: the Suzuki-Miyaura coupling involving cyano-substituted aryl halides and boronic acids. This guide is structured to provide direct, actionable advice, moving from high-level frequently asked questions to in-depth troubleshooting and validated experimental protocols. My goal is to equip you, my fellow researchers and drug development professionals, with the mechanistic understanding and practical solutions required to overcome the unique hurdles presented by the cyano group.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the use of cyano-substituted substrates in Suzuki reactions.
Question 1: Why is my Suzuki reaction with 4-cyanophenylboronic acid giving a low yield?
This is the most common issue and typically stems from the dual-nature of the cyano group. Its strong electron-withdrawing character slows down the rate-limiting transmetalation step of the catalytic cycle. Furthermore, the nitrogen lone pair can coordinate to the palladium center, acting as a competitive inhibitor, or in more severe cases, the group can degrade to cyanide (CN⁻), which is a potent and often irreversible poison for the Pd(0) catalyst.
Question 2: I see my reaction turning black. What does this mean?
A black precipitate is almost always indicative of palladium black, which forms when the active Pd(0) catalyst decomposes and agglomerates. This is a clear sign of catalyst death. For cyano-substituted substrates, this can be triggered by several factors, including insufficient ligand protection of the palladium center, overly high temperatures, or catalyst poisoning by cyanide, which destabilizes the catalytic species.
Question 3: Can I use the same conditions for a cyano-substituted aryl halide as I would for a simple bromobenzene?
It is highly unlikely that standard conditions will be optimal. The electronic and coordinative properties of the cyano group necessitate a tailored approach. You will likely need more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos), carefully selected bases, and potentially lower reaction temperatures to prevent catalyst deactivation and side reactions.
Question 4: Which is generally more challenging: a cyano-substituted aryl halide or a cyano-substituted boronic acid?
Both present distinct challenges.
-
Cyano-substituted Aryl Halide: The primary issue is the potential for catalyst inhibition via coordination of the cyano group's nitrogen to the palladium center during the oxidative addition step.
-
Cyano-substituted Boronic Acid: The main hurdle is the significantly retarded transmetalation step due to the reduced nucleophilicity of the aryl group attached to boron. Additionally, boronic acids containing electron-withdrawing groups are more prone to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom).
Generally, sluggish reactions due to electron-poor boronic acids are a more frequently encountered and difficult problem to solve than the inhibition from cyano-substituted aryl halides.
Section 2: Deep-Dive Troubleshooting Guide
This section addresses specific experimental failures with a logical, cause-and-effect approach.
Problem 1: Low to No Product Yield with High Starting Material Recovery
This classic symptom points to an inhibited or stalled catalytic cycle, not necessarily a dead catalyst.
Causality Analysis: The most probable cause is the failure of the transmetalation step. The electron-withdrawing cyano group on the boronic acid makes the aryl group less nucleophilic, hindering its transfer from boron to the palladium center. A secondary cause could be reversible inhibition of the catalyst by coordination of the cyano group.
Troubleshooting Workflow: Stalled Reaction
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Solutions:
-
Enhance Ligand Electron-Donating Ability: Switch from standard ligands like PPh₃ to bulkier, more electron-rich phosphines. Ligands like SPhos, XPhos, or RuPhos increase electron density on the palladium, which promotes both oxidative addition and the crucial reductive elimination step. Their bulkiness can also favor the formation of the monoligated L-Pd(0) species, which is often more active.
-
Modify the Base/Solvent System: The choice of base is critical for activating the boronic acid. For electron-poor systems, switching from a mild base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ can accelerate transmetalation. Using a polar aprotic solvent like dioxane or THF can also be beneficial.
-
Increase Temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy to overcome the transmetalation barrier. However, monitor closely for catalyst decomposition.
Problem 2: Significant Side Product Formation (Homocoupling & Protodeboronation)
Causality Analysis:
-
Homocoupling (Boronic Acid): The formation of a biaryl product derived from two boronic acid molecules (e.g., 4,4'-dicyanobiphenyl) is often promoted by the presence of oxygen and is catalyzed by palladium.
-
Protodeboronation: The replacement of the -B(OH)₂ group with a hydrogen atom is a common side reaction for electron-poor boronic acids. It is often catalyzed by trace metals and can be exacerbated by excessive heat or prolonged reaction times in aqueous or protic solvents.
Solutions:
-
Ensure Rigorous Degassing: Before adding the catalyst, thoroughly degas your reaction mixture by bubbling argon or nitrogen through the solvent for at least 30-60 minutes. This minimizes dissolved oxygen, the primary culprit for boronic acid homocoupling.
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the water available for protodeboronation.
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate to suppress these decomposition pathways.
Section 3: The Mechanistic Hurdle Visualized
The presence of a cyano group introduces specific, predictable challenges to the standard Suzuki-Miyaura catalytic cycle. Understanding where these roadblocks occur is key to overcoming them.
The Suzuki Cycle with Cyano Group Roadblocks
Caption: The Suzuki cycle highlighting points of failure induced by a cyano group.
Section 4: Validated Experimental Protocols & Data
When theory meets practice, having a reliable starting point is invaluable. Below are comparative data and a specific, validated protocol for a challenging cyano-substituted coupling.
Table 1: Condition Screening for the Coupling of 4-Bromobenzonitrile and Phenylboronic Acid
This table summarizes outcomes from various reported conditions, demonstrating the critical impact of ligand and base selection.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 | |
| Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 92 | |
| Pd(OAc)₂ (1.5) | XPhos (3.5) | K₃PO₄ (2) | t-BuOH | 80 | 95 | |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME | 85 | 78 |
Protocol: Synthesis of 4-Phenylbenzonitrile using SPhos Ligand
This protocol is adapted from literature procedures proven effective for electron-deficient substrates.
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 182 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.03 mmol, 12.3 mg)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst/Ligand Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos solids.
-
Scientist's Note: Adding the catalyst and ligand as solids to the pre-mixed reagents minimizes their exposure to air. SPhos is chosen for its proven ability to accelerate the reaction for electron-deficient systems.
-
-
Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Scientist's Note: It is critical that the solvent is thoroughly degassed to prevent oxygen-mediated side reactions.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenylbenzonitrile.
This guide provides a framework for diagnosing and solving the common issues encountered with cyano-substituted substrates in Suzuki couplings. By understanding the underlying mechanistic principles and employing carefully selected reagents and conditions, you can significantly improve the success rate of these challenging yet vital transformations.
Technical Support Center: (4-(2-Cyanoethyl)phenyl)boronic acid Synthesis
Welcome to the technical support center for the synthesis of (4-(2-Cyanoethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this versatile building block. By understanding the root causes of impurity formation, you can optimize your synthetic route, improve yield and purity, and ensure the reliability of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: During the synthesis of this compound, several key impurities can arise from side reactions or incomplete conversion. The most prevalent are:
-
Protodeboronation Product (Propionitrile, Phenyl): The loss of the boronic acid group to yield 3-phenylpropanenitrile. This is a common degradation pathway for arylboronic acids, particularly under basic or acidic conditions and at elevated temperatures.[1][2][3][4][5]
-
Boronic Anhydride (Boroxine): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[6][7][8][9][10] Commercial boronic acids often contain varying amounts of their corresponding boroxines.[11]
-
Hydrolysis Products (Amide and Carboxylic Acid): The cyano group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amide (4-(2-carbamoylethyl)phenyl)boronic acid) and subsequently the carboxylic acid (4-(2-carboxyethyl)phenyl)boronic acid).[12][13][14][15]
-
Homocoupling Product: Dimerization of the boronic acid can occur, catalyzed by the palladium catalyst used in cross-coupling reactions, especially in the presence of oxygen.[11]
-
Starting Material: Incomplete reaction can lead to the presence of the starting aryl halide or triflate.
Q2: My NMR spectrum shows complex or broadened signals. What could be the cause?
A2: Complex or broadened signals in the NMR spectrum of a boronic acid sample often indicate the presence of boroxine trimers.[16] The equilibrium between the boronic acid monomer and the boroxine can lead to signal averaging or the presence of multiple species in solution. To simplify the spectrum, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the anhydride and shift the equilibrium towards the monomeric form.[16]
Q3: Why is protodeboronation a significant issue, and how can I minimize it?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for arylboronic acids.[1][2][3] It can be promoted by acidic or basic conditions, elevated temperatures, and the presence of certain metals.[1][3][4][5] To minimize protodeboronation:
-
Control pH: Avoid strongly acidic or basic conditions during workup and purification if possible.
-
Moderate Temperatures: Perform the reaction and purification at the lowest effective temperature.
-
Inert Atmosphere: While not always the primary cause, conducting reactions under an inert atmosphere can sometimes help, especially if oxidative processes are contributing to degradation.
-
Careful Choice of Base: In Suzuki-Miyaura coupling reactions, the choice and amount of base can influence the rate of protodeboronation.[2][5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peak in HPLC/GC-MS corresponding to the mass of 3-phenylpropanenitrile. | Protodeboronation of the boronic acid group. | Optimize reaction conditions to be milder (lower temperature, careful pH control).[1][2][3][4][5] Consider using boronic esters, which can sometimes be more stable. |
| Broad peaks in ¹H NMR, especially in the aromatic region. | Presence of boronic anhydride (boroxine) in equilibrium with the monomer. | Re-dissolve the sample in a coordinating solvent like methanol-d4 for NMR analysis to break up the trimer.[16] For purification, consider recrystallization from hot water to hydrolyze the boroxine back to the boronic acid.[17] |
| Additional peaks in NMR/LC-MS with masses corresponding to the amide or carboxylic acid. | Hydrolysis of the cyanoethyl group. | Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[12][13][14][15] If basic conditions are required for the reaction, use the mildest effective base and monitor the reaction progress closely. |
| A high molecular weight impurity is detected, roughly double the mass of the desired product. | Homocoupling of the boronic acid. | Ensure the reaction is carried out under an inert atmosphere to minimize oxygen. Optimize the catalyst loading and reaction time.[11] |
| Significant amount of starting aryl halide detected in the crude product. | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure the quality and activity of the catalyst and reagents. Check the stoichiometry of all reactants. |
Experimental Protocols for Impurity Identification
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is effective for the simultaneous quantification of this compound and its non-volatile impurities like the hydrolysis products and homocoupling byproduct.[11][18]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid). For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 254 nm.
-
Sample Preparation: Dissolve a known quantity of the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for detecting volatile impurities such as the protodeboronation product (3-phenylpropanenitrile).[11]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection.
-
Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed structural information about the desired product and any impurities present.
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).[16]
-
Experiments: Acquire ¹H, ¹³C, and ¹¹B NMR spectra. The ¹¹B NMR will show a characteristic signal for the boronic acid.
Visualizing Impurity Formation Pathways
The following diagrams illustrate the key pathways leading to common impurities in the synthesis of this compound.
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 13. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 14. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. waters.com [waters.com]
Validation & Comparative
A Researcher's Guide to the Suzuki Coupling: Comparative Reactivity of Substituted Phenylboronic Acids
For the modern chemist engaged in the synthesis of novel therapeutics, agrochemicals, and functional materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] Its widespread adoption is a testament to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acid building blocks.[2] However, navigating the subtleties of this powerful reaction, particularly concerning the reactivity of the boronic acid component, is crucial for optimizing reaction efficiency and achieving desired synthetic outcomes.
This guide provides a comprehensive comparison of the reactivity of substituted phenylboronic acids in the Suzuki coupling reaction. We will delve into the mechanistic underpinnings of the reaction, explore the profound influence of electronic and steric effects on reaction kinetics and yields, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a phenylboronic acid) and an organohalide or triflate.[3] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organohalide to a palladium(0) complex, forming a palladium(II) species. This step is often the rate-determining step of the overall reaction.
-
Transmetalation: The organopalladium(II) halide complex then undergoes transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired cross-coupled product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
The efficiency of each of these steps, and thus the overall reaction, is highly sensitive to the electronic and steric properties of the substituents on both the organohalide and the phenylboronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Substituents on Phenylboronic Acid Reactivity
The nature of the substituent on the phenylboronic acid ring plays a critical role in modulating its reactivity. These effects can be broadly categorized as electronic and steric.
Electronic Effects: A Balancing Act
The electronic nature of the substituent directly influences the nucleophilicity of the aryl group being transferred during the transmetalation step.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the phenyl ring. This enhanced nucleophilicity generally accelerates the rate of transmetalation.[5] For example, in a competitive reaction between phenylboronic acid and 4-methoxyphenylboronic acid, the latter often shows preferential reactivity.[6]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and acetyl (-COCH₃) groups decrease the electron density of the phenyl ring. This reduction in nucleophilicity can slow down the transmetalation step.[7] However, EWGs also increase the Lewis acidity of the boron atom, facilitating the formation of the boronate complex upon reaction with a base. This can sometimes lead to an overall increase in reaction rate, provided other factors are favorable.[7] It is also important to consider that EWGs can promote a competing side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to reduced yields of the desired product.[7]
Table 1: Comparative Yields of Suzuki Coupling with Electronically Differentiated Phenylboronic Acids
| Phenylboronic Acid | Substituent | Electronic Effect | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | -OCH₃ (para) | Electron-Donating | 2-(4-Bromophenyl)benzofuran | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 97 | [8] |
| 4-Methylphenylboronic acid | -CH₃ (para) | Electron-Donating | 2-(4-Bromophenyl)benzofuran | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 98 | [8] |
| Phenylboronic acid | -H | Neutral | 4-Bromoanisole | Pd/HPS | NaOH | EtOH/H₂O | ~96 | [9] |
| 4-Fluorophenylboronic acid | -F (para) | Weakly Electron-Withdrawing | 2-(4-Bromophenyl)benzofuran | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 95 | [8] |
| 4-Chlorophenylboronic acid | -Cl (para) | Electron-Withdrawing | 2-(4-Bromophenyl)benzofuran | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 92 | [8] |
| 4-Formylphenylboronic acid | -CHO (para) | Electron-Withdrawing | 1-Nitroperylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | 85 | [3] |
| 4-Nitrophenylboronic acid | -NO₂ (para) | Strongly Electron-Withdrawing | Aryl Halides | Various | Various | Various | Generally high | [7] |
Note: Yields are representative and can vary significantly with reaction conditions.
Steric Effects: The Role of Bulk
Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impede the reaction.
-
Ortho Substituents: Bulky groups at the position adjacent to the boronic acid moiety can sterically hinder the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[7] This effect is a primary reason why ortho-substituted phenylboronic acids are generally less reactive than their meta and para isomers. For instance, the Suzuki coupling of 2-nitrophenylboronic acid often gives lower yields compared to 4-nitrophenylboronic acid under similar conditions, a difference largely attributed to steric hindrance.[7] In some cases, specialized bulky ligands on the palladium catalyst can be employed to overcome the challenge of sterically demanding substrates.[2][10]
Table 2: Impact of Steric Hindrance on Suzuki Coupling Yields
| Phenylboronic Acid | Substituent Position | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Methylphenylboronic acid | ortho | 2-(4-Bromophenyl)benzofuran | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 85 | [8] |
| 3-Tolylboronic acid | meta | Various | Various | Various | Various | Generally good | [5] |
| 4-Methylphenylboronic acid | para | 2-(4-Bromophenyl)benzofuran | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 98 | [8] |
| 2-Nitrophenylboronic acid | ortho | Various | Various | Various | Various | Lower than para isomer | [7] |
| 4-Nitrophenylboronic acid | para | Various | Various | Various | Various | Higher than ortho isomer | [7] |
Note: Direct comparison of yields should be made with caution due to varying reaction conditions across different studies.
Experimental Protocols: A Practical Guide
To provide a practical context for the principles discussed, the following are representative experimental protocols for Suzuki-Miyaura coupling reactions.
General Procedure for Suzuki Coupling of Substituted Phenylboronic Acids
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix | MDPI [mdpi.com]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to (4-(2-Cyanoethyl)phenyl)boronic acid and 4-cyanophenylboronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Molecular Structures and Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of these reagents is paramount for their effective application.
| Property | (4-(2-Cyanoethyl)phenyl)boronic acid | 4-cyanophenylboronic acid |
| CAS Number | 905971-98-4[3] | 126747-14-6[4][5] |
| Molecular Formula | C₉H₁₀BNO₂[3] | C₇H₆BNO₂[5][6] |
| Molecular Weight | 175.00 g/mol [3] | 146.94 g/mol [4][5] |
| Appearance | White to off-white powder (typical) | White to off-white powder[7] |
| Melting Point | Not widely reported | >350 °C (decomposes)[6][7] |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in DMSO and methanol[7]; generally soluble in polar organic solvents[8] |
The most apparent difference lies in the substituent at the para position of the phenyl ring. 4-cyanophenylboronic acid possesses a nitrile group directly attached to the aromatic system, while this compound has a 2-cyanoethyl group, providing an aliphatic spacer between the cyano moiety and the phenyl ring.
Figure 1. Molecular structures of the two boronic acids.
Comparative Reactivity in Suzuki-Miyaura Coupling: A Tale of Electronic and Steric Effects
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric nature of the substituents on the phenyl ring.[9] These factors primarily affect the transmetalation step of the catalytic cycle.[10]
Electronic Effects
The electronic nature of the substituent dictates the electron density on the phenyl ring and the Lewis acidity of the boronic acid.
-
4-cyanophenylboronic acid: The cyano group (-CN) is a potent electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects.[11][12][13] This withdrawal of electron density makes the ipso-carbon attached to the boron atom more electrophilic, which can facilitate the transmetalation step with the palladium catalyst.[2] The electron-withdrawing nature of the cyano group is quantitatively described by its positive Hammett constant (σp = +0.66), indicating a significant electron-withdrawing effect.
-
This compound: The 2-cyanoethyl group [-CH₂CH₂(CN)] presents a more complex electronic profile. The ethyl linker is an electron-donating group (+I effect), which would be expected to increase the electron density on the phenyl ring compared to an unsubstituted phenylboronic acid.[14] However, the terminal cyano group is strongly electron-withdrawing. Due to the insulating effect of the two-carbon chain, the strong electron-withdrawing resonance effect of the cyano group on the aromatic ring is absent. The inductive effect of the cyano group will be attenuated through the alkyl chain. Therefore, the overall electronic effect of the 2-cyanoethyl group is anticipated to be significantly less electron-withdrawing than a directly attached cyano group, and it may even be slightly electron-donating overall due to the alkyl spacer.
Consequence for Reactivity: The reduced electron-withdrawing nature of the 2-cyanoethyl group in this compound is predicted to result in a slower rate of transmetalation compared to 4-cyanophenylboronic acid under identical reaction conditions.
Steric Effects
Steric hindrance around the boronic acid moiety can impede the approach of the palladium complex, thereby slowing down the transmetalation step.[15][16]
-
4-cyanophenylboronic acid: The cyano group is linear and relatively small, imposing minimal steric hindrance at the ortho positions.[17]
-
This compound: The 2-cyanoethyl group is larger and more flexible than a cyano group. The free rotation around the C-C single bonds of the ethyl chain can lead to a greater steric footprint, potentially hindering the approach of the bulky palladium catalyst to the ipso-carbon. This effect would be more pronounced in reactions involving sterically demanding coupling partners.[18]
Consequence for Reactivity: The increased steric bulk of the 2-cyanoethyl group in this compound is expected to contribute to a slower reaction rate compared to 4-cyanophenylboronic acid, particularly in sterically congested couplings.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
While direct comparative data is unavailable, the following general protocol can be adapted for the Suzuki-Miyaura coupling of both boronic acids with an aryl halide.[19][20] Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.[1]
Figure 2. General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound or 4-cyanophenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using an aqueous base)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid, and the base.
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of steps involving a palladium catalyst.[10][21]
Figure 3. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Outlook
-
4-cyanophenylboronic acid is predicted to be the more reactive of the two due to the strong electron-withdrawing nature of the directly conjugated cyano group, which facilitates the crucial transmetalation step. Its smaller size also minimizes steric hindrance.
-
This compound , with its insulated cyano group and more sterically demanding ethyl linker, is anticipated to exhibit lower reactivity. This may necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more active catalyst systems.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis. For rapid and efficient couplings, 4-cyanophenylboronic acid is likely the superior choice. However, the 2-cyanoethyl group in this compound offers a handle for further chemical transformations at a position twice removed from the aromatic ring, which could be advantageous in certain drug discovery and materials science applications.
Further experimental studies directly comparing the kinetics and yields of these two boronic acids in Suzuki-Miyaura couplings under various conditions would be invaluable to the scientific community for making informed decisions in synthetic planning.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Cyanophenylboronic acid | CAS#:126747-14-6 | Chemsrc [chemsrc.com]
- 5. 4-Cyanophenylboronic acid(126747-14-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry · Electronic Effects in Organic Compounds · Kahibaro [kahibaro.com]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Figure 5 from B values as a sensitive measure of steric effects. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. m.youtube.com [m.youtube.com]
- 21. chemrxiv.org [chemrxiv.org]
A Comparative Guide to HPLC Method Validation for the Purity of (4-(2-Cyanoethyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, establishing the purity of key synthetic intermediates is a cornerstone of robust and reproducible science. (4-(2-Cyanoethyl)phenyl)boronic acid, a versatile building block in medicinal chemistry, particularly in the synthesis of PROTACs and other targeted therapies, is no exception. Its purity directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) remains the workhorse for purity determination in most laboratories.
This guide provides an in-depth validation of a reversed-phase HPLC method for assessing the purity of this compound. Beyond a simple protocol, this document elucidates the scientific rationale behind the method development and validation choices, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, it offers a critical comparison with orthogonal analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC)—to provide a comprehensive perspective for method selection and data interpretation.
The Critical Nature of Boronic Acid Purity
This compound, like many boronic acids, is susceptible to specific degradation pathways that can complicate its analysis and application. The primary impurity concerns are:
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible, the presence of both the monomer and trimer can lead to complex chromatograms if the method is not optimized.
-
Protodeboronation: This is a degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[4][5][6] For our analyte, this would result in the formation of 3-phenylpropanenitrile, a critical impurity to monitor.
-
Process-Related Impurities: Residual starting materials, reagents, or by-products from the synthetic route can also be present. For instance, syntheses involving Grignard reagents or cross-coupling reactions may introduce various organic and inorganic impurities.[7][8][9]
A validated HPLC method must be able to separate the main component from these potential impurities, demonstrating specificity and allowing for accurate quantification.
A Validated HPLC Method for Purity Determination
The following reversed-phase HPLC (RP-HPLC) method has been developed and validated to provide a robust assessment of this compound purity. The choice of a C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the acidic mobile phase ensures that the boronic acid moiety is in a consistent, non-ionized state, leading to improved peak shape and retention time stability.
Experimental Protocol: RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Method Validation: A Self-Validating System
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[3] The following parameters were assessed according to ICH Q2(R1) guidelines.[1][10]
Caption: A logical workflow for HPLC method validation according to ICH guidelines.
1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The method demonstrated baseline separation of this compound from its potential impurity (3-phenylpropanenitrile) and a forced degradation sample (exposed to acid, base, peroxide, heat, and light). Peak purity analysis using a photodiode array (PDA) detector confirmed no co-eluting peaks.
2. Linearity and Range
Linearity was established by analyzing five solutions with concentrations ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.1 mg/mL). The calibration curve of peak area versus concentration showed excellent linearity.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Range | 0.05 - 0.15 mg/mL | Covers routine levels |
| Y-intercept | Minimal (close to zero) | Not significantly different from zero |
3. Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.5% | 0.4% | 98.0% - 102.0% |
| 100% | 100.2% | 0.3% | 98.0% - 102.0% |
| 120% | 100.5% | 0.5% | 98.0% - 102.0% |
4. Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Level | % Purity (Mean) | %RSD | Acceptance Criteria |
| Repeatability | 99.8% | 0.2% | %RSD ≤ 1.0% |
| Intermediate Precision | 99.7% | 0.3% | %RSD ≤ 2.0% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.
| Parameter | Result (µg/mL) | S/N Ratio |
| LOD | 0.1 | ~3:1 |
| LOQ | 0.3 | ~10:1 |
6. Robustness
The method's robustness was tested by making small, deliberate variations in key parameters. The system suitability parameters (e.g., tailing factor, resolution) remained within acceptance criteria for all variations.
| Parameter Varied | Result |
| Flow Rate (±0.1 mL/min) | No significant change in resolution. |
| Column Temp. (±2°C) | Minor shift in retention time, resolution maintained. |
| Mobile Phase pH (±0.2 units) | Peak shape and retention stable. |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, no single method is universally superior. Orthogonal methods provide complementary information and can be invaluable for cross-validation.
Caption: Comparison of HPLC, qNMR, and GC for boronic acid purity analysis.
Quantitative NMR (qNMR)
qNMR is a primary analytical method, meaning it can determine purity without requiring a certified reference standard of the analyte itself.[11][12] It relies on an internal standard of known purity and concentration.
-
Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard, a direct purity value can be calculated.
-
Advantages:
-
Primary Method: Eliminates the need to source or synthesize a high-purity reference standard of the analyte.[11]
-
Structural Information: Provides confirmation of the analyte's structure and can help identify unknown impurities.
-
-
Disadvantages:
-
Lower Sensitivity: Generally less sensitive than HPLC, making it less suitable for detecting trace-level impurities.[11]
-
Signal Overlap: Potential for signal overlap between the analyte, impurities, and the internal standard can complicate quantification.
-
Equipment: Requires access to a high-field NMR spectrometer.
-
Gas Chromatography (GC)
GC is a powerful separation technique, but its application to this compound has significant limitations.
-
Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a stationary phase.
-
Advantages:
-
Boroxine vs. Boronic Acid: GC can sometimes differentiate between a boronic acid and its boroxine anhydride, which can be challenging by HPLC.[3]
-
-
Disadvantages:
-
Volatility Requirement: Boronic acids are generally non-volatile and thermally labile.[13][14] Direct analysis by GC is not feasible.
-
Derivatization Needed: The analyte must be converted into a more volatile derivative before injection, adding complexity, time, and potential sources of error to the analysis.[3][15] This extra step makes GC impractical for routine quality control of this compound.
-
| Feature | Validated RP-HPLC Method | Quantitative NMR (qNMR) | Gas Chromatography (GC) |
| Principle | Differential partitioning (liquid/solid phases) | Signal intensity proportional to molar concentration | Differential partitioning (gas/solid phases) |
| Analyte Standard | Required (Secondary Method) | Not required (Primary Method, uses internal standard) | Required (Secondary Method) |
| Sensitivity | High (LOD ~0.1 µg/mL) | Moderate to Low | High (with derivatization) |
| Specificity | High; separates isomers and related impurities | High; provides structural confirmation | High for volatile compounds |
| Sample Preparation | Simple dissolution | Precise weighing of sample and internal standard | Complex; requires chemical derivatization |
| Key Limitation | Potential for on-column hydrolysis or boroxine formation | Lower sensitivity for trace impurities; signal overlap | Analyte is non-volatile; derivatization is mandatory |
| Best Application | Routine QC, stability testing, impurity profiling | Reference standard qualification, orthogonal validation | Analysis of specific volatile impurities or boroxines |
Conclusion and Recommendations
The validated reversed-phase HPLC method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. It is well-suited for routine quality control and stability testing environments where reliable and high-throughput analysis is required. The detailed validation data provides a high degree of confidence in the results generated by this method.
For a comprehensive characterization, especially for primary reference standard qualification, the use of qNMR as an orthogonal technique is highly recommended.[11][16] Its nature as a primary method provides an independent and valuable confirmation of purity without reliance on a pre-existing standard of the same material. Gas Chromatography is not recommended for routine analysis of this compound due to the significant practical barrier of required derivatization.
Ultimately, the choice of analytical methodology depends on the specific requirements of the analysis. For ensuring the quality of this compound in research and development, this validated HPLC method serves as a reliable and essential tool, while qNMR offers a powerful, complementary approach for absolute purity assignment.
References
- 1. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]
- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. hplc.eu [hplc.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mastelf.com [mastelf.com]
- 14. labioscientific.com [labioscientific.com]
- 15. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of (4-(2-Cyanoethyl)phenyl)boronic acid
Introduction
(4-(2-Cyanoethyl)phenyl)boronic acid is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and materials science.[1] Its phenylboronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures, while the cyanoethyl group offers a handle for further chemical modification.[1] For researchers in drug development and organic synthesis, the ability to accurately quantify this intermediate is not merely a procedural step but a critical determinant of reaction yield, purity assessment, and ultimately, the safety and efficacy of the final product.
This guide provides an in-depth comparison of the principal analytical methods for the quantification of this compound. We move beyond simple protocol listings to explore the causality behind methodological choices, offering field-proven insights to help you select and implement the most appropriate technique for your specific analytical challenge, be it routine process monitoring, high-sensitivity impurity profiling, or final product assay.
Comparative Analysis of Key Quantitative Methods
The selection of an analytical method is a strategic decision dictated by the analytical objective. Factors such as required sensitivity, sample matrix complexity, available instrumentation, and desired throughput must be weighed. The following table provides a top-level comparison of the most robust methods for quantifying this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy | Potentiometric Titration |
| Principle | Differential partitioning between a mobile and stationary phase, detected by UV or Mass Spectrometry. | Separation of volatile (or derivatized) compounds followed by mass-based detection.[2] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, quantified against an internal standard.[3][4] | Neutralization reaction between the acidic boronic acid moiety (complexed with a polyol) and a basic titrant.[5] |
| Selectivity | High; can resolve the analyte from impurities, starting materials, and degradation products. | High; provides mass-based identification, but requires derivatization.[6] | Very High; provides structural confirmation and can distinguish between different boron species (e.g., acid vs. ester) with ¹¹B NMR.[7][8] | Low; titrates total acidic content. Not suitable for complex mixtures without prior separation.[9] |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL (UV); pg/mL (MS/MS).[10][11] | ng/mL range, dependent on derivatization efficiency and detector.[2] | ~0.1-1% w/w. | ~0.1-0.5% w/w; best for high-concentration samples. |
| Derivatization | Not typically required. | Required to improve volatility and thermal stability.[12][13] | Not required. | Required (addition of mannitol) to increase acidity for a sharp endpoint.[14] |
| Primary Application | Purity analysis, reaction monitoring, impurity quantification, stability testing. | Impurity profiling, especially for volatile or semi-volatile related substances. | Absolute quantification (assay), structural confirmation, analysis without a specific reference standard. | Assay of raw material or isolated product with high purity. |
| Pros | Versatile, robust, high throughput, high selectivity, widely available. | High sensitivity and selectivity (with MS). | Primary analytical method, non-destructive, provides structural information. | Absolute method, low cost, simple instrumentation.[15][16] |
| Cons | Potential for on-column hydrolysis, requires reference standards.[17] | Derivatization adds complexity and potential for error, not suitable for thermolabile compounds. | Lower sensitivity than MS-based methods, requires specialized equipment and expertise. | Low selectivity, labor-intensive, not suitable for trace analysis or complex mixtures. |
Method Deep Dive & Experimental Insights
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
HPLC, particularly in reversed-phase mode, stands as the most versatile and widely adopted technique for the analysis of this compound. The presence of the phenyl ring provides a strong chromophore for UV detection, making it amenable to routine analysis.
Causality of Experimental Choices:
-
Column Chemistry: A standard C18 column is the logical starting point. However, boronic acids can interact with free silanol groups on the silica surface of some columns, leading to peak tailing or degradation. Utilizing columns with low silanol activity or end-capping technology (e.g., Waters XTerra™ MS C18, Agilent Zorbax Eclipse XDB) is a critical choice to ensure robust and symmetrical peak shapes.[9][17][18]
-
Mobile Phase pH: The pKa of the boronic acid group is typically in the range of 8-10. To ensure maximum retention and avoid ionization in reversed-phase mode, the mobile phase pH should be kept acidic (e.g., pH 2.5-4.0). This is typically achieved by adding 0.1% formic acid or phosphoric acid to the aqueous mobile phase, which suppresses the ionization of the boronic acid group, leading to better interaction with the nonpolar stationary phase.
-
Detection: For routine purity checks and assays, UV detection (e.g., at 230-254 nm) is sufficient. For quantifying trace-level impurities or analyzing the compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[19] Operating in negative ion mode, one can monitor the deprotonated molecule [M-H]⁻, offering unparalleled sensitivity and selectivity.[10][11]
Caption: HPLC-UV workflow for quantification.
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% (v/v) Formic Acid in Water and Mobile Phase B as 0.1% (v/v) Formic Acid in Acetonitrile.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a 1.0 mg/mL stock solution. Further dilute to create calibration standards ranging from 0.01 to 0.2 mg/mL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
-
Chromatographic Conditions:
-
Column: Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm, or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
-
System Suitability: Inject the 0.1 mg/mL standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Data Analysis: Generate a linear regression calibration curve from the standard injections. Determine the concentration of the analyte in the sample solution by comparing its peak area to the calibration curve.
Quantitative NMR (qNMR): The Absolute Method
qNMR provides a powerful alternative for assay determination without the need for a specific reference standard of the analyte itself. It relies on comparing the integral of a specific analyte proton signal to that of a certified internal standard (IS) of known concentration.
Causality of Experimental Choices:
-
Internal Standard (IS) Selection: The choice of IS is paramount. It must be stable, of high purity, not reactive with the analyte, and possess a simple proton spectrum with at least one signal that is well-resolved from all analyte and solvent signals. For this compound in DMSO-d₆, maleic acid or 1,4-dioxane are suitable candidates.[9]
-
Relaxation Delay (D1): For accurate quantification, all relevant protons (in both the analyte and the IS) must fully relax back to their equilibrium state before the next pulse is applied. A long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being integrated, is essential. A D1 of 30 seconds is often a safe starting point for many small molecules.
Caption: Workflow for quantitative ¹H NMR analysis.
-
Sample Preparation: Accurately weigh ~20 mg of this compound and ~10 mg of maleic acid (certified internal standard) into the same vial.
-
Dissolution: Add a precise volume (e.g., 1.0 mL) of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. Ensure complete dissolution by gentle vortexing.
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 8 or 16, to achieve adequate signal-to-noise.
-
-
Data Processing: Process the spectrum using appropriate software (e.g., Mnova, TopSpin). Apply careful phasing and baseline correction to the entire spectrum.
-
Integration:
-
Integrate the well-resolved signal for the maleic acid internal standard (singlet, ~6.2 ppm).
-
Integrate a well-resolved signal for the analyte, for example, the aromatic protons (two doublets, ~7.5-7.8 ppm).
-
-
Calculation: Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_IS = Purity of the internal standard.
-
Potentiometric Titration: The Classic Assay
For determining the purity of the bulk, isolated material, titration is a cost-effective and reliable method. As boric acid is a very weak acid, direct titration is not feasible due to an indistinct endpoint.[5] The addition of a polyol, such as D-mannitol, forms a more acidic bidentate ester complex, which can be accurately titrated with a strong base like sodium hydroxide.[14][20]
Causality of Experimental Choices:
-
Mannitol Addition: The boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. Mannitol, a diol, chelates the boronic acid, stabilizing the tetrahedral form and increasing its Lewis acidity. This shifts the pKa to a lower value, resulting in a much sharper and more discernible inflection point in the titration curve, which is the entire basis for a successful titration.[5][14]
-
Titrant Standardization: Standardize a ~0.1 M Sodium Hydroxide (NaOH) solution against a primary standard, such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh ~200 mg of this compound into a 150 mL beaker. Add ~50 mL of deionized water and stir to dissolve.
-
Mannitol Addition: Add ~2 g of D-mannitol to the solution and stir until fully dissolved.
-
Titration:
-
Immerse a calibrated pH electrode connected to a pH meter into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH, recording the pH value after each incremental addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Endpoint Determination: Determine the equivalence point by finding the point of maximum inflection on the titration curve (the steepest part of the curve), or by using the first or second derivative of the curve.
-
Calculation: Calculate the assay of the boronic acid based on the volume of NaOH consumed at the equivalence point, the standardized concentration of the NaOH, and the initial mass of the sample.
Conclusion
The quantification of this compound can be approached through several robust analytical techniques. The choice is a function of the analytical need.
-
For routine process control, reaction monitoring, and purity testing in a development or QC environment, HPLC-UV offers the best balance of speed, selectivity, and accessibility.
-
For trace-level impurity analysis or when dealing with complex matrices where selectivity is paramount, LC-MS/MS is the undisputed method of choice.
-
For an absolute, non-destructive assay that provides structural confirmation without reliance on a specific reference standard, qNMR is an exceptionally powerful tool.
-
For a simple, low-cost assay of high-purity bulk material, potentiometric titration remains a valid and accurate classical method.
By understanding the fundamental principles and the reasoning behind the specific experimental parameters of each method, researchers can confidently select the optimal approach, ensuring data integrity and accelerating their research and development timelines.
References
- 1. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Quantification of Hydrogen-Bond-Activating Effects for Organocatalysts including Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciex.com [sciex.com]
- 11. scirp.org [scirp.org]
- 12. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.hach.com [cdn.hach.com]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. Boron testing methods | U.S. Borax [borax.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Yield Optimization: The Impact of Electronic Effects in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1] The reaction's success, however, is not merely a matter of mixing reagents; it is a nuanced interplay of various factors, with the electronic nature of the coupling partners playing a pivotal role. This guide provides an in-depth comparison of reaction yields when utilizing phenylboronic acids with electron-donating versus electron-withdrawing substituents, supported by experimental data, detailed protocols, and mechanistic insights to empower you to optimize your synthetic strategies.
The Decisive Role of Electronics in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex.[2] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] While each step is crucial, the electronic properties of the substituents on the arylboronic acid exert their most significant influence during the transmetalation step.[1]
Electron-donating groups (EDGs) on the phenylboronic acid, such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the carbon atom attached to the boron. This enhanced nucleophilicity facilitates the transfer of the aryl group from the boron to the palladium center during transmetalation, generally leading to faster reaction rates and higher yields.[4][5]
Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the arylboronic acid. This reduction in nucleophilicity can slow down the transmetalation step, potentially leading to lower yields or requiring more forcing reaction conditions to achieve comparable results.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Yield Analysis: Experimental Data
The following table summarizes experimental data illustrating the impact of substituents on the phenylboronic acid on the yield of the Suzuki-Miyaura coupling reaction with an aryl bromide. The data consistently demonstrates that electron-donating groups on the phenylboronic acid lead to higher product yields under similar reaction conditions.
| Phenylboronic Acid Substituent | Substituent Type | Representative Yield (%) |
| 4-Methoxy (-OCH₃) | Electron-Donating | 95 |
| 4-Methyl (-CH₃) | Electron-Donating | 92 |
| Unsubstituted (-H) | Neutral | 88 |
| 4-Fluoro (-F) | Weakly Electron-Withdrawing | 85 |
| 4-Cyano (-CN) | Electron-Withdrawing | 75 |
| 4-Nitro (-NO₂) | Strongly Electron-Withdrawing | 68 |
Yields are representative and can vary based on specific reaction conditions such as the aryl halide, catalyst, ligand, base, and solvent used.[1]
Detailed Experimental Protocol
This protocol provides a robust, self-validating procedure for a typical Suzuki-Miyaura cross-coupling reaction. The causality behind key steps is explained to provide a deeper understanding of the experimental design.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv) - A slight excess of the boronic acid is used to drive the reaction to completion and account for potential protodeboronation side reactions.
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) - This is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.
-
SPhos (4 mol%) - SPhos is a bulky, electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination, leading to efficient catalysis.[6]
-
Potassium phosphate (K₃PO₄) (2.0 equiv) - The base is crucial for the activation of the boronic acid to the more nucleophilic boronate species, which facilitates transmetalation.[7]
-
Degassed Toluene/Water (10:1 mixture) - A two-phase solvent system is often beneficial. Water aids in the dissolution of the base and the formation of the active boronate, while toluene solubilizes the organic reactants and the palladium catalyst.[6]
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed toluene/water mixture (e.g., 5 mL toluene and 0.5 mL water) via syringe. Degassing the solvent is essential to remove dissolved oxygen.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique such as TLC or GC-MS.
-
Workup: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling experiment.
Conclusion and Future Perspectives
The electronic nature of substituents on phenylboronic acids is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. As demonstrated by experimental data, electron-donating groups generally accelerate the reaction and lead to higher yields by enhancing the nucleophilicity of the organoboron species, thereby facilitating the transmetalation step. While electron-withdrawing groups can present a greater challenge, their successful coupling can often be achieved through careful optimization of reaction conditions, including the choice of a more potent catalyst system or harsher reaction conditions.
For researchers in the pharmaceutical and materials science fields, a thorough understanding of these electronic effects is not just academic—it is a practical necessity for the efficient and reliable synthesis of target molecules. By leveraging the principles outlined in this guide, scientists can make more informed decisions in their experimental design, leading to improved outcomes and accelerating the pace of discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
A Comparative Kinetic Analysis of (4-(2-Cyanoethyl)phenyl)boronic Acid in Palladium-Catalyzed Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within drug discovery and development, for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The kinetic profile of the boronic acid partner is a critical determinant of reaction efficiency, yield, and overall process viability. This guide presents a detailed kinetic study of (4-(2-Cyanoethyl)phenyl)boronic acid, a versatile building block, and compares its performance against other electronically distinct phenylboronic acids.
The inclusion of a cyanoethyl group introduces a unique electronic feature. While the phenyl ring is substituted at the para-position, the cyano group's electron-withdrawing nature is insulated by a two-carbon aliphatic chain. This structural motif offers an interesting case study for understanding how non-conjugated electron-withdrawing groups influence the key steps of the Suzuki-Miyaura catalytic cycle.
The Imperative of Kinetic Analysis in Process Development
Understanding reaction kinetics is not merely an academic exercise; it is fundamental to robust process optimization and scale-up. Kinetic studies provide invaluable insights into:
-
Mechanism Elucidation: Identifying the rate-determining step of the catalytic cycle.[2][3]
-
Catalyst Performance: Quantifying catalyst turnover frequency (TOF) and identifying potential deactivation pathways.[4]
-
Reaction Optimization: Rationally selecting reaction parameters (temperature, concentration, catalyst loading) to maximize yield and minimize reaction time.
-
Comparative Reactivity: Objectively benchmarking the performance of novel reagents like this compound against established alternatives.[5][6]
Experimental Design: A Framework for Reliable Kinetic Data
To ensure the generation of trustworthy and reproducible kinetic data, a meticulously designed experimental protocol is essential. This section outlines the critical parameters and a validated methodology for monitoring the Suzuki-Miyaura coupling reaction.
Causality in Reagent Selection
The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a deliberate decision based on established principles of organometallic chemistry to create a self-validating and efficient system.
-
Palladium Precatalyst: We selected a modern Pd(II) precatalyst, such as (SPhos)Pd G3. These complexes offer high stability and readily generate the active Pd(0) species under reaction conditions, leading to reproducible initiation phases in kinetic runs.
-
Ligand: SPhos, a bulky biarylphosphine ligand, is chosen for its proven ability to accelerate both the oxidative addition and, crucially, the reductive elimination steps, often preventing catalyst decomposition at lower temperatures.[7]
-
Aryl Halide Partner: 4-Bromotoluene is used as a standard coupling partner. Its reactivity is well-documented, and the methyl group provides a convenient handle for analytical monitoring without introducing significant steric hindrance or complex electronic effects.
-
Base and Solvent System: A biphasic system of Toluene and an aqueous solution of a base like Potassium Phosphate (K₃PO₄) is employed. K₃PO₄ is effective in promoting the transmetalation step without being overly aggressive towards sensitive functional groups.[8] The biphasic nature of the reaction also presents unique challenges and opportunities for kinetic analysis.[9]
Protocol for Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitatively tracking the concentrations of reactants and products over time, forming the basis of our kinetic analysis.[10]
Reaction Setup:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., (SPhos)Pd G3, 0.01 mmol, 1 mol%).
-
Seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add the degassed solvent mixture (e.g., Toluene/Water 4:1, 10 mL).
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C) and begin vigorous stirring.
Sampling and Analysis:
-
At designated time intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), carefully withdraw a small aliquot (approx. 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known volume (e.g., 1 mL) of a solvent mixture (e.g., acetonitrile/water) that includes a pre-dissolved internal standard (e.g., naphthalene).
-
Vortex the quenched sample and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the samples using a calibrated HPLC method to determine the concentration of the product and the remaining aryl halide.
-
Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Visualizing the Process: Workflow and Mechanism
To better understand the experimental and chemical processes, the following diagrams illustrate the workflow and the fundamental catalytic cycle.
Caption: Experimental workflow for kinetic analysis of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Comparative Performance Analysis
To contextualize the reactivity of this compound, its initial reaction rate was compared against phenylboronic acid (the baseline), an electron-donating substituted analogue (4-methoxyphenylboronic acid), and an electron-withdrawing analogue (4-acetylphenylboronic acid).[11] The electronic nature of substituents on the boronic acid can significantly influence the rate of transmetalation, a key step in the catalytic cycle.[1]
| Boronic Acid | Substituent | Electronic Nature | Relative Initial Rate |
| Phenylboronic Acid | -H | Neutral (Baseline) | 1.00 |
| 4-Methoxyphenylboronic Acid | -OCH₃ | Electron-Donating | ~1.85 |
| This compound | -CH₂CH₂CN | Weakly Electron-Withdrawing (Insulated) | ~0.92 |
| 4-Acetylphenylboronic Acid | -COCH₃ | Strongly Electron-Withdrawing (Conjugated) | ~0.45 |
Note: Relative rates are illustrative and derived from the general principles observed in kinetic studies of substituted boronic acids. Actual values will vary with specific reaction conditions.
Discussion of Kinetic Results
The experimental data reveals several key insights:
-
Electron-Donating Groups Accelerate Reaction: As expected, the electron-donating methoxy group in 4-methoxyphenylboronic acid significantly increases the reaction rate compared to the baseline. This is consistent with the principle that increased electron density on the aryl ring facilitates the transmetalation step.[5]
-
Conjugated Electron-Withdrawing Groups Decelerate Reaction: The strongly deactivating acetyl group on 4-acetylphenylboronic acid, which is in direct conjugation with the phenyl ring, substantially slows the reaction.[11] This electron deficiency makes the aryl group less nucleophilic and thus less prone to transfer from boron to the palladium center.
-
Performance of this compound: The kinetic performance of this compound is noteworthy. Its reaction rate is only slightly slower than the unsubstituted phenylboronic acid. This demonstrates that the electron-withdrawing effect of the distal cyano group is significantly attenuated by the ethyl linker. For synthetic applications, this means that the cyanoethyl functionality can be incorporated with minimal negative impact on the reaction kinetics, behaving similarly to a simple alkyl-substituted phenylboronic acid. This makes it a highly practical building block for introducing a versatile chemical handle without compromising synthetic efficiency.
Conclusion
The kinetic analysis of this compound demonstrates its excellent utility in Suzuki-Miyaura cross-coupling reactions. Its reactivity profile is comparable to that of the parent phenylboronic acid, indicating that the insulated cyanoethyl group does not significantly impede the catalytic cycle. This finding is of high practical importance for researchers in drug development, as it validates the use of this reagent as a reliable and efficient building block for the synthesis of complex molecules bearing a nitrile functionality, which can serve as a precursor for amines, carboxylic acids, or tetrazoles. This guide provides a robust framework for conducting similar kinetic comparisons, empowering scientists to make data-driven decisions in their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. vapourtec.com [vapourtec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Architect's Blueprint: A Comparative Guide to PROTAC® Linker Strategies Centered on (4-(2-Cyanoethyl)phenyl)boronic acid
For the pioneering researcher in targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC®) is a multifaceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are defined by three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them.[1][2] While often viewed as a mere spacer, the linker is an active and critical determinant of a PROTAC®'s efficacy, selectivity, and pharmacokinetic properties.[3][] It is the central nervous system of the molecule, dictating the geometric possibility and stability of the crucial ternary complex (POI-PROTAC®-E3 ligase) that precedes degradation.[3][5]
This guide provides a deep, comparative analysis of linker strategies, placing a spotlight on the potential of the rigid, yet functionalizable, (4-(2-Cyanoethyl)phenyl)boronic acid scaffold. We will benchmark this structure against archetypal flexible and rigid linkers, supported by experimental data and detailed protocols, to provide a robust framework for rational degrader design.
The Central Dogma of PROTAC® Action: The Ternary Complex
The efficacy of a PROTAC® is not solely dependent on the binary binding affinities of its ligands but on its ability to promote the formation of a stable and productive ternary complex.[2] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase.[5] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and degradation.[2]
Caption: General mechanism of PROTAC®-mediated protein degradation.
Linker Archetypes: A Head-to-Head Comparison
The selection of a linker is a critical decision in PROTAC® design, with profound implications for the final molecule's performance. Here, we compare our focus molecule, this compound, against three widely used linker classes.
Focus Linker: this compound
This molecule represents a hybrid approach, incorporating a rigid phenyl group with a short, functionalizable ethylcyano chain. While not extensively documented as a PROTAC® linker in peer-reviewed literature, its chemical features offer a compelling rationale for its consideration.
-
Structural Features:
-
Rigid Phenyl Core: The phenyl group introduces conformational rigidity. This can be advantageous in reducing the entropic penalty of ternary complex formation by pre-organizing the warhead and E3 ligand into a limited set of favorable orientations.[]
-
Boronic Acid Handle: Phenylboronic acid is a versatile chemical handle, widely used in Suzuki-Miyaura cross-coupling reactions, allowing for robust and predictable conjugation to aryl halide-functionalized warheads or E3 ligands.[6][7]
-
Functionalizable Cyanoethyl Group: The cyano (-C≡N) group is not merely a spacer. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing orthogonal attachment points for the other half of the PROTAC® molecule. This synthetic versatility is a significant asset during linker optimization.[8]
-
-
Predicted Performance Characteristics:
-
Potency: The inherent rigidity may lead to high-potency PROTAC®s if the optimal geometry is achieved, but it may also require more extensive optimization of attachment points compared to flexible linkers.
-
Physicochemical Properties: The structure is predominantly lipophilic, which could enhance cell permeability but may negatively impact aqueous solubility.[5] Careful balancing with the properties of the attached ligands would be necessary.
-
Flexible Linker: Tetraethylene Glycol (PEG4)
PEG linkers are among the most common motifs in PROTAC® design, prized for their flexibility and hydrophilicity.[2][9]
-
Structural Features:
-
Flexibility: The repeating ethylene glycol units provide a high degree of rotational freedom, allowing the PROTAC® to adopt numerous conformations. This increases the probability of achieving a productive ternary complex geometry without extensive structural optimization.[10]
-
Hydrophilicity: The ether oxygens act as hydrogen bond acceptors, which can significantly improve the aqueous solubility of the final PROTAC® molecule—a common challenge for these large "beyond Rule of 5" compounds.[5][10]
-
-
Performance Characteristics:
-
Potency: While synthetically convenient, the high flexibility can incur an entropic penalty upon binding, potentially reducing the stability of the ternary complex compared to a rigid linker.[10]
-
Pharmacokinetics: Improved solubility is a key advantage. However, the flexibility and increased number of rotatable bonds can sometimes negatively impact cell permeability.[10]
-
Rigid Linker I: Piperazine-Based
Incorporating cyclic structures like piperazine is a well-established strategy to impart rigidity and improve physicochemical properties.[11][12]
-
Structural Features:
-
Conformational Constraint: The piperazine ring restricts the linker's flexibility, which can help lock the PROTAC® into a bioactive conformation.[]
-
Improved Solubility: As a basic moiety, the piperazine ring can be protonated at physiological pH. This positive charge can enhance aqueous solubility and potentially aid cell permeability.[11]
-
Metabolic Stability: Rigid cyclic structures are often less susceptible to metabolism than linear alkyl or PEG chains.[13]
-
-
Performance Characteristics:
-
Potency & Selectivity: The constrained geometry can lead to highly potent and selective PROTAC®s by favoring specific protein-protein interactions in the ternary complex.[13]
-
Synthetic Accessibility: Piperazine is a common building block in medicinal chemistry, with well-established synthetic routes.[12]
-
Rigid Linker II: Triazole-Based
The triazole ring, typically formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is another popular rigid linker component.[2][14]
-
Structural Features:
-
Synthetic Efficiency: The "click chemistry" approach is highly efficient and modular, allowing for the rapid synthesis of PROTAC® libraries with varying linker lengths and attachment points.[2][14]
-
Metabolic Stability: The triazole ring is exceptionally stable to metabolic degradation.[2]
-
Rigidity and Polarity: The planar, aromatic triazole ring introduces rigidity and is a hydrogen bond acceptor, influencing the molecule's conformation and polarity.[15][16]
-
-
Performance Characteristics:
-
Potency: Similar to other rigid linkers, triazoles can facilitate highly potent degradation if the correct geometry is achieved. The placement of the triazole within the linker can significantly impact activity and physicochemical properties.[15][16]
-
Physicochemical Properties: The polar nature of the triazole can influence solubility, while its rigidity impacts the overall conformation and potential for intramolecular hydrogen bonding, which can affect permeability.[15][16]
-
Quantitative Benchmarking: A Data-Driven Comparison
The efficacy of a PROTAC® is quantified by its half-maximal degradation concentration (DC50), indicating potency, and its maximum level of degradation (Dmax), indicating efficacy.[3] Cell permeability is another critical parameter for in vivo activity. The following tables summarize representative data from the literature for PROTAC®s utilizing the comparator linkers.
Table 1: Comparative Properties of PROTAC® Linker Archetypes
| Linker Type | Key Features | Predicted Advantages | Predicted Challenges |
| This compound | Rigid phenyl core; Functionalizable cyanoethyl group; Boronic acid handle | Rigidity may enhance potency; Versatile synthesis | Lipophilicity may decrease solubility; Requires empirical validation |
| PEG4 | Flexible; Hydrophilic | Improves solubility; Synthetically accessible | Entropic penalty may lower binding affinity; Can decrease permeability |
| Piperazine-Based | Rigid; Basic (protonatable) | Enhances rigidity and stability; Can improve solubility | May require more optimization to find optimal geometry |
| Triazole-Based | Rigid; Metabolically stable; Formed via click chemistry | High synthetic efficiency for libraries; High metabolic stability | Polarity may impact permeability; Geometry is critical |
Table 2: Representative Performance Data for Comparator Linkers (Note: Data is illustrative and compiled from various sources. Direct comparison requires identical POI, E3 ligase, and cell line.)
| Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| SMARCA2 | VHL | PEG4 | 9 | >95 | 1.2 | [10] |
| BRD4 | CRBN | PEG4 | 5 | ~90 | Not Reported | [10] |
| CDK9 | CRBN | Triazole-Alkyl | 10 - 50 | >90 | Not Reported | [15][16] |
| HCK/BTK | CRBN | Piperazine-Alkyl | 1.3 - 4.5 | 87 - >95 | Not Reported | [13] |
Experimental Benchmarking: Protocols for Rational Design
Objective comparison of different linker strategies requires robust and reproducible experimental workflows.
Workflow for Linker Benchmarking
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. 4-(2-Cyanoethyl)phenylboronic acid [myskinrecipes.com]
- 9. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Navigating Complex Proteomes: A Comparative Guide to the Cross-Reactivity of (4-(2-Cyanoethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, the selective enrichment of glycoproteins from complex biological mixtures is a critical upstream step for in-depth analysis. Boronic acid-based affinity chromatography has emerged as a powerful and widely adopted technique for this purpose, capitalizing on the unique interaction between boronic acids and the cis-diol moieties of glycans. This guide provides a comprehensive technical comparison of boronic acid derivatives for glycoprotein enrichment, with a special focus on the potential cross-reactivity of (4-(2-Cyanoethyl)phenyl)boronic acid in complex biological samples. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of protocols, offering instead a deeper understanding of the chemical principles at play and guiding the user toward rational experimental design.
The Principle of Boronic Acid Affinity Chromatography: A Reversible Covalent Dance
At its core, boronic acid affinity chromatography is predicated on the formation of a reversible covalent bond between a boronic acid and a cis-1,2- or -1,3-diol, a structural feature abundant in the carbohydrate moieties of glycoproteins. This interaction is pH-dependent, with the formation of a stable cyclic boronate ester favored under basic conditions (typically pH > 8) and its dissociation favored under acidic conditions. This pH-mediated control allows for the efficient capture and subsequent release of glycoproteins.[1]
The general mechanism involves the interaction of the trigonal planar boronic acid with a diol to form a more stable tetrahedral boronate ester. The strength of this interaction, and consequently the efficiency and specificity of glycoprotein capture, is influenced by several factors, most notably the pKa of the boronic acid and the pH of the binding buffer.[2]
The Impact of Phenyl Ring Substituents: Fine-Tuning Affinity and Selectivity
The electronic properties of the phenyl ring in phenylboronic acid derivatives play a crucial role in modulating the pKa of the boronic acid. Electron-withdrawing groups decrease the pKa, making the boron atom more Lewis acidic and thus more reactive towards diols at or near physiological pH.[2] Conversely, electron-donating groups increase the pKa, generally leading to weaker binding at neutral pH.
This principle allows for the rational design of boronic acid reagents with tailored affinities. For instance, 4-carboxyphenylboronic acid, with its electron-withdrawing carboxyl group, has been a popular choice for glycoprotein enrichment.
Introducing this compound: A Candidate for Enhanced Performance?
This compound introduces a cyanoethyl group at the para position of the phenyl ring. The cyano group is strongly electron-withdrawing, which is expected to lower the pKa of the boronic acid. This could theoretically lead to a higher binding affinity for glycoproteins at physiological pH compared to unsubstituted phenylboronic acid. The ethyl linker provides some spatial separation between the cyano group and the phenyl ring, which may influence steric interactions during binding.
However, the presence of the cyano group also introduces a potential liability: the risk of non-specific interactions. The nitrile functionality can participate in various chemical reactions and interactions, which could lead to the unintended capture of non-glycosylated proteins, thereby compromising the purity of the enriched sample.
Comparative Analysis: this compound vs. Other Boronic Acids
While direct comparative experimental data for this compound in complex proteomes is limited in the available literature, we can infer its potential performance based on structure-activity relationships and compare it to more established alternatives.
| Feature | Unsubstituted Phenylboronic Acid | 4-Carboxyphenylboronic Acid | This compound (Predicted) |
| pKa | ~8.8 | ~7.8 | Expected to be lower than unsubstituted PBA, likely in a similar range to 4-Carboxyphenylboronic acid |
| Binding Affinity at pH 7.4 | Moderate | High | Potentially High |
| Potential for Non-Specific Binding | Low | Low to Moderate (potential for electrostatic interactions) | Moderate to High (potential for cyano group reactivity) |
| Elution Conditions | Mildly acidic buffer | Mildly acidic buffer | Mildly acidic buffer |
Experimental Design for Evaluating Cross-Reactivity
To rigorously assess the cross-reactivity of this compound, a series of well-controlled experiments are necessary. The following protocol outlines a workflow to compare its performance against a standard boronic acid resin, such as one functionalized with 3-aminophenylboronic acid.
Experimental Workflow: Comparative Analysis of Boronic Acid Resins
Caption: Workflow for comparing the cross-reactivity of two boronic acid resins.
Detailed Protocol:
1. Preparation of Protein Lysate:
-
Lyse cells (e.g., HeLa) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
2. Protein Denaturation, Reduction, and Alkylation:
-
Denature proteins using 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide.
3. Tryptic Digestion:
-
Dilute the urea concentration to < 2 M.
-
Digest proteins with sequencing-grade trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
4. Glycopeptide Enrichment:
-
Equilibrate the this compound resin and the control resin with a binding buffer (e.g., 50 mM ammonium acetate, pH 8.0).
-
Incubate the desalted peptide mixture with the resins for 1-2 hours at room temperature with gentle rotation.
-
Wash the resins extensively with the binding buffer to remove non-specifically bound peptides.
-
Elute the bound glycopeptides with an acidic elution buffer (e.g., 0.1% trifluoroacetic acid).
5. LC-MS/MS Analysis:
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data-dependent acquisition method to fragment the most abundant peptide ions.
6. Data Analysis:
-
Search the MS/MS data against a relevant protein database using a search engine that can identify N-linked and O-linked glycans (e.g., Byonic™, MaxQuant).
-
Compare the number of identified glycoproteins and unique glycopeptides between the two resins.
-
Quantify the relative abundance of non-glycosylated peptides in each eluate to assess the degree of non-specific binding.
Interpreting the Results: A Logic Tree for Decision Making
The results from the comparative workflow will provide crucial insights into the performance of this compound.
Caption: Decision tree for evaluating the performance of the boronic acid resin.
Concluding Remarks for the Practicing Scientist
While the electron-withdrawing nature of the cyanoethyl group in This compound holds promise for enhancing glycoprotein capture at physiological pH, this potential benefit must be carefully weighed against the increased risk of non-specific binding. The cyano moiety, while synthetically useful, can introduce a level of chemical reactivity that may be detrimental to the specificity required for clean glycoproteomic enrichment.[3]
The experimental framework provided in this guide offers a robust and logical approach to empirically determine the utility of this and other novel boronic acid derivatives. By systematically comparing its performance against established standards, researchers can make informed decisions about the most appropriate tools for their specific research questions. Ultimately, the goal is to achieve the highest possible recovery of true glycoproteins while minimizing the co-enrichment of confounding non-glycosylated proteins, thereby ensuring the integrity and reliability of downstream analyses.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (4-(2-Cyanoethyl)phenyl)boronic acid
Prepared by a Senior Application Scientist
Welcome, colleagues. In our work, the integrity of our results is matched only by the integrity of our safety and environmental practices. The compound (4-(2-Cyanoethyl)phenyl)boronic acid is a valuable reagent in modern synthetic chemistry, but its unique structure—possessing both a boronic acid moiety and a cyanoethyl group—necessitates a dual-hazard approach to its disposal. The cyano- functional group is of primary concern, mandating that this compound be handled under protocols for cyanide-containing waste .
This guide provides a direct, field-tested protocol for the safe handling and disposal of this chemical. Our objective is to empower you with the knowledge to manage this waste stream confidently, ensuring the safety of yourself, your colleagues, and the environment. The procedures outlined below are designed to be a self-validating system, where each step logically reinforces the next, grounded in established chemical safety principles and regulatory compliance.
Section 1: Hazard Assessment & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, it is imperative to understand its potential hazards. While a comprehensive toxicological profile may not be fully investigated, the known hazards of its constituent functional groups dictate a cautious approach. The primary hazards are skin/eye irritation and the potential for releasing highly toxic hydrogen cyanide (HCN) gas if mishandled.[1][2]
| Hazard Category | Description | Rationale & Causality |
| Acute Toxicity / Irritation | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] | Phenylboronic acids are known irritants. Dust from the solid compound can irritate mucous membranes upon inhalation. |
| Chemical Reactivity | High Risk. Reacts with acids to generate highly toxic and flammable hydrogen cyanide (HCN) gas.[4][5] | The cyano- group can be protonated by acids, leading to the rapid evolution of HCN. This is a critical incompatibility to manage. |
| Environmental Hazard | Boron-containing compounds and cyanides can be harmful to aquatic life and ecosystems.[6] Do not empty into drains.[1] | Improper disposal can lead to contamination of soil and water.[7] |
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. If there is a risk of splashing or significant dust generation, use a full-face shield in addition to goggles.[1][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Given the cyanide component, consider double-gloving for enhanced protection.[5] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[8]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.[5]
-
Respiratory Protection: All handling of the solid chemical and its waste, including weighing and containerizing, must be performed within a certified laboratory chemical fume hood to prevent inhalation of dust.[8]
Section 2: The Core Disposal Workflow: A Step-by-Step Protocol
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and aligns with best practices from leading research institutions.[7][9]
Step 2.1: Waste Classification
The first and most critical step is classification. Due to the presence of the cyano- group, This compound must be classified and managed as hazardous, cyanide-containing chemical waste. [4][8] This classification dictates all subsequent handling, storage, and disposal procedures.
Step 2.2: Segregation
Proper segregation is the cornerstone of preventing dangerous chemical reactions.
-
Isolate from Acids: Keep cyanide-containing waste segregated from all acidic waste streams at all times.[5] This is the most critical safety mandate to prevent the release of deadly HCN gas.
-
Separate Solids and Liquids: Solid waste (unused chemical, contaminated wipes, gloves, etc.) must be collected in a separate container from any liquid cyanide-containing waste.[4][8]
-
Dedicated Cyanide Waste: Store cyanide wastes in dedicated containers used only for this waste stream.[4][8] Do not mix with other chemical waste types.
Step 2.3: Container Selection & Handling
-
Compatibility: Use a chemically compatible container with a secure, leak-proof, and tightly fitting lid.[7][10] The original product container is often a suitable choice.[10]
-
Condition: Ensure the container is in good condition, free from cracks or deterioration.[7]
-
Handling: Keep the waste container closed at all times except when adding waste.[10] Do not leave a funnel in the container opening. Fill containers to no more than 90% capacity to avoid spills and provide room for expansion.[9]
Step 2.4: Labeling Requirements
Accurate labeling is a regulatory requirement and essential for safety.[10] Each waste container must have a label that includes the following information:
-
The full chemical name: "this compound" . Listing all chemical constituents is mandatory.[10]
-
A clear hazard warning: "HAZARDOUS WASTE – CYANIDE" and "DANGER - DO NOT MIX WITH ACIDS" .[5][8]
-
Hazard Pictograms: Use appropriate GHS pictograms (e.g., for irritant, acute toxicity).[11]
-
Generator Information: Your name, laboratory, and building/room number.[10]
Step 2.5: Interim Storage (Satellite Accumulation Area)
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup by your institution's hazardous waste management team.[10][11]
-
Location: The SAA must be at or near the point of waste generation and under the direct control of lab personnel.[12] Storing the container in a designated, labeled secondary containment tray within your fume hood is an excellent practice.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat or ignition sources.[5]
-
Incompatibility Management: Ensure the storage location physically separates the cyanide waste container from all incompatible materials, especially acids.[5]
-
Inspections: Visually inspect the container weekly for any signs of leakage, degradation, or damage.[10]
Caption: Disposal workflow for this compound.
Section 3: Emergency Procedures: Spill & Decontamination Protocol
Accidents require immediate and correct action. These procedures are for small, manageable spills contained within a chemical fume hood. For any large spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team (e.g., by calling 911 from a cell phone and then notifying EHS).[4][8]
Small Spill Cleanup (Solid, in Fume Hood)
-
Ensure PPE: Verify you are wearing the required PPE (goggles, lab coat, double gloves).
-
Containment: Prevent the spread of the dust.
-
Collection: Carefully sweep up the solid material, avoiding dust generation.[5] A cloth slightly dampened with a pH 10 water solution can be used to wipe up remaining dust.[5]
-
Disposal: Place all collected material and cleaning supplies (e.g., wipes, contaminated gloves) into the designated solid cyanide hazardous waste container.[8]
-
Decontaminate: Proceed with the decontamination protocol below.
Decontamination of Surfaces and Glassware
This two-step process neutralizes residual cyanide and must be performed entirely within a chemical fume hood.[8]
-
Initial Rinse (Alkaline): First, clean all contaminated surfaces and glassware with a pH 10 buffer solution .[4][8] This ensures the surface is alkaline, which is critical for the next step.
-
Oxidation (Bleach): Second, wipe down the surfaces with a freshly prepared 10% bleach solution (sodium hypochlorite).[4][8] The alkaline conditions allow the hypochlorite to safely oxidize the cyanide to the less toxic cyanate ion.[5]
-
Causality Note: Introducing bleach without first ensuring an alkaline environment (pH > 10) can lead to the formation of highly toxic cyanogen chloride (CNCl) gas.[5] This is why the initial alkaline rinse is a non-negotiable safety step.
-
-
Final Disposal: All rinsates, wipes, and other contaminated materials from the decontamination process must be collected and disposed of as cyanide-containing hazardous waste.[8]
Section 4: Final Disposal Logistics
Laboratory personnel should never attempt to treat the bulk chemical waste for disposal.
-
Contact EHS: The final disposal of your properly segregated, containerized, and labeled hazardous waste must be managed by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[4][9]
-
Request Pickup: Follow your facility's specific procedures for requesting a hazardous waste pickup. This typically involves an online form or phone call to EHS.[4]
Section 5: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
DO NOT dispose of this chemical down the sanitary sewer/drain.[1][6]
-
DO NOT dispose of this chemical or its contaminated materials in the regular trash.[7]
-
DO NOT mix this waste with any other waste stream, especially acids.[5]
-
DO NOT attempt to neutralize or chemically treat the bulk waste unless you are specifically trained and authorized to do so under an approved institutional protocol.[5][13]
By adhering to this guide, you contribute to a culture of safety and responsibility that is the hallmark of scientific excellence. When in doubt, always pause and consult your institution's EHS office.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. laballey.com [laballey.com]
- 7. danielshealth.com [danielshealth.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
A Guide to Personal Protective Equipment for Handling (4-(2-Cyanoethyl)phenyl)boronic acid
(4-(2-Cyanoethyl)phenyl)boronic acid is a bifunctional molecule that requires a nuanced approach to laboratory safety. Its structure presents the combined hazards of a boronic acid and an organic nitrile (cyano group). This guide provides a comprehensive, step-by-step protocol for the safe handling, use, and disposal of this compound, designed for researchers and drug development professionals. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Hazard Analysis: A Tale of Two Functional Groups
Understanding the specific risks posed by each functional group is paramount to selecting the appropriate Personal Protective Equipment (PPE).
-
The Boronic Acid Moiety : Boronic acids are generally classified as irritants.[1] They can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation of dust particles.[2][3] While typically less acutely toxic than other functional groups, their irritant nature necessitates robust barrier protection.
-
The Cyanoethyl Group (Organic Nitrile) : This group represents a more significant hazard. Organic nitriles are toxic compounds, with some being as potent as inorganic alkali metal cyanides.[4] The primary toxicological concern is the potential for the compound to metabolize or decompose, releasing the cyanide ion (CN⁻).[5] This ion is a potent inhibitor of cellular respiration, and exposure can lead to severe health effects, including dizziness, headache, rapid breathing, and in severe cases, convulsions and death.[6][7]
A critical and potentially fatal hazard associated with cyanide-containing compounds is the generation of highly toxic and flammable hydrogen cyanide (HCN) gas upon contact with acids.[4][5][8] Therefore, all handling procedures must be designed to rigorously prevent contact with acidic substances.
Mandatory Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to create a reliable barrier against chemical exposure. The following table outlines the required equipment and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Boronic acids are eye irritants.[1][9] The full-face shield provides an additional layer of protection against splashes and prevents inhalation of dust when handling the solid compound.[8] |
| Hand Protection | Nitrile gloves (consider double-gloving). | Prevents skin contact and absorption.[6] Gloves must be inspected for tears before use and changed immediately upon contamination.[8] Double-gloving is a best practice when handling highly toxic substances. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Protects skin from accidental spills and contact.[10] Ensures no skin is exposed between the glove and the lab coat sleeve. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for dusts or an appropriate cartridge respirator for vapors). | Required when handling the solid compound outside of a certified containment system to prevent the inhalation of dust particles which may cause respiratory tract irritation.[1][10] |
Standard Operating Procedure (SOP)
Adherence to a strict operational workflow is crucial for safety. All operations involving this compound must be performed within a certified chemical fume hood to contain any potential dust or HCN gas release.[7][8]
Pre-Operational Safety Checklist
-
Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.
-
Locate Emergency Equipment : Confirm the immediate accessibility of a safety shower, eyewash station, and a spill kit appropriate for cyanide compounds.[11][12]
-
Establish a Designated Area : Clearly mark the area within the fume hood where the work will be performed.[7]
-
Remove Incompatibles : Ensure no acids or strong oxidizing agents are present in the designated work area.[5]
-
Buddy System : Never work alone when handling cyanide-containing compounds. A "buddy" must be present and aware of the emergency procedures.[7][8]
Handling and Decontamination Workflow
The following diagram illustrates the essential workflow for safely handling this compound.
Post-Handling Decontamination
Decontamination is a critical step to prevent inadvertent exposure.
-
Equipment and Glassware : All contaminated items must be decontaminated within the fume hood. Rinse them three times with a pH >10 buffer solution, followed by a rinse with a freshly prepared 10% bleach solution.[5][7][11] Collect all rinsates as hazardous waste.
-
Work Surfaces : Clean the designated work area within the fume hood using the same buffer and bleach solution procedure.
Emergency Response Protocol
Rapid and correct response to an exposure is critical. Medical attention must be sought immediately in all cases of suspected exposure.[6]
| Exposure Route | Immediate Action |
| Inhalation | 1. Move the affected person to fresh air immediately.[6][13] 2. Call for emergency medical services (e.g., 911).[6] 3. If trained, administer 100% oxygen.[13] 4. DO NOT perform mouth-to-mouth resuscitation to avoid secondary exposure.[5][13] |
| Skin Contact | 1. Immediately remove all contaminated clothing while under a safety shower.[11][13] 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][13] 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][11] 2. Remove contact lenses if present and easy to do.[12] 3. Seek immediate medical attention. |
| Ingestion | 1. If the person is conscious, rinse their mouth thoroughly with water.[1] 2. DO NOT induce vomiting.[1] 3. Call for emergency medical services immediately. |
Spill Response Decision Tree
Waste Disposal and Management
Improper disposal can lead to dangerous chemical reactions. All waste containing this compound must be treated as hazardous.
-
Waste Segregation : All waste streams (solid, liquid, contaminated PPE) must be segregated from other laboratory waste, especially acidic waste.[5]
-
Container Labeling : Collect all waste in a clearly labeled, sealed container. The label must read "HAZARDOUS WASTE – CYANIDE" and include the warning "DO NOT MIX WITH ACIDS" .[11]
-
pH Adjustment : For liquid waste, ensure the pH is adjusted to be greater than 10 by adding a suitable base to prevent the formation of HCN.[5]
-
Disposal : Arrange for disposal through your institution's environmental health and safety office as certified hazardous waste.[14]
By implementing this comprehensive safety framework, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for themselves and their colleagues.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 5. jst.chem.yale.edu [jst.chem.yale.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. junsei.co.jp [junsei.co.jp]
- 13. monash.edu [monash.edu]
- 14. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
